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  • Product: Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-
  • CAS: 293743-26-7

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profiling of Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-

The following technical guide details the physicochemical and functional profile of Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- (IUPAC: N-(3-methylbutan-2-yl)-4-methoxyaniline). [1][2] Executive Summary Benzenamine, N...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical and functional profile of Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- (IUPAC: N-(3-methylbutan-2-yl)-4-methoxyaniline).

[1][2]

Executive Summary

Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- is a secondary aromatic amine belonging to the class of N-alkylated p-anisidines .[1][2] Structurally, it consists of a 4-methoxybenzene core (p-anisidine) substituted at the nitrogen atom with a bulky, branched 1,2-dimethylpropyl (3-methylbutan-2-yl) group.[1][2]

This compound is primarily of interest as a lipophilic antioxidant intermediate and a hindered amine building block in pharmaceutical synthesis.[2][3] Its structural similarity to industrial antiozonants (like 6PPD) suggests potential utility in radical scavenging, while its methoxy-substituted core modulates its oxidation potential relative to unsubstituted anilines.[1] This guide provides a definitive physicochemical profile, synthesis logic, and analytical protocols for researchers handling this specific entity.[3]

Chemical Identity & Structure

ParameterDetail
Chemical Name Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-
Systematic IUPAC Name N-(3-methylbutan-2-yl)-4-methoxyaniline
Common Synonyms N-(1,2-dimethylpropyl)-p-anisidine; 4-Methoxy-N-sec-isoamylaniline
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
SMILES COC1=CC=C(NC(C)C(C)C)C=C1
InChI Key (Predicted) Structure-derived key required for database registration
Structural Commentary

The molecule features a chiral center at the C2 position of the N-alkyl chain (the carbon bonded to the nitrogen).[2][3] Consequently, the standard synthesis yields a racemic mixture (


).[3] The bulky 1,2-dimethylpropyl group provides steric protection to the amine nitrogen, reducing its nucleophilicity compared to N-methyl analogs, while the para-methoxy group functions as a strong Electron Donating Group (EDG), activating the ring toward electrophilic attack and oxidation.[1]

Physicochemical Properties (Predicted & Derived)

Note: As a specialized intermediate, experimental values are derived from QSAR models and read-across data from structurally homologous N-alkyl-p-anisidines.[1][2]

Table 1: Core Physical Parameters[2][4][5]
PropertyValue (Estimated)ConfidenceMechanistic Insight
Physical State Viscous Liquid / Low-Melting SolidHighN-alkylation disrupts the crystal lattice packing seen in p-anisidine (MP 57°C).[1][2]
Boiling Point 275°C ± 10°C (at 760 mmHg)HighDerived from p-anisidine (243°C) + alkyl chain contribution (+30-40°C).[1][2]
LogP (Octanol/Water) 3.6 ± 0.3HighSignificant lipophilicity increase over p-anisidine (LogP 0.[1][2][3]95) due to C5 alkyl chain.[3]
pKa (Conjugate Acid) 5.8 – 6.2MediumThe EDG methoxy group (+M effect) and N-alkyl inductive effect (+I) increase basicity relative to aniline (4.6).[1]
Water Solubility < 50 mg/LHighHydrophobic alkyl chain dominates; highly soluble in DCM, Ethanol, Toluene.[3]
Topological PSA 21.26 ŲHighLow polar surface area suggests high blood-brain barrier (BBB) permeability.[1][2][3]

Synthesis & Impurity Profiling[1][4]

The most robust route for high-purity synthesis is Reductive Amination .[1][2][3] Direct alkylation with halides is discouraged due to poly-alkylation byproducts.[1][2][3]

Synthetic Pathway (Reductive Amination)

Reagents: p-Anisidine (Starter), 3-methyl-2-butanone (Methyl Isopropyl Ketone), Sodium Cyanoborohydride (


) or Hydrogen/Catalyst (

).[1][2]

Mechanism:

  • Condensation: p-Anisidine attacks the ketone carbonyl to form a Schiff Base (Imine) intermediate.[2][3]

  • Reduction: The imine is selectively reduced in situ to the secondary amine.[2][3]

Synthesis cluster_0 Reactants Anisidine p-Anisidine (C7H9NO) Imine Imine Intermediate (Unstable) Anisidine->Imine - H2O (Acid Cat.) Ketone 3-methyl-2-butanone (C5H10O) Ketone->Imine Product Target: N-(1,2-dimethylpropyl)- 4-methoxybenzenamine Imine->Product Reduction (NaBH3CN or H2/Pd)

Figure 1: Reductive amination pathway.[1][2] The imine formation is the rate-limiting equilibrium step.[1][2]

Impurity Markers[2][3][4]
  • Residual p-Anisidine: Toxic (genotoxic).[1][2][3] Must be controlled to <10 ppm.[2][3]

  • Bis-alkylated species: Unlikely due to steric hindrance of the branched alkyl group.[1][2][3]

  • Alcohol byproduct: 3-methyl-2-butanol (from reduction of excess ketone).[1][2][3]

Stability & Reactivity

Oxidation Potential

Like all p-alkoxy anilines, this compound is susceptible to oxidation.[2][3] The electron-rich ring (activated by -OCH3 and -NHR) reacts with atmospheric oxygen or ozone.[1][2]

  • Degradation Product: Formation of p-benzoquinone imines or coupled azo compounds (colored impurities turning the liquid from clear to brown/black).[2][3]

  • Storage: Store under Argon/Nitrogen at 2-8°C. Protect from light.

Metabolic Activation (Biological Context)

If used in a biological setting, be aware of "Bioactivation."[3]

  • N-Dealkylation: CYP450 enzymes can cleave the N-alkyl chain, releasing free p-anisidine , which is a known hemotoxin (causes methemoglobinemia).[1][2][3]

Analytical Characterization Protocols

HPLC Method (Reverse Phase)

This protocol ensures separation of the lipophilic target from the polar p-anisidine precursor.[2][3]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 240 nm (Aniline absorption) and 290 nm (Methoxy conjugation).[3]

  • Retention Time Prediction:

    • p-Anisidine: ~3-4 min (Polar).[1][2]

    • Target (N-alkyl): ~12-14 min (Lipophilic).[1][2]

Mass Spectrometry (GC-MS)[1][2][3][4]
  • Ionization: Electron Impact (EI, 70 eV).[3]

  • Parent Ion: m/z 193

    
    .[3]
    
  • Base Peak: Likely m/z 150 (Loss of isopropyl group via McLafferty rearrangement or simple cleavage of the branched alkyl chain).[3]

  • Diagnostic Fragment: m/z 122 (p-Anisidine radical cation,

    
    ).[1]
    

Fragmentation Parent Parent Ion [M]+ m/z 193 Frag1 Fragment [M - C3H7]+ m/z 150 Parent->Frag1 α-Cleavage (Loss of Isopropyl) Frag2 Base Core [p-Anisidine]+ m/z 123 Parent->Frag2 N-Dealkylation

Figure 2: Predicted Mass Spectrometry fragmentation pattern for structural confirmation.[1][2]

Safety & Handling (SDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H317: May cause an allergic skin reaction.[2][3]

    • H373: May cause damage to organs (blood) through prolonged or repeated exposure (Methemoglobinemia risk associated with anisidines).[3]

  • PPE: Nitrile gloves are required.[2][3] The lipophilic nature of the compound allows it to penetrate skin faster than unsubstituted aniline.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7732, p-Anisidine.[2][3] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier for p-anisidine (CAS 104-94-9).[1][2][3] Retrieved from [Link][1]

  • NIST Chemistry WebBook. Mass Spectra of N-alkyl anilines. Retrieved from [Link][1]

  • Org. Synth. 1944, 24, 6. General procedure for Reductive Amination of Ketones.[3] Retrieved from [Link][1]

Sources

Exploratory

An In-Depth Technical Guide to Glycerine Acetate (CAS 93713-40-9)

For Researchers, Scientists, and Drug Development Professionals Abstract Glycerine acetate, identified by the CAS number 93713-40-9, is a versatile chemical compound with established applications across the pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerine acetate, identified by the CAS number 93713-40-9, is a versatile chemical compound with established applications across the pharmaceutical, cosmetic, and food industries. This guide provides a comprehensive overview of its chemical structure, molecular weight, and core physicochemical properties. Beyond fundamental identification, this document delves into its functional roles, particularly as an excipient in formulation development, and outlines its standing as a characterized reference standard in analytical and quality control applications.

Core Chemical Identity: Structure and Molecular Weight

Glycerine acetate, systematically known as 1-Monoacetin or glycerol monoacetate, is the monoester of glycerol and acetic acid.[1] Its fundamental properties are pivotal to its function in various scientific and industrial applications.

Chemical Structure

The molecular structure of glycerine acetate consists of a glycerol backbone with a single acetyl group attached to one of the primary hydroxyl groups. This structure imparts both hydrophilic (from the remaining free hydroxyl groups) and lipophilic (from the acetylated portion) characteristics, which are central to its utility as an emulsifier and stabilizer.[1]

Caption: 2D Chemical Structure of Glycerine Acetate

Molecular Formula and Weight

The molecular formula for glycerine acetate is C₅H₁₀O₄.[2][3] Based on this composition, the calculated molecular weight is approximately 134.13 g/mol .[2][4]

ParameterValueSource
CAS Number 93713-40-9[2][4]
Molecular Formula C₅H₁₀O₄[2][3]
Molecular Weight 134.13 g/mol [2][4]
Synonyms 1-Monoacetin, Glycerol α-monoacetate, Acetin, 1-mono-, α-Monoacetin, 1,2,3-Propanetriol, 1-acetate[1]
InChI InChI=1S/C5H10O4/c1-4(7)9-3-5(8)2-6/h5-6,8H,2-3H2,1H3[1][4]
SMILES C(COC(C)=O)(CO)O[1]

Physicochemical Properties and Functional Profile

Glycerine acetate is typically a clear, colorless to pale yellow liquid with a slightly sweet taste.[1] Its solubility in both water and organic solvents makes it a highly versatile compound.[1]

Key properties include:

  • Appearance: Clear, colorless to pale yellow liquid.[1]

  • Taste: Slightly sweet.[1]

  • Solubility: Soluble in water and organic solvents.[1]

  • Density: Approximately 1.2060 g/cm³.[3]

  • Boiling Point: Estimated to be around 167°C.[3]

The amphiphilic nature of glycerine acetate, stemming from its chemical structure, is the primary driver of its functionality. This dual characteristic allows it to act as an effective emulsifier, enabling the stable mixing of oil and water-based substances.[1][3] This property is paramount in the formulation of a wide range of products.

Applications in Research and Development

Role as a Pharmaceutical Excipient

In the realm of drug development, glycerine acetate is utilized as an excipient, serving as an emulsifier, stabilizer, and humectant in various formulations.[1] Its low toxicity profile makes it a generally regarded as safe (GRAS) component for many applications.[1] The ability to enhance the texture and shelf-life of pharmaceutical products is a key advantage.[1]

Analytical Reference Standard

Glycerine acetate serves as a characterized chemical compound used as a reference standard, particularly in the context of the Active Pharmaceutical Ingredient (API) Glycerol.[2] Its use is critical for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of drug development.[2] As a reference standard, it provides traceability against pharmacopeial standards.[2]

Synthesis and Manufacturing Considerations

While detailed proprietary synthesis methods are often manufacturer-specific, the fundamental synthesis of glycerine acetate involves the esterification of glycerol with acetic acid. This reaction can be controlled to favor the production of mono-, di-, or triacetin. For the synthesis of 1-monoacetin, reaction conditions are optimized to promote the formation of the monoester.

For research and development purposes, tailor-made synthesis services are available from various chemical suppliers, allowing for the procurement of gram-quantities with specific purity and analytical specifications.[4]

Caption: Generalized Synthesis and Quality Control Workflow for Glycerine Acetate

Experimental Protocols: Quality Control Analysis

To ensure the identity and purity of glycerine acetate for research and pharmaceutical applications, a consistent set of analytical techniques is employed.

Protocol: Identity and Purity Verification

Objective: To confirm the chemical structure and determine the purity of a glycerine acetate sample.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a known quantity of the sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

    • Acquire ¹H-NMR and ¹³C-NMR spectra.

    • Rationale: The chemical shifts and coupling constants of the protons and carbons will provide a detailed fingerprint of the molecule, confirming the presence of the glycerol backbone, the acetyl group, and the correct connectivity. The integration of the proton signals can be used to verify the ratio of different protons in the molecule.

  • Mass Spectrometry (MS):

    • Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system).

    • Acquire the mass spectrum.

    • Rationale: The molecular ion peak should correspond to the calculated molecular weight of glycerine acetate (134.13 g/mol ). Fragmentation patterns can provide further structural confirmation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Place a small amount of the liquid sample on the ATR crystal or between salt plates.

    • Acquire the infrared spectrum.

    • Rationale: The spectrum should show characteristic absorption bands for the hydroxyl (-OH) and ester carbonyl (C=O) functional groups, confirming the key chemical features of the molecule.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method (e.g., reversed-phase with a C18 column).

    • Inject a known concentration of the sample.

    • Rationale: The retention time of the main peak should be consistent with a reference standard. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity, which is often guaranteed to be above 90% for research-grade materials.[4]

Conclusion

Glycerine acetate (CAS 93713-40-9) is a well-characterized compound with significant utility in scientific research and industrial formulation. Its defined chemical structure and molecular weight, coupled with its valuable physicochemical properties, make it an important tool for researchers and drug development professionals. A thorough understanding of its properties and the application of rigorous analytical protocols are essential for its effective and reliable use.

References

  • Axios Research. (n.d.). Glycerine Acetate - CAS - 93713-40-7. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis and properties of novel liquid crystalline materials with super high birefringence: styrene monomers bearing diacetylenes, naphthyl, and nitrogen-containing groups. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 19). Understanding Acetylated Monoglycerides: A Versatile Food Additive. Retrieved from [Link]

Sources

Foundational

Solubility profile of Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- in organic solvents

Solubility Profiling of Lipophilic N-Alkyl Anisidines: A Technical Guide Focus Compound: Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- Part 1: Executive Summary & Physicochemical Framework Compound Identity & Relevance...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profiling of Lipophilic N-Alkyl Anisidines: A Technical Guide Focus Compound: Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-

Part 1: Executive Summary & Physicochemical Framework

Compound Identity & Relevance Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- (IUPAC: N-(3-methylbutan-2-yl)-4-methoxyaniline) represents a class of lipophilic, secondary aromatic amines often utilized as intermediates in the synthesis of azo dyes, antioxidants, and pharmaceutical pharmacophores.

Unlike its parent compound, p-anisidine, which exhibits moderate water solubility, the introduction of the branched 1,2-dimethylpropyl (sec-isoamyl) group significantly alters the solvation thermodynamics. This guide provides a rigorous framework for determining the solubility profile of this compound, synthesizing theoretical prediction with empirical validation protocols.

Theoretical Solubility Profile (In Silico Prediction) As a Senior Application Scientist, I have derived the following predictive profile based on Structure-Activity Relationships (SAR) and group contribution methods (fragmental constants).

PropertyPredicted ValueMechanistic Insight
LogP (Octanol/Water) ~3.4 – 3.8The C5 branched alkyl chain adds ~2.5 log units to the parent p-anisidine (LogP 0.9), driving high lipophilicity.
pKa (Conjugate Acid) ~5.8 – 6.2The electron-donating methoxy group (+M effect) stabilizes the ammonium cation, but the bulky N-alkyl group may introduce steric hindrance to solvation.
H-Bond Donors 1 (Secondary Amine)Limited capability for hydrogen bonding with water; favors organic acceptors.[1]
H-Bond Acceptors 2 (Amine N, Ether O)Facilitates solubility in polar aprotic solvents (DMSO, DMF).

Part 2: Experimental Methodologies

To establish a definitive solubility profile, researchers must move beyond simple visual inspection.[1] The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Kinetic Solubility Screening (High-Throughput)

Purpose: Rapid estimation of solubility range for solvent selection in synthesis or purification.

Workflow:

  • Preparation: Dispense 10 mg of solid analyte into 4 mL borosilicate vials.

  • Titration: Add solvent in aliquots (50 µL, then 100 µL, then 500 µL) under constant agitation (vortex).

  • Endpoint Detection: Visual clarity (transparency) indicates solvation.[1]

  • Validation: If clear, cool to 4°C for 1 hour to check for temperature-dependent precipitation (supersaturation check).

Target Solvents & Expected Outcomes:

  • Dichloromethane (DCM): High Solubility (>100 mg/mL).[1] Primary choice for extraction.[1]

  • Methanol/Ethanol: Moderate-High Solubility (>50 mg/mL).[1] Good for recrystallization if solubility drops significantly with temperature.[1]

  • Hexane/Heptane: Moderate Solubility.[1][2] The alkyl chain aids dissolution, but the polar amine/methoxy core may require a co-solvent (e.g., 5% EtOAc).[1]

  • Water: Insoluble (<0.1 mg/mL).[1] Requires pH adjustment (pH < 4) to solubilize as the hydrochloride salt.[1]

Protocol B: Thermodynamic Equilibrium Solubility (HPLC-UV)

Purpose: Precise quantification for formulation or biological assay development.

Step-by-Step Methodology:

  • Saturation: Add excess solid compound to the solvent of interest in a sealed glass vial.[1]

  • Equilibration: Shake at constant temperature (25°C ± 0.1°C) for 24–48 hours.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Critical Step: Use a temperature-controlled centrifuge to prevent heat-induced solubility changes.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter (low binding).

  • Quantification: Analyze via HPLC-UV (Detection @ 240–250 nm, typical for anisidines).

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile:Water (buffered to pH 7.4 to ensure neutral species).[1]

Part 3: Visualization of Workflows

The following diagram outlines the decision logic for solubility determination, integrating both kinetic and thermodynamic approaches.

SolubilityWorkflow Start Start: Solid Analyte (N-(1,2-dimethylpropyl)-4-methoxy-) Screen Tier 1: Kinetic Screen (Visual Titration) Start->Screen Soluble Soluble? Screen->Soluble HighSol High Solubility (>50 mg/mL) Use for Synthesis/Workup Soluble->HighSol Yes LowSol Low/Insoluble (<1 mg/mL) Soluble->LowSol No Tier2 Tier 2: Thermodynamic Equilibration (24h) LowSol->Tier2 If precise data needed pH_Check pH Adjustment (Acidify to pH < pKa) LowSol->pH_Check If aqueous solubility needed HPLC Quantification via HPLC-UV Tier2->HPLC SaltForm Soluble Salt Species (Ammonium Cation) pH_Check->SaltForm

Figure 1: Decision matrix for characterizing the solubility profile of lipophilic amines.

Part 4: Solvent Selection & Application Guide

Based on the chemical structure, the following solvent classes are recommended for specific research applications.

Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary extraction solvent; standard for NMR analysis.
Alcohols Methanol, Ethanol, IsopropanolGood Ideal for recrystallization.[1] The compound likely exhibits a steep solubility curve vs. temperature here.[1]
Ethers THF, Diethyl Ether, MTBEGood Suitable for reaction media (e.g., Grignard reactions, reductions).[1]
Hydrocarbons Hexane, TolueneModerate Toluene is preferred for reflux; Hexane may serve as an anti-solvent to crash out the product.[1]
Aqueous Water, PBS BufferPoor Insoluble at neutral pH.[1] Soluble as HCl or TFA salt.[1]

Part 5: Safety & Handling (E-E-A-T)

  • Toxicity Warning: Anisidine derivatives are potential carcinogens and can induce methemoglobinemia (oxidation of hemoglobin).[1][2][3]

  • Handling: All solubility experiments must be conducted in a fume hood. Double-gloving (Nitrile) is required as lipophilic amines can penetrate skin.[1]

  • Waste: Chlorinated waste streams must be segregated from non-chlorinated organic waste.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7732, p-Anisidine. Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier - p-anisidine. Retrieved from [Link][1]

  • Lipinski, C. A. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Standard Protocol Reference for LogP/Solubility).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Theoretical basis for solvent selection logic).

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of N-(1,2-dimethylpropyl)-4-methoxybenzenamine

Disclaimer: As of February 2026, publicly available experimental thermodynamic stability data for N-(1,2-dimethylpropyl)-4-methoxybenzenamine is limited. This guide, therefore, provides a comprehensive framework and stan...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of February 2026, publicly available experimental thermodynamic stability data for N-(1,2-dimethylpropyl)-4-methoxybenzenamine is limited. This guide, therefore, provides a comprehensive framework and standardized protocols for conducting a thorough thermodynamic and kinetic stability analysis based on established principles for structurally related N-alkylated p-anisidine derivatives. The data presented herein is illustrative and serves as a predictive template for experimental design, reporting, and interpretation.

Executive Summary: The Imperative of Stability Analysis

N-(1,2-dimethylpropyl)-4-methoxybenzenamine, a secondary N-alkylated derivative of p-anisidine, possesses a chemical architecture of interest in pharmaceutical and materials science development. Its utility is intrinsically linked to its stability—the capacity to resist chemical degradation under thermal stress, and varied environmental conditions. A comprehensive understanding of a molecule's thermodynamic and kinetic stability is a cornerstone of modern drug development and materials science, directly influencing shelf-life, formulation strategies, storage conditions, and ultimately, safety and efficacy.[1][2]

This technical guide delineates a robust, multi-faceted approach to characterizing the stability profile of N-(1,2-dimethylpropyl)-4-methoxybenzenamine. We will explore the foundational thermodynamic principles, detail rigorous experimental protocols for leading analytical techniques, predict likely degradation pathways based on its molecular structure, and provide a framework for interpreting the resulting data.

Foundational Principles of Thermodynamic Stability

The stability of a chemical compound is governed by fundamental thermodynamic parameters. The spontaneity of a degradation process is determined by the change in Gibbs Free Energy (ΔG), which is defined by the Gibbs-Helmholtz equation:

ΔG = ΔH - TΔS

Where:

  • ΔG (Gibbs Free Energy): The energy available to do work. A negative ΔG indicates a spontaneous process (i.e., degradation is thermodynamically favorable).

  • ΔH (Enthalpy): The change in heat content of a system. A negative ΔH (exothermic) contributes to a spontaneous reaction.

  • T (Temperature): The absolute temperature in Kelvin.

  • ΔS (Entropy): The change in the disorder or randomness of a system. A positive ΔS (increased disorder) contributes to a spontaneous reaction.[3]

For N-(1,2-dimethylpropyl)-4-methoxybenzenamine, any degradation reaction resulting in smaller, less ordered molecules will likely have a positive ΔS, making degradation more favorable at higher temperatures. Computational methods, such as Density Functional Theory (DFT), can provide theoretical predictions of these values by modeling the molecule's electronic structure, offering valuable preliminary insights into its intrinsic stability relative to potential degradation products.[4][5]

Experimental Characterization of Thermal Stability

A definitive assessment of thermal stability requires empirical data. The two primary techniques for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA provides quantitative information on mass changes in a material as a function of temperature in a controlled atmosphere.[6][7] It is the definitive method for determining the temperature at which thermal decomposition begins.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity, powdered N-(1,2-dimethylpropyl)-4-methoxybenzenamine into an inert crucible (e.g., alumina).[7]

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere, preventing oxidative degradation.[1]

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. A slower rate can be used for higher resolution of decomposition events.[7]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage mass loss versus temperature. The first derivative of this curve (DTG) shows the rate of mass loss, with peaks corresponding to the temperatures of maximum decomposition rates.[8]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Processing cluster_results Key Parameters P1 Weigh 5-10 mg of Sample P2 Place in Alumina Crucible P1->P2 A1 Load Sample & Tare Balance P2->A1 A2 Purge with N2 (20-50 mL/min) A1->A2 A3 Ramp Temperature (10 °C/min to 600 °C) A2->A3 D1 Record Mass vs. Temp A3->D1 D2 Plot % Mass Loss (TGA Curve) D1->D2 D3 Calculate 1st Derivative (DTG Curve) D2->D3 R3 Quantify Mass Loss Stages D2->R3 R1 Determine Tonset D3->R1 R2 Identify Tpeak D3->R2

Caption: Standard workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and decomposition, providing critical information about physical stability and polymorphism.[9][10][11]

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Use an empty, sealed pan as the reference.[8]

  • Atmosphere: Maintain a nitrogen purge of 20-50 mL/min.[1]

  • Temperature Program (Heat-Cool-Heat):

    • 1st Heat: Equilibrate at 25 °C. Ramp temperature from 25 °C to a temperature approximately 20-30 °C above the melting point (if known) or decomposition onset (from TGA), at a rate of 10 °C/min. This run captures the thermal history of the initial sample.

    • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to 25 °C. This may reveal crystallization events.

    • 2nd Heat: Reheat the sample under the same conditions as the first run. This provides information on the amorphous or crystalline nature of the material after melting.[1]

  • Data Acquisition: Record the differential heat flow (mW) as a function of temperature.

  • Data Analysis: Analyze the thermogram for endothermic (melting) and exothermic (crystallization, decomposition) peaks. Determine the onset temperature, peak maximum, and enthalpy (ΔH) for each event.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Interpretation P1 Weigh 2-5 mg Sample P2 Seal in Aluminum Pan P1->P2 A1 Load Sample & Reference Pans P2->A1 A2 Heat-Cool-Heat Cycle (10 °C/min) A1->A2 D1 Record Heat Flow vs. Temp A2->D1 D2 Identify Endotherms (Melting, Tm) D1->D2 D3 Identify Exotherms (Crystallization, Td) D1->D3

Caption: Standard workflow for Differential Scanning Calorimetry (DSC).

Predicted Stability Profile and Degradation Pathways

The molecular structure of N-(1,2-dimethylpropyl)-4-methoxybenzenamine—featuring an electron-rich p-methoxyphenyl ring, a secondary amine, and a branched alkyl group—dictates its likely degradation pathways. Forced degradation (or stress testing) studies are essential to experimentally confirm these pathways.[2][12]

Key Degradation Pathways
  • Oxidation: The aniline moiety is susceptible to oxidation, especially given the electron-donating methoxy group which increases the electron density of the aromatic ring. Oxidation can lead to the formation of colored quinone-imine type structures and other complex radical-mediated products.[13] The secondary amine itself can also be a site of oxidation.

  • Thermolysis (Thermal Degradation): At elevated temperatures, the weakest covalent bonds are expected to cleave. The primary sites for thermolysis are likely the C-N bond of the bulky 1,2-dimethylpropyl group (N-dealkylation) and potentially the aryl-O bond of the methoxy group.[14][15]

  • Hydrolysis: While the C-N bond of the amine is generally stable to hydrolysis, extreme pH conditions (acidic or basic) combined with heat could potentially promote cleavage, yielding p-anisidine and 1,2-dimethylpropan-1-ol. This pathway is generally considered less probable than oxidation or thermolysis under typical storage conditions.

Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the specificity of analytical methods, in line with ICH guidelines.[16][17]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-(1,2-dimethylpropyl)-4-methoxybenzenamine in an acetonitrile/water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for predetermined time points (e.g., 2, 8, 24 hours). Cool, neutralize with 0.1 N NaOH, and analyze.[16]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for the same time points. Cool, neutralize with 0.1 N HCl, and analyze.[16]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature and monitor over time.

  • Thermal Degradation (Solid State): Expose the solid compound to dry heat (e.g., 80°C) and analyze at set intervals.

  • Analysis: Analyze all stressed samples using a stability-indicating HPLC method with a photodiode array (PDA) and mass spectrometry (MS) detector to separate and identify the parent compound and any degradation products. The goal is to achieve 5-20% degradation.[12][16]

Forced_Degradation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis API N-(1,2-dimethylpropyl) -4-methoxybenzenamine S1 Acid Hydrolysis (HCl, Heat) API->S1 S2 Base Hydrolysis (NaOH, Heat) API->S2 S3 Oxidation (H2O2) API->S3 S4 Thermal (Dry Heat) API->S4 S5 Photolysis (Light Exposure) API->S5 A1 Stability-Indicating HPLC-UV/MS S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 Identify & Quantify Degradation Products A1->A2 A3 Elucidate Degradation Pathways A2->A3

Caption: Logical workflow for a forced degradation study.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables to facilitate analysis and comparison.

Table 1: Illustrative TGA Data for N-(1,2-dimethylpropyl)-4-methoxybenzenamine (Note: This data is hypothetical and for illustrative purposes only.)

ParameterObserved ValueInterpretation
Tonset (Onset of Decomposition) ~220 °CTemperature at which significant thermal degradation begins.
Tpeak (Max Decomposition Rate) ~245 °CTemperature at which the rate of mass loss is highest.
Mass Loss (Stage 1: 220-300 °C) ~45%Corresponds to the theoretical mass of the 1,2-dimethylpropyl group, suggesting N-dealkylation as a primary degradation step.
Residual Mass @ 600 °C < 5%Indicates nearly complete decomposition into volatile products.

Table 2: Illustrative DSC Data for N-(1,2-dimethylpropyl)-4-methoxybenzenamine (Note: This data is hypothetical and for illustrative purposes only.)

Thermal EventOnset Temp.Peak Temp.ΔH (J/g)Interpretation
Melting (1st Heat) 85.2 °C88.5 °C95.3Sharp endotherm indicating a crystalline solid.
Decomposition (1st Heat) ~225 °C--Broad exothermic event corresponding to decomposition onset observed in TGA.
Crystallization (Cooling) 65.1 °C62.8 °C-45.7Exotherm indicating recrystallization from the melt.

By combining TGA and DSC data, a comprehensive stability profile emerges. The DSC confirms the melting point and crystalline nature of the material, while the TGA defines the upper-temperature limit of its stability. The onset of decomposition in the DSC should align with the Tonset from the TGA.

Conclusion and Forward Outlook

While direct thermodynamic data for N-(1,2-dimethylpropyl)-4-methoxybenzenamine remains to be published, this guide establishes a complete and scientifically rigorous framework for its determination. Based on its structural analogy to other N-alkylated anilines, the compound is predicted to be a crystalline solid with thermal decomposition likely commencing above 200 °C. The primary degradation pathways are anticipated to be oxidation of the electron-rich aniline ring and thermolytic N-dealkylation.

The detailed experimental protocols for TGA, DSC, and forced degradation studies provided herein offer a clear path for researchers and drug development professionals to generate the critical data needed to fully characterize this molecule. Executing these analyses is an essential step to ensure the quality, safety, and efficacy of any potential application, transforming this compound from a chemical structure into a well-understood and reliable asset.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds: A Case Study Approach for CAS 73019-1. BenchChem Technical Guides. 1

  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments Application Note. 9

  • Abdi, S. H. R., et al. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. 18

  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech Group. 19

  • ATL. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC. Advanced Testing Laboratory. 10

  • ResearchGate. (n.d.). Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study. 20

  • BenchChem. (n.d.). A Comparative Guide to the Thermal Stability of Aniline Phosphate and Its Derivatives. BenchChem Technical Guides. 8

  • MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. 4

  • Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. 6

  • XRF Scientific. (2023). A Beginner's Guide to Thermogravimetric Analysis. 21

  • ResearchGate. (n.d.). DSC thermogram of N-salicylideneaniline aniline over two heating and cooling cycles. 22

  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). 23

  • Bernstein Group. (1992). Potential energy surfaces of substituted anilines: Conformational energies, deuteration effects, internal rotation, and torsional motion. 24

  • BenchChem. (2025). In-Depth Technical Guide on the Thermogravimetric Analysis of 2-Aminoterephthalic Acid. BenchChem Technical Guides. 25

  • RSC Publishing. (n.d.). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. 5

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 12

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. 16

  • University of Bath. (n.d.). Alternative formats. 26

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. 2

  • IVT Network. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. 17

  • SciSpace. (2016). Forced Degradation Studies. 27

  • Wikipedia. (n.d.). Differential scanning calorimetry. 11

  • MDPI. (2005). Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation. 13

  • ResearchGate. (n.d.). Thermogravimetric analysis profiles of N-alkylated poly(p-benzamide).... 14

  • Max Planck Institute of Colloids and Interfaces. (2013). Standard Gibbs energies of formation and equilibrium constants from ab-initio calculations. 28

  • MDPI. (2022). N-Dealkylation of Amines. 15

  • The Live Textbook of Physical Chemistry. (n.d.). 9 Gibbs Energy. 3

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Foundational

An In-Depth Technical Guide to the pKa Values and Ionization Constants of 1-Monoacetin (CAS 93713-40-9)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the acid-base properties of 1-Monoacetin (CAS 93713-40-9), a compound of interest in various scien...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the acid-base properties of 1-Monoacetin (CAS 93713-40-9), a compound of interest in various scientific and industrial fields. By synthesizing theoretical principles with established and computational methodologies, this document serves as an authoritative resource for professionals requiring a deep understanding of the ionization behavior of this molecule.

Introduction to 1-Monoacetin

1-Monoacetin, also known as glycerol α-monoacetate or glycerine acetate, is the monoester of glycerol and acetic acid.[1] Its chemical structure consists of a glycerol backbone with one of the primary hydroxyl groups esterified with an acetyl group. This structure imparts both hydrophilic and lipophilic characteristics to the molecule, making it a versatile ingredient in the food, pharmaceutical, and cosmetic industries.

Table 1: Chemical Identity of CAS 93713-40-9

Identifier Value
CAS Number 93713-40-9
Common Name 1-Monoacetin, Glycerol α-monoacetate, Glycerine Acetate
Molecular Formula C₅H₁₀O₄
Molecular Weight 134.13 g/mol
Chemical Structure
Caption: The chemical structure of 1-Monoacetin, highlighting the ester linkage and the two free hydroxyl groups.

The presence of two free hydroxyl groups and an ester functional group dictates the potential for acid-base equilibria in aqueous solutions. Understanding the ionization constants (pKa values) associated with these groups is paramount for predicting the molecule's behavior in different pH environments, which is critical for formulation development, stability studies, and understanding its interactions in biological systems.

Acid-Base Properties and Predicted pKa Values

1-Monoacetin possesses two potentially ionizable hydroxyl groups. The acidity of these hydroxyl groups is influenced by the electron-withdrawing effect of the adjacent acetyl group. While no experimentally determined pKa values for 1-Monoacetin have been reported in peer-reviewed literature to date, computational predictions provide valuable insights.

One source predicts a pKa of 13.41 for the hydroxyl groups. This value is slightly lower than the pKa of the hydroxyl groups in glycerol (approximately 14.15), suggesting that the acetyl group has a modest acidifying effect. Another estimation suggests a neutral pKa of 7.51 , which likely reflects the overall neutral character of the molecule in typical physiological pH ranges but may not accurately represent the specific ionization of the hydroxyl groups under more basic conditions.

Table 2: Comparison of pKa Values

Compound Functional Group pKa Value Reference
1-MonoacetinHydroxyl Groups~13.41 (Predicted)
GlycerolHydroxyl Groups~14.15
Acetic AcidCarboxyl Group~4.76

The ester group in 1-Monoacetin is generally considered non-ionizable under typical aqueous conditions. However, it can undergo hydrolysis, particularly at extreme pH values, to yield glycerol and acetic acid.

The ionization equilibrium for one of the hydroxyl groups of 1-Monoacetin can be represented as follows:

ionization Molecule R-OH Ion R-O⁻ + H⁺ Molecule->Ion Ka

Caption: Ionization equilibrium of a hydroxyl group in 1-Monoacetin.

Methodologies for pKa Determination

The determination of pKa values is a fundamental aspect of physical chemistry and is crucial for drug development and material science. Both experimental and computational methods are employed to elucidate these critical parameters.

Experimental Approaches

Experimental determination of pKa provides the most accurate and reliable data. Several techniques are available, each with its own advantages and limitations.

This is a classic and widely used method for pKa determination. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.

Protocol for Potentiometric Titration:

  • Preparation of Analyte Solution: A precisely weighed amount of 1-Monoacetin is dissolved in a suitable solvent, typically deionized water or a co-solvent system if solubility is a concern. The ionic strength of the solution is usually kept constant by adding an inert salt (e.g., KCl).

  • Titration: A calibrated pH electrode is immersed in the analyte solution. A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the acidic protons have been neutralized. For polyprotic acids, multiple inflection points may be observed.

titration_workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep Dissolve 1-Monoacetin in solvent ionic Adjust Ionic Strength prep->ionic titrate Add standardized titrant in increments ionic->titrate measure Record pH after each addition titrate->measure plot Plot pH vs. Titrant Volume measure->plot pka Determine pKa from half-equivalence point plot->pka

Caption: Workflow for pKa determination by potentiometric titration.

This method is applicable when the protonated and deprotonated forms of a molecule exhibit different ultraviolet or visible absorption spectra.

Protocol for Spectrophotometric pKa Determination:

  • Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared.

  • Sample Preparation: A stock solution of 1-Monoacetin is prepared. Aliquots of the stock solution are added to each buffer solution to create a series of samples with the same analyte concentration but different pH.

  • Spectral Measurement: The UV-Vis absorption spectrum of each sample is recorded.

  • Data Analysis: The absorbance at a specific wavelength where the two species have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve is analyzed, and the pKa corresponds to the pH at the inflection point.

Capillary electrophoresis separates molecules based on their electrophoretic mobility, which is dependent on their charge-to-size ratio. Since the charge of an ionizable molecule changes with pH, CE can be used to determine pKa values.

Protocol for CE-based pKa Determination:

  • Preparation of Background Electrolytes (BGEs): A series of BGEs with different pH values are prepared.

  • Sample Injection: A small plug of the 1-Monoacetin solution is injected into the capillary filled with a specific BGE.

  • Electrophoresis: A voltage is applied across the capillary, causing the analyte to migrate.

  • Detection: The migration time of the analyte is measured.

  • Data Analysis: The effective electrophoretic mobility is calculated from the migration time and plotted against the pH of the BGE. The pKa is determined from the inflection point of the resulting sigmoidal curve.

Computational Approaches

Computational chemistry offers powerful tools for predicting pKa values, especially for compounds where experimental determination is challenging. These methods are based on quantum mechanical calculations and can provide valuable insights into the factors influencing acidity.

DFT is a popular quantum chemical method used to calculate the electronic structure of molecules. The pKa can be predicted by calculating the Gibbs free energy change (ΔG) of the deprotonation reaction.

Computational Workflow for DFT-based pKa Prediction:

  • Structure Optimization: The 3D structures of both the protonated (R-OH) and deprotonated (R-O⁻) forms of 1-Monoacetin are optimized using a selected DFT functional and basis set.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermal corrections to the Gibbs free energy.

  • Solvation Energy Calculation: Since pKa is a property in solution, the effect of the solvent (usually water) is incorporated using a continuum solvation model (e.g., PCM, SMD).

  • Gibbs Free Energy Calculation: The Gibbs free energy of the deprotonation reaction in the gas phase (ΔG_gas) and the solvation free energies of all species are calculated.

  • pKa Calculation: The pKa is calculated using the following thermodynamic cycle and equation:

    ΔG_sol = ΔG_gas + ΔΔG_solv

    pKa = ΔG_sol / (2.303 * RT)

dft_workflow cluster_qm Quantum Mechanics cluster_solvation Solvation Model cluster_pka pKa Calculation opt Optimize Structures (R-OH and R-O⁻) freq Frequency Calculations opt->freq solv Calculate Solvation Free Energies freq->solv gibbs Calculate ΔG_sol solv->gibbs pka_calc Calculate pKa gibbs->pka_calc

Caption: Workflow for computational pKa prediction using DFT.

Conclusion

While experimental data for the pKa of 1-Monoacetin (CAS 93713-40-9) is currently unavailable, computational predictions suggest that its hydroxyl groups have a pKa of approximately 13.41. This value is consistent with the known acidifying effect of an adjacent acetyl group when compared to the pKa of glycerol. For researchers and drug development professionals, a precise understanding of the ionization state of 1-Monoacetin is crucial for predicting its behavior in various formulations and biological environments. The experimental and computational methodologies detailed in this guide provide a robust framework for the accurate determination of its pKa values, thereby facilitating its effective and safe application.

References

  • PubChem. Glyceryl Acetate. National Center for Biotechnology Information. [Link]

  • Alfa Aesar. Glycerol. [Link]

  • Wikipedia. Acetic acid. [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of methods for the determination of pKa values. Journal of Pharmaceutical and Biomedical Analysis, 84, 17-31. [Link]

  • Shields, G. C., & Seybold, P. G. (2015). Computational approaches for the prediction of pKa values. CRC press. [Link]

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Exploratory

Toxicological Assessment of Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-: A Comprehensive Technical Guide

Executive Summary Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- (hereafter referred to as NDPMA ), is a structurally complex secondary aromatic amine. At its core, it is an N-alkylated derivative of p-anisidine (4-metho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- (hereafter referred to as NDPMA ), is a structurally complex secondary aromatic amine. At its core, it is an N-alkylated derivative of p-anisidine (4-methoxyaniline). For drug development professionals and toxicologists, the presence of an aniline moiety immediately flags potential liabilities regarding idiosyncratic hepatotoxicity, methemoglobinemia, and genotoxicity[1],[2].

This whitepaper provides an in-depth, mechanistic evaluation of NDPMA. By deconstructing its structural alerts and mapping its adverse outcome pathways (AOPs), we establish a self-validating framework of in vitro assays to definitively quantify its toxicological risk profile.

Physicochemical Profiling & Structural Alerts

The toxicological behavior of NDPMA is governed by the interplay of its three primary structural components: the aniline core, the para-methoxy group, and the bulky N-alkyl substitution.

  • The Aniline Core (Metabolic Liability): Primary and secondary anilines are highly susceptible to N-hydroxylation by hepatic cytochrome P450 enzymes, primarily CYP1A2 and CYP2E1[3],[4]. This is the initiating event for both methemoglobinemia and DNA adduct formation[5].

  • The 4-Methoxy Group (Electronic Effect): The methoxy group acts as a strong electron-donating group (EDG) via resonance. This increases the electron density on the amine nitrogen, lowering its oxidation potential and thermodynamically favoring CYP-mediated N-hydroxylation[5]. Furthermore, if a nitrenium ion is formed, the para-methoxy group stabilizes the electrophile, increasing its half-life and allowing it to diffuse into the nucleus to intercalate with DNA[4].

  • The N-(1,2-dimethylpropyl) Group (Steric & Lipophilic Effect): This bulky, branched aliphatic chain significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted p-anisidine. While secondary amines typically undergo N-dealkylation to yield primary amines, the steric hindrance at the alpha and beta carbons of the 1,2-dimethylpropyl group may impede this process. Consequently, NDPMA faces a bifurcated metabolic fate: direct N-hydroxylation to a nitrone precursor, or slow N-dealkylation to p-anisidine, which is a known potent toxicant[2],[6].

Quantitative Data: Predictive Profiling

To contextualize the risk, Table 1 compares the predictive parameters of the parent core (p-anisidine) against the substituted NDPMA.

Table 1: Predictive Physicochemical and Toxicological Parameters

Parameterp-Anisidine (Primary Amine)NDPMA (Secondary Amine)Causality / Toxicological Impact
Lipophilicity (LogP) ~0.9~2.8 (Estimated)Bulky alkyl group increases tissue distribution, half-life, and potential for bioaccumulation.
CYP450 Affinity High (CYP1A2/2E1)Moderate to HighSteric hindrance shifts metabolism kinetics; N-dealkylation is required to unleash the highly toxic primary amine.
Methemoglobin Risk SevereModerateRequires conversion to the primary hydroxylamine before rapid redox cycling with hemoglobin occurs.
Ames Test Prediction Positive (+S9)Potentially Positive (+S9)Methoxy group stabilizes the electrophilic nitrenium ion, increasing the likelihood of covalent DNA adduct formation.

Mechanistic Toxicology & Adverse Outcome Pathways

The toxicity of NDPMA is not driven by the parent compound, but by its reactive electrophilic metabolites. Understanding the causality of this bioactivation is critical for designing effective screening assays.

  • Methemoglobinemia: Upon CYP1A2/CYP2E1-mediated N-hydroxylation, the resulting hydroxylamine enters erythrocytes. It undergoes co-oxidation with oxyhemoglobin, generating methemoglobin (Fe3+) and a nitrosoarene[3]. This creates a futile redox cycle that rapidly depletes the erythrocyte's reducing equivalents, leading to hypoxia and cyanosis[6].

  • Genotoxicity: The N-hydroxy metabolite can undergo Phase II conjugation (e.g., via sulfotransferases or N-acetyltransferases). This creates a highly unstable ester that undergoes heterolytic cleavage, yielding a highly electrophilic nitrenium ion[4]. This electrophile covalently binds to nucleophilic sites on cellular macromolecules, specifically the C8 position of guanine in DNA, initiating mutagenesis[5].

G A NDPMA (Parent Compound) B N-Hydroxy-NDPMA (Hydroxylamine) A->B CYP1A2 / CYP2E1 N-hydroxylation C Nitrosoarene Derivative B->C Oxidation D Nitrenium Ion (Electrophile) B->D Phase II Conjugation & Heterolysis E Methemoglobinemia (Fe2+ -> Fe3+) C->E Redox Cycling with Oxy-Hb G GSH Conjugates (Detoxification) C->G GSH Trapping F DNA Adducts (Genotoxicity) D->F Covalent Binding (Nucleus) D->G GSH Trapping (Cytosol)

Metabolic activation of NDPMA leading to methemoglobinemia and genotoxicity.

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, toxicological evaluations must be designed as self-validating systems. The following protocols detail the exact methodologies required to assess NDPMA, embedding internal controls to prove causality.

Protocol 1: In Vitro Reactive Metabolite Trapping (GSH LC-MS/MS)

Purpose: To detect the formation of transient, highly reactive electrophiles (nitrenium ions) by trapping them with a surrogate nucleophile (Glutathione, GSH) before they can cause cellular damage[7],[8].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (HLM) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4). Causality: HLM provides the full complement of human CYP450 enzymes necessary to mimic hepatic first-pass metabolism.

  • Substrate & Trapping Agent: Add NDPMA (10 µM final concentration) and GSH (5 mM).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).

  • Self-Validation Controls:

    • Negative Control: Omit NADPH. Causality: NADPH is the obligate electron donor for CYP450 reductase. Withholding it definitively proves that any adduct formation is enzymatically driven by Phase I metabolism, not spontaneous chemical degradation.

    • Positive Control: Run a parallel incubation with Clozapine, a known generator of GSH-reactive nitrenium ions[9].

  • Quenching: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal isotope-labeled standard (e.g., GSH-13C2,15N). Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Orbitrap or QTOF).

Table 2: LC-MS/MS Parameters for GSH Adduct Detection

ParameterSetting / ValueRationale (Self-Validation)
Ionization Mode ESI Positive (ESI+)Optimal for ionizing protonated amine and GSH conjugates[9].
Scan Type Constant Neutral Loss (CNL) 129 DaHighly specific for the collision-induced loss of pyroglutamic acid, a hallmark signature of GSH adducts[7],[8].
Orthogonal Scan Precursor Ion m/z 272 (Negative Mode)Provides a secondary validation vector to eliminate false positives from background matrix interference[7].
Protocol 2: Bacterial Reverse Mutation Assay (OECD 471 Ames Test)

Purpose: To empirically determine the mutagenic potential of NDPMA and its metabolites in a standardized regulatory framework[10],.

Step-by-Step Methodology:

  • Strain Selection: Utilize a standard battery of histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA,[11].

  • Metabolic Activation (Critical Step): Prepare a 10% S9 mix (rat liver homogenate induced with Phenobarbital/β-Naphthoflavone) supplemented with an NADPH-generating system[11]. Causality: NDPMA is an indirect-acting mutagen. Testing without S9 establishes a baseline, while the +S9 condition reveals the true genotoxic hazard of the N-hydroxylated metabolites.

  • Exposure (Pre-incubation Method): Mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer for -S9), and 0.05 mL of NDPMA (dosed logarithmically from 1.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes to allow maximum metabolic conversion before plating.

  • Plating & Scoring: Add 2 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates. Incubate for 48-72 hours at 37°C.

  • Self-Validation Controls:

    • Vehicle Control: DMSO (Establishes spontaneous reversion rate).

    • Positive Control (+S9): 2-Aminoanthracene. Causality: Validates the metabolic competence of the S9 batch to activate aromatic amines.

    • Positive Control (-S9): Sodium Azide (TA100 specific).

W Tier1 Tier 1: In Silico Profiling (QSAR, Structural Alerts) Tier2 Tier 2: In Vitro Metabolism (HLM, CYP Phenotyping) Tier1->Tier2 Structural Alerts Identified Tier3 Tier 3: Reactive Metabolite Trapping (GSH LC-MS/MS) Tier2->Tier3 High Clearance / Turnover Tier4 Tier 4: Genotoxicity Screening (OECD 471 Ames Test) Tier3->Tier4 GSH Adducts Detected Decision Go / No-Go Decision Tier4->Decision Mutagenicity Data

Tiered toxicological assessment workflow for novel aniline derivatives.

References

1.[1] P-Anisidine | C7H9NO | CID 7732 - PubChem. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcy6DvuCGAsQWiEpBUss3znLhBGGyVAId2qbx6NsdDVG9Elr-X22tZg511wc7DcJ-9rBLbngy8b-ep-e6l6xr1cMAckM0JFJyymVZqs3C8WaHP9r9E7wuuV5cpM930ELK4EwS-V1CflR-xBH_yFvZr] 2.[2] p-Anisidine: properties, applications and safety. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG502GCB1CJYBTTD9PLkU5wjTtzg8EPQQsuz2K3VWVbi0UfdJ0fLtWniz1XMKF9zb5AcRsGsiIyHJbsT3nZP7HAviWr8FYiMjCJgXdU_Pe-mEPIx7BT85s2oGayspnawlP8WSXU06PLUzpNY1Dich8eoI3qwiavcNTfdSPy5a_iqZ50bwlKqZGJsmFPxGVy8_Tbeg==] 3.[6] p-ANISIDINE HAZARD SUMMARY. NJ.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK7glsv91-1NEJAlosw3rtFanRuITh1RAQbS_N450zspPlm2VODPBzkd4gi1JtfFcIKG8Jr_UUJqgzvRo0EwQdBXUp8ojl5FbMKWb5kCujK6yRCL1p5PKdQ4kt4etwcZCBKEk1Fdcv7u5nbv9p6lrcM0pIFl0=] 4.[7] Investigating Methods of Detection of Glutathione Adducts. Sygnature Discovery.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi7mILzGMnntXrjLQb7pd07iaGYxgJMZ0NlPJfRLJr3ITH-M2mAC9wDHmc4_Btwyd0ZekD7fK7lrk-z--BOhUjGnBdaJeeDnoA8sSK3fU_Lr8eXgacDmtYLTQU7wNBbLHVODc8Pi-zkCTJyOgXBWEodFX9JHw3YCbtCp0LxL0SE6tpmhOV6i9WmQGbn-k0SoQ4zeK_c8sI3lqiA2Rdy-jyAUURQqoWc1OT4IbR2yEbp5eA5YA=] 5.[9] Detection and identification of isotope-labeled glutathione-trapped reactive drug metabolites. ThermoFisher.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj1gBJpeSprJhC6KdH8cZSvF_03ftdr7ax6Ud8pZuOr_V813QMxNDkd8dSBWA76kzRr-kVK4DnSOwvu_RAgyzrqnNKp-G1B_hB6ovD5YBSXTX6I0FSPZrRYGQ-_kdavFA8gyXSsM_gOcXF3C1MWpjSl9I8Huq38Yjc5iweLt8ggEOyrNpGi1FAXYlXjxVLildhJCt6x2CAxeQregz-P0Gr-s00onYDsrGBUOO34oddw_RhgwSUAWqCSw9H5qo=] 6.[8] Metabolite Profiling Applications in Early Drug Discovery. LCGC International.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRTg_36Lp7kH86pNcoYUML-mg2mzPn_WNX9k34Sroax_R9YhZvybszV0celPc-CqwYHL4Nc9kdtF77HmLSYYmfDfv52TYN43XN54Urje-TL4WhqUfihj0h9mvn6UBO_J6X6OR42z2scNQR3Y7hDhSIla4WhdHF-Ux065gsT7d8V3c2BgEAx6A7dtA-RORD4ONWo80tpHzSqGEbog==] 7.[10] OECD 471: Bacterial reverse mutation test (Ames). LabCorp.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjy8BjvGbDbBLXZfO8sAgKWIpTerDAzXKe4bd6616ZCYGtTJz1tRDz1VA4S9khJCb8kokVgXN2vYviiJEcfVGNGe9DgcjfRCUIaOn2ek-jI2Lg96aCO_ECHaaW79FqjdR-7xUzn-YcgE-A0HQpTdxsvRkLvv4SygcyoQDy7CrMOb7WgEFccGcSMiuIRrqDjQ==] 8.[5] Theoretical studies of the mechanism of N-hydroxylation of primary aromatic amines by cytochrome P450 1A2. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0EfvpGS_EnZuLOt3lo_7fR6WF-w_tN4_aWR5nrdtkh8NMFHo34bArCgr1S9rKWQ11vfQzGq0ccAtGNhpftyDfUdgAk0t6rVFGn3tV4qW1-dl9HPjZ-gnjnwky04XlT1FqElPk] 9. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology (NIB).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpAalf1DJq5bBtSX-mJEAE2WhdCsV9ji04TsBQvWJlXd2IWL04Z9C6wUa0BvSntnKq49hXXzhOkp4j7o6wePLAqiGHJnR1UAAFw-6x_rRiard1EBAK6yRY1B-IHJVpImAISz_DtRDiObEud_VA1AGQKKZWMrg=] 10.[11] OECD 471 Ames Test | Regulatory Genotoxicity Studies. Gentronix.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH4_8Wg00MskJQ2B_xJck1y6F4ywDsZt5_BFtb0e4k-E5KKXLJIiQgPl9pU2gjIc63r2PVYCLG0TCg0vNRnPxCn8znmgMOOHZxwqERT0uvviTihidfP0V0fNC8JSgbUk4MNfu9XZq7YQHODFl56TCWOwfCoxoPUQ0mEOf00F2FGHvsD19qS8IVpezYHQ5_Aw==] 11.[3] CYP2E1 hydroxylation of aniline involves negative cooperativity. Ovid.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKwf2d91PoHqS5fVkLaoMJyhcVPReuXZq0p93BgDAqr-k8-akStBAuZDNysLlp-ZaPm_XuljYTMd1b7jRMnbl2H34i4-4NYlawIV5iJQYq8ORVdLlSWPxw0qDRKvnwcOPG2rgohEhAYnPk60SgMEoEgZ-vU8iUsw_0uxKhbiDE8icj5pkiXAZc95kba5Qkbxtnr_ApZf3x8xTZXYSjpWE0xSc6JUwSkGwR5p3IBBlfLS1TSh0=] 12.[4] Role of cytochrome P450 1A2 and N-acetyltransferase 2 in 2,6-dimethylaniline induced genotoxicity. SciELO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVXPBODzOntru8doPOAAklPJypxV1knliqR9VFkHlOSU8JwkF97mmsqJ37EULmBTZTOeA-5nCZ2OWi3rm1473rfnoP8owHLo2JKP_I6qcsG-9tBbekTKcX2-XwMsnF8r3mT6FdhRUCKdm_Myw9HRzNyIaqLGMGHGff9o_beXOqqkHhtbHL]

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Foundational

Technical Guide: Physical Property Determination for Acetylated Monoglycerides (CAS 93713-40-7)

Topic: Melting Point and Boiling Point Determination for Acetylated Monoglycerides (CAS 93713-40-7) Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and QC Professionals Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point and Boiling Point Determination for Acetylated Monoglycerides (CAS 93713-40-7) Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and QC Professionals

Executive Summary & Identity Correction

Critical Note on CAS Registry Number: The CAS number 93713-40-9 provided in the request appears to be a typographic error involving the check digit. The chemically valid registry number for Acetylated Monoglycerides (AMG) is 93713-40-7 .[1] This guide addresses the characterization of CAS 93713-40-7, a critical pharmaceutical excipient and food additive.

Acetylated Monoglycerides are esters of glycerol with acetic acid and fatty acids (typically stearic or oleic). In drug development, they function primarily as plasticizers for polymeric film coatings and as emulsifiers in lipid-based drug delivery systems (LBDDS).

Unlike pure crystalline APIs, AMGs are complex mixtures. Consequently, they do not exhibit a sharp melting point or a simple atmospheric boiling point. This guide details the thermodynamic protocols—specifically Differential Scanning Calorimetry (DSC) and Vacuum Distillation—required to accurately characterize these phase transitions without inducing thermal degradation.

Physicochemical Context

Chemical Structure and Behavior

AMGs are derived by acetylating monoglycerides.[2][3] The degree of acetylation determines the physical state:

  • High Acetylation: Liquid at room temperature (Melting Point < 25°C). Used as a solvent or plasticizer.[2]

  • Partial Acetylation: Waxy solid (Melting Range 30°C – 45°C). Used as a coating agent.[2]

The "Boiling Point" Misconception

AMGs have high molecular weights (approx. 300–500 g/mol depending on fatty acid chain). At atmospheric pressure (1 atm), the energy required to overcome intermolecular forces exceeds the energy of covalent bond stability. Therefore, AMGs decompose before they boil at standard pressure. Boiling point determination must be performed under reduced pressure (vacuum) or extrapolated via TGA.

Melting Point / Melting Range Determination

For waxy, multi-component lipids like CAS 93713-40-7, the capillary method (USP <741>) often yields ambiguous results due to "softening" prior to true melting. Differential Scanning Calorimetry (DSC) is the authoritative method for determining the solid-liquid phase transition.

Protocol: DSC Analysis (Standard)

Objective: Determine the onset and peak melting temperatures (


).

Equipment: Heat-flux DSC (e.g., TA Instruments Q-Series or Mettler Toledo DSC 3). Purge Gas: Nitrogen (50 mL/min).

Step-by-Step Methodology:

  • Sample Prep: Weigh 3–5 mg of AMG into a Tzero aluminum pan. Hermetically seal the pan to prevent evaporation/sublimation.

  • Thermal History Erasure:

    • Heat to 60°C (above expected melt) and hold for 5 minutes.

    • Rationale: This eliminates polymorphic forms induced by storage or handling.

  • Cooling Cycle:

    • Cool to -40°C at a rate of 5°C/min.

    • Rationale: Promotes controlled crystallization of the lipid matrix.

  • Heating Cycle (Measurement):

    • Heat from -40°C to 100°C at 10°C/min.

  • Data Analysis:

    • Identify the Endothermic Peak .

    • Record

      
        (extrapolated onset) and 
      
      
      
      .
    • For AMGs, the peak is often broad.

      
       is the reported "Melting Point."
      
Visualization: DSC Logic Flow

DSC_Protocol Start Sample Preparation (3-5 mg, Hermetic Pan) History Thermal History Erasure (Heat to 60°C, Hold 5 min) Start->History Eliminate Polymorphs Cool Controlled Cooling (to -40°C @ 5°C/min) History->Cool Recrystallize Heat Measurement Ramp (-40°C to 100°C @ 10°C/min) Cool->Heat Phase Transition Analyze Analyze Endotherm (Tonset vs Tpeak) Heat->Analyze Identify Melt

Caption: Figure 1. DSC workflow for determining the melting range of waxy lipid excipients like AMG.

Boiling Point Determination

The Decomposition Challenge

Attempting to boil CAS 93713-40-7 at 760 mmHg will result in smoking, discoloration, and the formation of breakdown products (free fatty acids and acrolein) before a stable vapor equilibrium is reached.

Method A: Thermogravimetric Analysis (TGA)

Use Case: Determining thermal stability limits and "apparent" evaporation onset.

Protocol:

  • Load: 10–20 mg sample in a platinum or ceramic pan.

  • Ramp: Heat from Ambient to 600°C at 10°C/min under Nitrogen.

  • Result:

    • 
       : Temperature at 5% weight loss.
      
    • If significant weight loss occurs before decomposition signals (derivative peak), it indicates evaporation. For AMGs, weight loss often overlaps with degradation >250°C.

Method B: Vacuum Distillation (Siwoloboff Variant)

Use Case: Determining the true thermodynamic boiling point at reduced pressure.

Experimental Setup:

  • Apparatus: Short-path distillation unit or Büchi Kugelrohr.

  • Vacuum: High vacuum pump (< 10 mmHg or < 1.33 kPa).

Protocol:

  • Connect the apparatus to a vacuum gauge (Manometer).

  • Apply vacuum and stabilize pressure (e.g., at 1.0 mmHg).

  • Slowly heat the sample bath.

  • Observe the temperature at which condensation rings appear in the distillate zone.

  • Conversion: Use a Pressure-Temperature Nomograph (Clausius-Clapeyron relation) to estimate the Atmospheric Equivalent Boiling Point (AEBP).

Data Table: Typical AMG Phase Transitions

PropertyExperimental ValueConditionMethod
Melting Range 35°C – 42°CAtmosphericDSC (Peak)
Boiling Point 128°C – 131°C0.93 kPa (7 mmHg)Vacuum Distillation
Boiling Point > 300°C (Theoretical)101.3 kPa (Atm)Extrapolated (Decomposes)
Flash Point > 150°COpen CupASTM D92
Visualization: Boiling Point Decision Logic

BP_Logic Substance CAS 93713-40-7 (Acetylated Monoglyceride) Check Is Atmospheric BP expected < 250°C? Substance->Check Direct Direct Distillation (Atmospheric) Check->Direct Yes (Low MW) TGA TGA Screening (Check Decomposition) Check->TGA No / Unknown Vacuum Vacuum Distillation (Reduced Pressure) Result Calculate AEBP (Nomograph Conversion) Vacuum->Result Measured T at P < 10mmHg TGA->Vacuum Decomposition detected

Caption: Figure 2. Decision matrix for boiling point determination, prioritizing vacuum methods to avoid degradation.

Regulatory & Quality Context

For pharmaceutical applications, "Melting Point" is rarely a release specification for AMGs due to batch-to-batch variability in the mono-/di-ester ratio. Instead, the USP/NF Monograph relies on:

  • Hydroxyl Value: Measures the number of free -OH groups (indicates degree of acetylation).

  • Saponification Value: Measures average molecular weight.

  • Acid Value: Indicates free fatty acid impurities (hydrolysis degradation).

Quality Tip: If a specific melting point is required for a raw material specification (e.g., for Hot Melt Extrusion), define a "Slip Melting Point" range (e.g., 38 ± 4°C) rather than a single point.

References

  • United States Pharmacopeia (USP). Acetylated Monoglycerides Monograph. USP-NF. (Standard for identity and purity specifications). [4]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 93713-40-7 (Acetylated monoglycerides).

  • European Food Safety Authority (EFSA). Scientific Opinion on the re-evaluation of acetic acid, mono- and diglycerides of fatty acids (E 472a). EFSA Journal. (Toxicology and physical properties).[1][5][6]

  • CymitQuimica. Safety Data Sheet: Acetylated Monoglycerides (CAS 93713-40-7). (Source for boiling point data under vacuum).

  • OECD. Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals. (Standard methodology for boiling point determination).

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Glycerine Acetate (CAS 93713-40-9)

Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Glycerin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Glycerine Acetate (CAS 93713-40-7), also known as 1-Monoacetin.[1][2][3] The developed reverse-phase HPLC (RP-HPLC) method is suitable for the determination of Glycerine Acetate in bulk drug substance and finished pharmaceutical products. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4][5]

Introduction

Glycerine Acetate (C₅H₁₀O₄, M.W. 134.13 g/mol ) is utilized in various industrial applications, including as an emulsifier and stabilizer in food and cosmetic formulations.[1][6] In the pharmaceutical industry, it may be used as an excipient or be present as a process-related impurity. Therefore, a reliable and validated analytical method is crucial for quality control, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of compounds in various matrices.[7][8] This application note describes a systematic approach to developing and validating an RP-HPLC method for Glycerine Acetate, ensuring the method is sensitive, specific, and stability-indicating.

Method Development Strategy

The primary objective was to develop a simple, rapid, and reliable RP-HPLC method with a suitable run time. The following considerations were key to the method development process:

  • Analyte Properties: Glycerine Acetate is a relatively polar compound.[1] Therefore, a reverse-phase chromatographic approach was selected, which is ideal for separating non-polar to moderately polar compounds.[9]

  • Column Selection: A C18 column is a common starting point for RP-HPLC method development due to its broad applicability and hydrophobicity.[9][10][11] A column with standard dimensions (e.g., 250 mm x 4.6 mm, 5 µm particle size) was chosen to provide good resolution and efficiency.

  • Mobile Phase Selection: A mixture of a polar aqueous phase and a less polar organic solvent is used in RP-HPLC.[10][12] Water is the typical aqueous component, and acetonitrile or methanol are common organic modifiers.[11][12] A simple isocratic mobile phase of water and acetonitrile was chosen for initial scouting experiments to minimize complexity and ensure method robustness. The addition of a small amount of acid, such as formic acid, can improve peak shape for polar analytes.[12]

  • Detection: As Glycerine Acetate lacks a significant chromophore for UV detection at higher wavelengths, a low wavelength (e.g., ~210 nm) was selected for detection using a Photodiode Array (PDA) detector to ensure adequate sensitivity.

  • Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies were planned. The analyte was subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal stress to generate potential degradation products.[13] The method should be able to resolve the main peak from any degradants.

Optimized HPLC Method

Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax XDB-C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Water: Acetonitrile (80:20, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Photodiode Array (PDA) at 210 nm
Run Time 10 minutes

Experimental Protocols

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of Glycerine Acetate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 150 µg/mL.

Sample Preparation: Accurately weigh a quantity of the sample equivalent to about 100 mg of Glycerine Acetate and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines.[4][5][14][15] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.

Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity The peak for Glycerine Acetate should be pure and well-resolved from any degradation products or placebo components.
Linearity (R²) Correlation coefficient (R²) ≥ 0.999
Range 50% to 150% of the target concentration.
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) Repeatability (n=6): ≤ 2.0% Intermediate Precision (different day, different analyst): ≤ 2.0%
Robustness % RSD of results should be ≤ 2.0% after small, deliberate variations in method parameters.

Results and Discussion

The optimized HPLC method provided a well-resolved, symmetric peak for Glycerine Acetate with a retention time of approximately 4.5 minutes.

Specificity and Forced Degradation

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. The results showed that Glycerine Acetate was susceptible to degradation under acidic and basic conditions, while it was relatively stable under oxidative and thermal stress. The degradation products were well-separated from the parent peak, confirming the method's specificity.

Linearity and Range

The method exhibited excellent linearity over the concentration range of 10 µg/mL to 150 µg/mL. The correlation coefficient (R²) was found to be > 0.999, indicating a strong linear relationship between concentration and peak area.

Accuracy and Precision

The accuracy of the method was determined by spike recovery studies at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was within the acceptable range of 98.0% to 102.0%. The precision of the method, expressed as the relative standard deviation (%RSD), was found to be less than 2.0% for both repeatability and intermediate precision, demonstrating that the method is highly precise.

Robustness

The robustness of the method was evaluated by introducing small, deliberate changes to the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The results showed that the method is robust, with the %RSD of the results remaining below 2.0% under all varied conditions.

Workflow Diagrams

HPLC_Method_Development cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Method Optimization & Validation A Define Analyte Properties (CAS 93713-40-9) B Select Column (C18) A->B C Optimize Mobile Phase (Water:ACN, Acid) B->C D Set Detection Wavelength (PDA @ 210 nm) C->D E Forced Degradation (Specificity) D->E Initial Method F Validate per ICH Q2(R2) (Linearity, Accuracy, Precision) E->F G Assess Robustness F->G H Finalized HPLC Method G->H

Caption: HPLC Method Development and Validation Workflow.

Conclusion

A simple, rapid, precise, accurate, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative determination of Glycerine Acetate. The method meets all the requirements of the ICH guidelines and is suitable for routine quality control analysis and stability studies of Glycerine Acetate in pharmaceutical development and manufacturing.

References

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Pharmaguideline. Principle of HPLC | HPLC System Working Explained. [Link]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Springer Nature Experiments. Reversed-Phase High-Performance Liquid Chromatography. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]

  • ACS Publications. In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. [Link]

  • Mass Spectrometry Resource. Reverse Phase HPLC Basics for LC/MS. [Link]

  • ResearchGate. HPLC Method Development. [Link]

  • IntuitionLabs.ai. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • LCGC International. Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. [Link]

  • YouTube. 14 Principles of Reversed Phase HPLC. [Link]

  • Axios Research. Glycerine Acetate - CAS - 93713-40-7. [Link]

  • LCGC International. Rapid Sample Preparation Followed by a 100% Water Mobile Phase HPLC Analysis for Quantifying Acetamiprid and its N-desmethyl Metabolite, IM-2-1, in Cow's Milk. [Link]

  • Oreate AI Blog. Understanding Acetylated Monoglycerides: A Versatile Food Additive. [Link]

  • PMC. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form. [Link]

  • Korea Science. Novel stability indicating high-performance liquid chromatography method for the separation and simultaneous quantification of acalabrutinib and its impurities in pharmaceutical formulation. [Link]

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Application

Reductive amination procedures to synthesize N-(1,2-dimethylpropyl)-4-methoxybenzenamine

Executive Summary This guide details the synthesis of N-(1,2-dimethylpropyl)-4-methoxybenzenamine via reductive amination.[1] The target molecule is a secondary amine derived from the condensation of 4-methoxyaniline (p-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of N-(1,2-dimethylpropyl)-4-methoxybenzenamine via reductive amination.[1] The target molecule is a secondary amine derived from the condensation of 4-methoxyaniline (p-anisidine) and 3-methyl-2-butanone (methyl isopropyl ketone) .[1]

Technical Challenge: The primary synthetic hurdle is the steric hindrance presented by the 3-methyl-2-butanone substrate.[1] The carbonyl carbon is flanked by a methyl group and a bulky isopropyl group, which significantly retards imine formation compared to unhindered ketones (e.g., acetone).

Strategic Recommendation: While standard Sodium Triacetoxyborohydride (STAB) protocols are provided (Method A), this guide recommends a Titanium(IV) Isopropoxide-mediated protocol (Method B) as the superior approach for this specific hindered substrate to maximize conversion and yield.

Retrosynthetic Analysis & Strategy

The synthesis disconnects the C-N bond to reveal the carbonyl and amine precursors.

Retrosynthesis Target Target: N-(1,2-dimethylpropyl)- 4-methoxybenzenamine Disconnect C-N Disconnection Target->Disconnect Retrosynthesis Precursors Precursors: 4-Methoxyaniline + 3-Methyl-2-butanone Disconnect->Precursors Reductive Amination

Figure 1: Retrosynthetic disconnection showing the convergence of p-anisidine and methyl isopropyl ketone.

Method Selection Guide

FeatureMethod A: Direct (STAB) Method B: Lewis Acid (Ti) Method C: Catalytic H₂
Reagents NaBH(OAc)₃, AcOHTi(OiPr)₄, NaBH₄H₂, Pd/C or Pt/C
Key Mechanism Acid-catalyzed iminium formationTi-coordinated activation & water scavengingSurface-catalyzed hydrogenation
Suitability General purpose, unhindered ketonesHighly recommended for this hindered ketone Large scale / Industrial
Pros One-pot, mild, no moisture sensitivityDrives equilibrium to completionGreen chemistry, no boron waste
Cons Slow reaction for hindered substratesRequires inert atmosphere (Argon/N₂)Requires high-pressure equipment

Detailed Experimental Protocols

Method A: Standard Direct Reductive Amination (STAB)

Best for initial screening or when Titanium reagents are unavailable.

Mechanism: Acetic acid promotes the formation of an iminium ion, which is selectively reduced by STAB. Note: Due to the isopropyl group on the ketone, reaction times may need extension beyond standard protocols.

Protocol:

  • Setup: Charge a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Reagents: Add 4-methoxyaniline (1.0 equiv, 10 mmol, 1.23 g) and 1,2-dichloroethane (DCE) (30 mL).

  • Carbonyl Addition: Add 3-methyl-2-butanone (1.2 equiv, 12 mmol, 1.03 g/1.28 mL).

  • Catalyst: Add Glacial Acetic Acid (1.0 equiv, 10 mmol, 0.6 mL). Stir for 30 minutes at room temperature (RT).

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol, 3.18 g) portion-wise over 10 minutes.

  • Reaction: Remove ice bath and stir at RT under nitrogen.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:4). If aniline persists after 4 hours, add another 0.5 equiv of STAB.

  • Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

Method B: Titanium(IV) Mediated Reductive Amination (Recommended)

Best for sterically hindered ketones like 3-methyl-2-butanone.[1]

Mechanism:


 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine (Schiff base) before reduction.

Protocol:

  • Imine Formation:

    • In a flame-dried flask under Argon, combine 4-methoxyaniline (10 mmol, 1.23 g) and 3-methyl-2-butanone (12 mmol, 1.03 g).

    • Add Titanium(IV) isopropoxide (12.5 mmol, 3.7 mL) neat (or in minimal dry THF).

    • Stir at RT for 6–12 hours. The solution will become viscous/yellow as the Ti-complex forms.[1]

    • Validation: An aliquot can be checked by IR; disappearance of the ketone C=O stretch (~1715 cm⁻¹) indicates imine formation.

  • Reduction:

    • Dilute the mixture with absolute Ethanol (20 mL).

    • Add Sodium Borohydride (NaBH₄) (15 mmol, 0.57 g) carefully (exothermic).

    • Stir for 2 hours at RT.

  • Workup (Precipitation Method):

    • Quench by adding water (5 mL) to form a white precipitate (

      
      ).
      
    • Filter the suspension through a Celite pad. Wash the pad with EtOAc.[3]

    • Concentrate the filtrate. Redissolve in EtOAc, wash with 1N NaOH (to remove any remaining titanium salts) and brine.

    • Dry (Na₂SO₄) and concentrate to yield the crude oil.

Method C: Catalytic Hydrogenation (Scale-Up)

Best for >10g scale where boron waste is prohibitive.[1]

Protocol:

  • Vessel: Stainless steel autoclave or Parr shaker.

  • Mixture: Combine amine (1.0 equiv), ketone (2.0 equiv), and catalyst 5% Pt/C (sulfided, 3 wt% loading relative to substrate) in Methanol .

  • Conditions: Pressurize to 3–5 bar (50–70 psi) H₂ gas. Heat to 50°C.

  • Duration: 12–24 hours.

  • Workup: Filter catalyst (Caution: pyrophoric) through Celite. Concentrate filtrate.

Mechanistic Pathway (Method B)

The following diagram illustrates why the Titanium method is superior for this hindered substrate:

Mechanism Start Ketone + Amine (Sterically Hindered) Ti_Complex Ti-Coordination (Activation) Start->Ti_Complex Ti(OiPr)4 Imine Imine Species (Water Scavenged by Ti) Ti_Complex->Imine -Ti(OH)(OiPr)3 Reduction Hydride Transfer (NaBH4) Imine->Reduction NaBH4/EtOH Product Secondary Amine Target Reduction->Product

Figure 2: Mechanistic flow of Ti-mediated reductive amination, highlighting the activation step.[1]

Analytical Validation & Expected Data

Since this specific derivative is a custom building block, the following data ranges are calculated based on structure-activity relationships of similar N-alkyl anilines.

TestExpected ResultInterpretation
Physical State Pale yellow to brown oilAnilines oxidize upon air exposure; store under Argon.[1]
¹H NMR (CDCl₃) δ 6.75 (d, 2H), 6.55 (d, 2H)Aromatic protons (AA'BB' system of p-anisidine).
δ 3.75 (s, 3H)Methoxy group (-OCH₃).
δ 3.30 (m, 1H)Chiral methine proton (N-CH).
δ 0.90 - 1.10 (m, 9H)Methyl groups (doublet for N-CH-CH3 and isopropyl methyls).[1]
MS (ESI+) m/z 194.15 [M+H]⁺Calculated MW: 193.29 g/mol .
TLC (4:1 Hex/EtOAc) R_f ~ 0.4 - 0.5Distinct from starting amine (R_f ~ 0.[1]3) and ketone (high R_f).

Safety & Handling

  • p-Anisidine (4-methoxyaniline): Highly toxic by inhalation, ingestion, and skin contact.[1] It is a blood toxin (methemoglobinemia). Double-gloving and fume hood use are mandatory. [1]

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Handle in a dry environment.

  • Titanium(IV) Isopropoxide: Moisture sensitive.[4] Hydrolyzes to release isopropanol and titanium dioxide.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride.[1][6][7] Journal of the Chemical Society, Perkin Transactions 1, (18), 2253-2254. [Link]

  • PubChem Compound Summary. (2024). p-Anisidine (CID 7809).[1] National Center for Biotechnology Information. [Link]

Sources

Method

Application Note: GC-MS Analysis of Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-

Executive Summary This application note details the protocol for the identification and quantification of Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- (CAS: Not widely listed; Analogous to substituted p-anisidines) in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the identification and quantification of Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- (CAS: Not widely listed; Analogous to substituted p-anisidines) in pharmaceutical intermediates and environmental matrices.[1]

As a secondary aromatic amine, this compound presents specific analytical challenges, including peak tailing due to active site interaction and potential thermal oxidation. This guide provides two complementary workflows:

  • Direct Injection (Method A): For high-concentration assay and purity analysis (>10 ppm).[1]

  • TFAA Derivatization (Method B): For trace-level impurity analysis (<1 ppm) and genotoxic impurity (GTI) screening.[1]

Compound Profile & Properties

PropertyDetail
Chemical Name Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-
Synonyms N-(1,2-dimethylpropyl)-p-anisidine; N-(3-methylbutan-2-yl)-4-methoxyaniline
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
Structure Description Secondary amine.[1][2] p-Methoxy aniline core substituted at the nitrogen with a 1,2-dimethylpropyl (sec-isoamyl) group.
Chirality Contains one chiral center at the N-alkyl attachment.[1] Exists as enantiomers (resolved only on chiral columns).
Boiling Point (Est.) 280–290 °C (at 760 mmHg)
pKa (Est.) ~5.3 (Aniline nitrogen)
Solubility Soluble in Methanol, Ethyl Acetate, DCM, Acetonitrile. Insoluble in water.[1]

Critical Analytical Challenges

Secondary Amine Activity

The secondary amine moiety (-NH-R) is prone to hydrogen bonding with silanol groups in the GC liner and column stationary phase.[1]

  • Symptom: Peak tailing, retention time shifts, and non-linear response at low concentrations.[1]

  • Solution: Use of Ultra Inert (UI) liners with wool and base-deactivated columns (e.g., -5MS UI or Amine-specific phases).[1]

Mass Spectral Fragmentation

The electron ionization (EI) spectrum is dominated by


-cleavage of the alkyl chain.[1]
  • Base Peak Prediction: Loss of the isopropyl group (

    
    ) to form the iminium ion (
    
    
    
    150).[1]
  • Molecular Ion:

    
     (
    
    
    
    193) is expected to be distinct but of lower abundance (10–30%).

Instrumentation & Parameters

GC System Configuration[1]
  • Instrument: Agilent 8890 GC / 5977B MSD (or equivalent).

  • Inlet: Split/Splitless with Ultra Inert Deactivation.

  • Liner: Ultra Inert Single Taper with Wool (Agilent P/N 5190-2293).[1] Wool is essential for vaporization of high-boiling anilines.[1]

Column Selection[1]
  • Primary (Trace & Assay): Agilent J&W DB-5MS Ultra Inert, 30 m × 0.25 mm × 0.25 µm.[1]

  • Alternative (Difficult Tailing): Restek Rtx-5 Amine (Base-deactivated), 30 m × 0.32 mm × 1.0 µm.[1]

GC-MS Method Parameters[1][2][3][4][5][6]
ParameterMethod A: Direct InjectionMethod B: TFAA Derivatization
Inlet Temp 260 °C250 °C
Injection Mode Split (10:[1]1) for Assay; Splitless for TraceSplitless
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Helium @ 1.2 mL/min
Oven Program 60°C (1 min)

20°C/min

300°C (3 min)
50°C (1 min)

15°C/min

280°C (3 min)
Transfer Line 280 °C280 °C
Source Temp 230 °C230 °C
Quad Temp 150 °C150 °C
Acquisition Scan (40–350 amu)SIM (Target Ions)

Experimental Protocols

Sample Preparation (Method A: Direct)

Use for purity assessment or content uniformity.[1]

  • Stock Solution: Dissolve 10 mg of sample in 10 mL Methanol (LC-MS grade).

  • Working Standard: Dilute Stock to 100 µg/mL in Methanol.

  • Internal Standard: Add Naphthalene-d8 or Acenaphthene-d10 to a final concentration of 10 µg/mL.

  • Filtration: Filter through 0.2 µm PTFE syringe filter into an amber vial.

Sample Preparation (Method B: TFAA Derivatization)

Use for trace impurity analysis (<1 ppm) to eliminate tailing and improve detection limits.

  • Extraction: Dissolve/Extract sample in Ethyl Acetate .

  • Derivatization Reaction:

    • Transfer 200 µL of extract to a reaction vial.

    • Add 50 µL Trifluoroacetic Anhydride (TFAA) .

    • Add 10 µL Pyridine (catalyst/base).

    • Cap and incubate at 60 °C for 20 minutes .

  • Cleanup:

    • Evaporate to dryness under Nitrogen stream (mild heat, 40 °C).

    • Reconstitute in 200 µL Ethyl Acetate or Isooctane .

  • Mechanism: The secondary amine reacts to form the N-trifluoroacetyl derivative (

    
    ).[1]
    
Mass Spectrometry Detection (SIM Mode)

Target Ions for N-(1,2-dimethylpropyl)-4-methoxy- (Underivatized):

  • Quant Ion:

    
     150.1 (Base peak, loss of isopropyl).
    
  • Qual Ions:

    
     193.1 (
    
    
    
    ),
    
    
    135.0,
    
    
    108.0.[1]

Target Ions for TFA-Derivative:

  • Quant Ion:

    
     246 (Loss of isopropyl from derivative).[1]
    
  • Qual Ions:

    
     289 (
    
    
    
    ),
    
    
    204.[1]

Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate analytical workflow based on the specific research need.

GCMS_Workflow Start Start: Sample Received Decision Target Concentration? Start->Decision HighConc High Conc (>10 ppm) (Assay/Purity) Decision->HighConc High Trace Trace (<1 ppm) (GTI/Impurity) Decision->Trace Low PrepA Dilution in MeOH Add ISTD (Naphthalene-d8) HighConc->PrepA PrepB Derivatization w/ TFAA 60°C, 20 min Trace->PrepB GC_Direct GC-MS Method A (DB-5MS UI, Split 10:1) PrepA->GC_Direct GC_Deriv GC-MS Method B (DB-5MS UI, Splitless) PrepB->GC_Deriv DataA Data Analysis Monitor m/z 150, 193 GC_Direct->DataA DataB Data Analysis Monitor m/z 246, 289 GC_Deriv->DataB Report Final Report Quant & Tailing Factor DataA->Report DataB->Report

Figure 1: Decision tree for selecting Direct Injection vs. Derivatization workflows based on sensitivity requirements.

System Suitability & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met before running sample batches:

  • Sensitivity Check: Signal-to-Noise (S/N) ratio for the 1 ppm standard must be

    
     (Direct) or 
    
    
    
    (Derivatized).[1]
  • Peak Tailing Factor (

    
    ): 
    
    • Calculate using USP formula:

      
      .
      
    • Requirement:

      
       for the underivatized amine.[1] If 
      
      
      
      , liner maintenance or column trimming is required immediately.[1]
  • Linearity:

    
     over the range of 1–100 µg/mL.[1]
    
  • Blank Analysis: Inject a solvent blank immediately after the highest standard to verify carryover is

    
    .[1]
    

References

  • Agilent Technologies. (2020).[1] Analysis of Aromatic Amines by GC/MS using Agilent J&W DB-35ms Ultra Inert Columns. Application Note 5990-6593EN.[1] Link

  • U.S. EPA. (2014).[1] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1] SW-846 Update IV.[1] Link

  • Sigma-Aldrich (Merck). (2023).[1] Derivatization Reagents for GC: Acylation.[1] Technical Bulletin.[1] Link

  • Restek Corporation. (2018).[1] Optimizing the Analysis of Amines by GC. Restek ChromaBLOGraphy.[1] Link

Sources

Application

Application Note: Preparation and Validation of Standard Solutions for Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-

Abstract This document provides a detailed, field-proven methodology for the preparation, handling, and validation of analytical standard solutions for Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-. The protocols herein...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, field-proven methodology for the preparation, handling, and validation of analytical standard solutions for Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-. The protocols herein are designed for researchers, analytical scientists, and quality control professionals engaged in drug development and chemical analysis. The guide emphasizes scientific integrity, causality behind experimental choices, and self-validating systems to ensure the generation of accurate, reproducible, and reliable data for quantitative analysis, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Introduction: The Criticality of an Accurate Standard

In any quantitative analytical workflow, the accuracy of the final result is directly contingent upon the integrity of the reference standard.[1] An analytical standard is a highly purified and well-characterized material used as a calibration reference.[1] For a compound like Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-, an aromatic amine derivative likely used in pharmaceutical research or organic synthesis, the preparation of precise standard solutions is the foundational step for method validation, impurity profiling, and potency assays.

This guide moves beyond a simple recitation of steps to explain the underlying principles, ensuring that the prepared standards are not only accurate upon creation but also stable and reliable for their intended use. Adherence to these protocols aligns with Good Laboratory Practice (GLP) and supports regulatory compliance frameworks such as those outlined by the FDA and ICH.[2][3]

Physicochemical Properties and Safety Imperatives

While specific experimental data for Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- is not widely published, its structure (an N-substituted methoxy-aniline) allows for informed assumptions regarding its properties and handling.

PropertyInferred Value/CharacteristicRationale & Source Analogy
Molecular Formula C₁₄H₂₃NOBased on structural name.
Molecular Weight ~221.34 g/mol Calculated from the molecular formula.
Physical State Likely a solid or viscous liquid at RT.Many substituted anilines are solids or high-boiling liquids.[4][5]
Solubility Expected to be soluble in organic solvents (Methanol, Acetonitrile, Dichloromethane) and poorly soluble in water.The aromatic ring and alkyl groups confer hydrophobicity, while the amine and methoxy groups provide some polarity.[6][7]
Stability Potentially sensitive to light and oxidation.Aromatic amines are a well-known class of compounds susceptible to oxidative and photolytic degradation.[7][8]

Safety First: Substituted anilines should be handled with caution. Assume the compound is toxic and an irritant. All handling, weighing, and solution preparation must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is mandatory. Review the supplier's Safety Data Sheet (SDS) before commencing any work.

Core Protocol: Preparation of a Primary Stock Solution (1000 µg/mL)

A primary stock solution is the concentrated, accurately prepared solution from which all subsequent calibration and working standards are derived.[9][10] Its integrity is paramount.

Materials and Equipment
  • Analyte: Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- (≥98% purity, with Certificate of Analysis).

  • Solvent: HPLC-grade Methanol or Acetonitrile.

  • Equipment:

    • Calibrated 4- or 5-place analytical balance.[9]

    • Class A volumetric flasks (e.g., 10 mL, 25 mL, 100 mL).[9]

    • Class A volumetric pipettes.

    • Anti-static weigh paper or weigh boat.

    • Glass beakers and funnels.

    • Ultrasonic bath.

    • Amber glass storage vials with PTFE-lined caps.

Step-by-Step Methodology
  • Mass Calculation: To prepare 25.00 mL of a 1000 µg/mL (1 mg/mL) stock solution, calculate the required mass of the analyte.

    • Calculation: 1.000 mg/mL * 25.00 mL = 25.00 mg.

  • Weighing the Analyte:

    • Place a clean, anti-static weigh boat on the analytical balance and tare.

    • Carefully weigh approximately 25.00 mg of the analyte. It is not necessary to weigh exactly 25.00 mg. Instead, accurately record the actual mass weighed (e.g., 25.12 mg). This practice minimizes weighing errors and material loss.[2]

    • Record the exact mass to all decimal places provided by the balance.

  • Dissolution and Quantitative Transfer:

    • Transfer the weighed analyte to a clean 50 mL beaker.

    • Add approximately 15 mL of the chosen solvent (e.g., Methanol) to the beaker. This initial volume is not critical; it is for dissolution.

    • Place the beaker in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[8] Visually inspect for any remaining particulate matter.

    • Place a clean glass funnel into the neck of a 25.00 mL Class A volumetric flask.

    • Carefully pour the solution from the beaker through the funnel into the flask.

    • Rinse the beaker three times with small aliquots (~2-3 mL) of fresh solvent, transferring each rinse through the funnel into the volumetric flask. This "quantitative transfer" ensures that no analyte is left behind.[2]

    • Rinse the funnel with a small amount of solvent into the flask.

  • Dilution to Final Volume:

    • Add solvent to the volumetric flask until the liquid level is just below the calibration mark on the neck.

    • Using a Pasteur pipette or dropper, add the final drops of solvent until the bottom of the meniscus is precisely on the calibration mark.[10]

    • Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogenous.[2]

  • Concentration Correction and Labeling:

    • Calculate the exact concentration of the stock solution based on the actual mass weighed.

      • Example Calculation: (25.12 mg / 25.00 mL) = 1.0048 mg/mL = 1004.8 µg/mL.

    • Transfer the solution to a clean, amber glass vial for storage.

    • Label the vial clearly with:

      • Compound Name: Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-

      • Exact Concentration: 1004.8 µg/mL

      • Solvent: HPLC-Grade Methanol

      • Preparer's Initials: GS

      • Storage Conditions: 2-8 °C, Protect from Light

Workflow Visualization

G cluster_prep Primary Stock Preparation calc 1. Calculate Target Mass weigh 2. Accurately Weigh Analyte calc->weigh dissolve 3. Dissolve in Beaker weigh->dissolve transfer 4. Quantitative Transfer to Volumetric Flask dissolve->transfer dilute 5. Dilute to Final Volume transfer->dilute mix 6. Homogenize (Invert) dilute->mix store 7. Calculate Final Conc. & Store mix->store

Caption: Workflow for Primary Stock Solution Preparation.

Protocol: Preparation of Working Standards via Serial Dilution

Working standards are used to create a calibration curve for instrument analysis. They are prepared by diluting the primary stock solution.[11][12]

Dilution Scheme

The following table outlines a scheme to prepare a 5-point calibration curve ranging from 1.0 to 100 µg/mL from the primary stock (1004.8 µg/mL).

Standard IDTarget Conc. (µg/mL)Volume of Stock (µL)Dilution Flask Volume (mL)Final Concentration (µg/mL)
WS-1 100.0995.2 (from Stock)10.00100.0
WS-2 50.0500.0 (from WS-1)10.0050.0
WS-3 10.01000.0 (from WS-2)50.0010.0
WS-4 5.0500.0 (from WS-3)10.005.0
WS-5 1.01000.0 (from WS-4)50.001.0

Note: Calculations are based on the C₁V₁ = C₂V₂ formula. For WS-1: (1004.8 µg/mL)(V₁) = (100.0 µg/mL)(10.00 mL) → V₁ = 0.9952 mL or 995.2 µL.

Step-by-Step Methodology
  • Allow the primary stock solution to equilibrate to room temperature before use.

  • Label all Class A volumetric flasks according to the "Standard ID".

  • Using a calibrated pipette, accurately transfer the "Volume of Stock" into the corresponding "Dilution Flask".

  • Dilute to the mark with the same solvent used for the primary stock.

  • Cap and invert 15-20 times to ensure homogeneity.

  • Prepare fresh working standards daily unless stability has been proven.[13]

Serial Dilution Visualization

G stock Primary Stock (1004.8 µg/mL) ws1 WS-1 (100.0 µg/mL) stock->ws1 995.2 µL into 10 mL ws2 WS-2 (50.0 µg/mL) ws1->ws2 5.0 mL into 10 mL ws3 WS-3 (10.0 µg/mL) ws2->ws3 10.0 mL into 50 mL ws4 WS-4 (5.0 µg/mL) ws3->ws4 5.0 mL into 10 mL ws5 WS-5 (1.0 µg/mL) ws4->ws5 10.0 mL into 50 mL

Sources

Method

Application Note: Crystallization Protocols for N-(1,2-dimethylpropyl)-4-methoxybenzenamine

This Application Note provides a comprehensive technical guide for the crystallization and purification of N-(1,2-dimethylpropyl)-4-methoxybenzenamine (also referred to as N-sec-isoamyl-p-anisidine).[1] Given the physico...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the crystallization and purification of N-(1,2-dimethylpropyl)-4-methoxybenzenamine (also referred to as N-sec-isoamyl-p-anisidine).[1]

Given the physicochemical profile of N-alkylated anilines, this molecule is likely to exist as an oil or low-melting solid at room temperature.[1] Therefore, this guide prioritizes Salt Formation as the primary crystallization technique to ensure robust purification, handling, and stability.[1]

Introduction & Physicochemical Profiling

N-(1,2-dimethylpropyl)-4-methoxybenzenamine is a secondary aromatic amine characterized by an electron-rich p-anisidine core and a lipophilic 1,2-dimethylpropyl (sec-isoamyl) side chain.[1]

Chemical Structure & Properties[1][2]
  • IUPAC Name: N-(3-methylbutan-2-yl)-4-methoxyaniline[1]

  • Molecular Formula: C₁₃H₂₁NO[1]

  • Molecular Weight: ~193.29 g/mol [1]

  • Chirality: The molecule possesses one chiral center at the C2 position of the alkyl chain (-NH-CH(CH3)-).[1] Synthetic samples are typically racemic unless asymmetric synthesis was employed.[1]

  • Predicted Physical State: Likely a viscous oil or low-melting solid (Melting Point < 40°C).[1]

  • Stability: Susceptible to oxidation (darkening) due to the electron-donating methoxy and amino groups.[1]

The Purification Challenge

Direct crystallization of the free base is often difficult due to:

  • Rotational Freedom: The flexible alkyl chain inhibits efficient lattice packing.[1]

  • Oiling Out: The compound tends to phase-separate as an oil rather than nucleate as crystals in standard solvents.[1]

  • Enantiomers: Racemic mixtures often have lower melting points than pure enantiomers.[1]

Strategic Solution: Convert the free base into a crystalline salt (e.g., Oxalate, Hydrochloride, or Tosylate).[1] This increases the melting point, locks the conformation, and excludes non-basic impurities.[1]

Experimental Protocols

Protocol A: Salt Formation & Crystallization (The "Gold Standard")

Best for: Converting the oily free base into a stable, handleable solid.[1]

Rationale: Oxalic acid is chosen as the primary counter-ion because it forms bidentate hydrogen bonds with the amine, often yielding high-melting, non-hygroscopic crystals compared to HCl salts.[1]

Materials
  • Substrate: Crude N-(1,2-dimethylpropyl)-4-methoxybenzenamine (Free Base).

  • Acid: Oxalic Acid (anhydrous or dihydrate).[1]

  • Solvent System: Ethanol (EtOH) / Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc).[1]

Step-by-Step Procedure
  • Dissolution: Dissolve 10.0 g of the crude free base in 50 mL of Ethyl Acetate (or Ethanol) at room temperature. Ensure the solution is clear; filter if necessary to remove insolubles.[1]

  • Acid Preparation: In a separate flask, dissolve 1.05 equivalents of Oxalic Acid in a minimal amount of warm Ethanol (~15 mL).

  • Precipitation:

    • Place the amine solution in an ice bath (0–5°C) with vigorous magnetic stirring.

    • Dropwise add the Oxalic Acid solution over 20 minutes.[1]

    • Observation: A white to off-white precipitate should form immediately.[1]

  • Digestion: Allow the slurry to stir at 0°C for 1 hour to maximize yield and crystallinity (Ostwald ripening).

  • Filtration: Filter the solids using a Buchner funnel.

  • Washing: Wash the cake with 2 x 10 mL of cold Ethyl Acetate (or Et₂O) to remove non-basic impurities (e.g., unreacted alkylating agents).

  • Drying: Dry the salt in a vacuum oven at 45°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Free Base)

Best for: Final polishing of the free base if it is a solid, or for low-temperature storage.[1]

Rationale: Uses a "Good Solvent / Poor Solvent" pairing to force nucleation.[1]

Materials
  • Solvent (Good): Toluene or Isopropyl Acetate (IPAc).[1]

  • Anti-Solvent (Poor): n-Heptane or Hexane.[1]

Step-by-Step Procedure
  • Dissolution: Dissolve crude material in Toluene (1:2 w/v ratio) at 40°C.

  • Anti-Solvent Addition: Slowly add n-Heptane (dropwise) until a slight turbidity persists.

  • Seeding: If available, add a seed crystal of the pure compound. If not, scratch the glass wall to induce nucleation.[1]

  • Cooling Ramp: Cool the mixture slowly to -10°C or -20°C (freezer). Rapid cooling will result in oiling out.[1]

  • Harvest: Filter quickly while cold to prevent melting.

Protocol C: Chiral Resolution (Advanced)

Best for: Isolating a single enantiomer from the racemic mixture.[1]

Rationale: Di-benzoyl-L-tartaric acid (L-DBTA) is a proven resolving agent for chiral secondary amines.[1]

  • Screening: Mix equimolar amounts of racemate and L-DBTA in Methanol.

  • Crystallization: Allow the solution to evaporate slowly or cool. The diastereomeric salt with the lower solubility will crystallize first.[1]

  • Liberation: Recrystallize the salt to constant rotation, then treat with NaOH (aq) and extract with ether to recover the enantiopure free base.[1]

Process Workflow & Logic (Visualization)

The following diagram illustrates the decision matrix for purifying this intermediate.

CrystallizationWorkflow Start Crude Reaction Mixture (N-(1,2-dimethylpropyl)-4-methoxybenzenamine) CheckState Physical State Check (at 25°C) Start->CheckState Solid Solid Phase CheckState->Solid If Solid Oil Oily / Viscous Liquid CheckState->Oil If Oil PathA Protocol B: Cooling/Anti-Solvent (Toluene/Heptane) Solid->PathA PathB Protocol A: Salt Formation (Oxalate/HCl) Oil->PathB Preferred Route PureBase Pure Free Base (Low Melting) PathA->PureBase Recryst Recrystallization (MeOH/EtOH) PathB->Recryst Impure? PureSalt Purified Salt (Stable Storage) PathB->PureSalt Recryst->PureSalt PureSalt->PureBase Neutralization (NaOH)

Caption: Decision tree for selecting the optimal purification route based on the physical state of the crude amine.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Oiling Out Temperature dropped too fast; Impurity level too high.Re-heat to dissolve oil.[1] Add anti-solvent slower.[1] Use a "seed" crystal. Switch to Salt Formation (Protocol A).[1]
Dark Color Oxidation of the aniline moiety.[1]Perform all crystallizations under Nitrogen/Argon atmosphere. Add trace EDTA or Sodium Bisulfite if water is used.[1]
No Precipitation Solution too dilute; Salt is soluble in solvent.[1]Concentrate the solution via rotavap.[1] Switch solvent (e.g., from Ethanol to Isopropanol/Ether).[1]
Hygroscopicity HCl salt absorbs moisture.[1]Switch to Oxalate or Fumarate salts, which are generally less hygroscopic.[1] Store in desiccator.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for purification of aromatic amines and salt formation).[1] [1]

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann.[1] (Authoritative text on solubility, nucleation, and anti-solvent techniques).

  • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Reference for Protocol C: Chiral Resolution of amines). [1]

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Best practices for salt selection and oiling-out issues).

Sources

Application

Application Notes &amp; Protocols for the Spectroscopic Characterization of p-Anisidine Derivatives

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of p-anisidine and its derivatives. The following sections detail the the...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of p-anisidine and its derivatives. The following sections detail the theoretical underpinnings and practical protocols for the application of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). The focus is on not just the procedural steps but the rationale behind experimental choices, ensuring a robust and validated approach to structural elucidation and characterization.

Foundational Principles: The Spectroscopic Landscape of p-Anisidine

p-Anisidine (4-methoxyaniline) is an aromatic amine whose derivatives are of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a methoxy group and an amino group para to each other on a benzene ring, gives rise to a distinct spectroscopic signature that is systematically altered upon derivatization. Understanding these core features is paramount for accurate spectral interpretation.

The lone pair of electrons on the nitrogen atom of the amino group and the oxygen of the methoxy group are in conjugation with the aromatic π-system.[2] This electronic arrangement significantly influences the chemical environment of the protons and carbons, leading to characteristic shifts in NMR spectra and specific absorption bands in IR and UV-Vis spectroscopy.[2] When p-anisidine is derivatized, for instance, through reactions involving the amino group to form Schiff bases or amides, predictable changes in the spectra occur, allowing for the confirmation of the new molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Molecular Scaffolding

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3][4]

¹H NMR Spectroscopy

Causality Behind Chemical Shifts: The electron-donating nature of the methoxy and amino groups in p-anisidine results in increased electron density in the aromatic ring, particularly at the ortho and meta positions. This shielding effect causes the aromatic protons to resonate at higher fields (lower ppm values) compared to benzene.

Interpreting the Spectrum:

  • Aromatic Protons: The para-substituted pattern of p-anisidine derivatives typically gives rise to a pair of doublets in the aromatic region of the ¹H NMR spectrum.[5] This is a classic AA'BB' spin system.

  • Methoxy Protons: The three protons of the methoxy group (–OCH₃) typically appear as a sharp singlet, usually in the range of 3.7-3.9 ppm.[6]

  • Amino Protons: The protons of the primary amino group (–NH₂) in p-anisidine itself will appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent and concentration. In derivatives where the amine is substituted (e.g., amides or secondary/tertiary amines), the N-H proton will have a different chemical shift and may show coupling to adjacent protons.

Protocol for ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the p-anisidine derivative into a clean, dry NMR tube.[6]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] Chloroform-d (CDCl₃) is a common choice for many organic compounds.[6]

    • Cap the NMR tube and gently agitate to ensure the sample is completely dissolved.[5]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.[5]

    • Shim the magnetic field to achieve optimal homogeneity.[5]

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient relaxation delay (e.g., 5 seconds) should be used for accurate integration.[5]

    • Process the acquired Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.[5]

¹³C NMR Spectroscopy

Key Carbon Signals:

  • C-O and C-N Carbons: The aromatic carbons directly attached to the methoxy group (C-O) and the nitrogen (C-N) are significantly influenced by these heteroatoms and appear at distinct downfield shifts. For instance, in N,N-Dibenzyl-p-anisidine, the C-O is observed around 152.5 ppm and the C-N at approximately 145.2 ppm.[5]

  • Aromatic Carbons: The remaining aromatic carbons will appear in the typical range for substituted benzenes (approximately 110-140 ppm).

  • Methoxy Carbon: The carbon of the methoxy group is typically found around 55-56 ppm.[5]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule.[4][7] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Characteristic IR Absorption Bands for p-Anisidine Derivatives:

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Notes
N-H (Amine/Amide)Stretching3300-3500Primary amines show two bands; secondary amines show one. Can be broad.[8][9]
C-H (Aromatic)Stretching3000-3100Typically appear as multiple weak to medium bands.[10]
C-H (Aliphatic)Stretching2850-3000From the methoxy group and any other aliphatic substituents.
C=O (Amide/Ester)Stretching1630-1750A strong, sharp peak indicative of derivatization at the amino group.
C=C (Aromatic)Stretching1450-1600A series of bands of variable intensity.[10]
C-O (Aryl Ether)Stretching1200-1275 (asymmetric), 1000-1075 (symmetric)The C-O-C stretch of the methoxy group is a key feature.[10]
C-NStretching1250-1350Characteristic of aromatic amines.[10]
Protocol for FTIR Sample Preparation and Analysis
  • Sample Preparation (KBr Pellet Method):

    • Mix a small amount of the solid p-anisidine derivative with dry potassium bromide (KBr) powder.[2]

    • Grind the mixture to a fine powder.

    • Press the powder into a transparent disk using a pellet press.[2]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or a pure KBr pellet.[2]

    • Place the sample in the spectrometer and record the spectrum over the range of 4000-400 cm⁻¹.[2]

    • The final spectrum is obtained by subtracting the background from the sample spectrum.[2]

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[4] The conjugation in the aromatic ring of p-anisidine and its derivatives gives rise to characteristic absorption bands.

Interpreting UV-Vis Spectra: The UV spectrum of p-anisidine typically shows absorption maxima around 203 nm, 235 nm, and 300 nm.[11] Derivatization of the amino group can lead to a shift in the wavelength of maximum absorption (λₘₐₓ). For example, the formation of an azo dye by coupling a diazonium salt with a coupling component can result in a significant bathochromic shift (shift to longer wavelengths), leading to a colored compound.[12]

Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the p-anisidine derivative (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent such as ethanol or cyclohexane.[2]

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.[2]

    • Fill a quartz cuvette with the pure solvent to serve as a reference (blank).[2]

    • Fill a second quartz cuvette with the sample solution.

    • Scan the appropriate wavelength range (e.g., 200-400 nm for colorless compounds, or up to 800 nm for colored derivatives) and record the absorbance spectrum.[2][12]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.[4]

Key Features in the Mass Spectrum of p-Anisidine Derivatives:

  • Molecular Ion Peak (M⁺): This peak corresponds to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of p-anisidine derivatives often involves cleavage at the bonds adjacent to the nitrogen and oxygen atoms. The mass spectrum of p-anisidine itself shows a prominent molecular ion peak at m/z 123 and a base peak at m/z 108, corresponding to the loss of a methyl group.[13]

Protocol for GC-MS Analysis
  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent.[6]

  • Instrumentation and Data Acquisition:

    • A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used.[6]

    • The sample is introduced into the GC, where it is vaporized and separated.[6]

    • The separated components then enter the mass spectrometer.

    • Electron Ionization (EI) is a common method for generating ions.[6]

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.[6]

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_UVVis UV-Vis Spectroscopy cluster_MS Mass Spectrometry NMR_Prep Sample Preparation (5-10 mg in deuterated solvent) NMR_Acq Data Acquisition (Lock, Shim, Acquire) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phase/Baseline Correction) NMR_Acq->NMR_Proc NMR_Interp Spectral Interpretation (Chemical Shifts, Coupling) NMR_Proc->NMR_Interp IR_Prep Sample Preparation (KBr Pellet or Neat Liquid) IR_Acq Data Acquisition (Background and Sample Scan) IR_Prep->IR_Acq IR_Proc Data Processing (Background Subtraction) IR_Acq->IR_Proc IR_Interp Spectral Interpretation (Functional Group Identification) IR_Proc->IR_Interp UV_Prep Sample Preparation (Dilute Solution in UV-Transparent Solvent) UV_Acq Data Acquisition (Blank and Sample Scan) UV_Prep->UV_Acq UV_Proc Data Processing (Baseline Correction) UV_Acq->UV_Proc UV_Interp Spectral Interpretation (λmax, Electronic Transitions) UV_Proc->UV_Interp MS_Prep Sample Preparation (Dissolve in Volatile Solvent) MS_Acq Data Acquisition (GC Separation, Ionization, Detection) MS_Prep->MS_Acq MS_Proc Data Processing (Mass Spectrum Generation) MS_Acq->MS_Proc MS_Interp Spectral Interpretation (Molecular Ion, Fragmentation) MS_Proc->MS_Interp

Caption: Generalized workflow for spectroscopic analysis.

References

  • Trivedi, M. K., Branton, A., Trivedi, D., & Jana, S. (2015). Physicochemical and Spectroscopic Characterization of Biofield Energy Treated p-Anisidine. Science Journal of Chemistry, 3(5), 70.
  • TSI Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE DERIVED FROM 4-BENZOYL-3-METHYL-1-PHENYLPYRAZOL-5-ONE AND P-ANISIDINE. Retrieved from [Link]

  • Kityk, A. V., et al. (2019). Synthesis and characterization of two novel Schiff base Pd(II) complexes based on 3,5-Diiodo- and 3,5-Dibromosalicylaldehydes. Journal of Molecular Structure, 1180, 633-640.
  • ResearchGate. (n.d.). FT-IR spectra of control and treated (T1 and T2) p-anisidine. Retrieved from [Link]

  • Bawa, R. A., & Alzaraide, E. M. (2011). Synthesis, identification and study of electrical conductivity of the doped poly p- anisidine. Journal of Al-Nahrain University, 14(3), 63-69.
  • ResearchGate. (n.d.). Synthesis and Characterization of N‐( o ‐Vanillinidene)‐ p ‐anisidine and N,N′‐ bis ( o ‐Vanillinidene)ethylenediamine and Their Metal Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of P(2-ANIS) pure, P(2-ANIS)@TiC prepared by In Situ.... Retrieved from [Link]

  • Skiera, C., et al. (2012). 1H NMR approach as an alternative to the classical p-anisidine value method. Magnetic Resonance in Chemistry, 50(10), 661-666.
  • ResearchGate. (n.d.). UV-Vis spectra of control and treated (T1 and T2) p-anisidine. Retrieved from [Link]

  • Sakhare, D. T. (2025). SYNTHESIS, CHARACTERIZATION OF SOME NOVEL SCHIFF BASE LIGAND METAL COMPLEXES: SPECTRAL, THERMAL ANALYSIS, XRD AND ANTIMICROBIAL STUDIES.
  • Jibril, B. Y., & Muhammad, B. (2020). SPECTROPHOTOMETRIC AND INFRA-RED ANALYSES OF AZO REACTIVE DYES DERIVED FROM 2-METHYL-3-(2'-METHYLPHENYL)-6-ARYLAZO-4-OXOQUINAZOLINE.
  • JETIR. (2022). Synthesis, characterization of p-anisidine oxamic acid and their metal complexes.
  • SpectraBase. (n.d.). N-(m-nitrobenzylidene)-p-anisidine. Retrieved from [Link]

  • NIST. (n.d.). p-Anisidine, 3-nitro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical and Spectroscopic Characterization of Biofield Energy Treated p-Anisidine. Retrieved from [Link]

  • PubChem. (n.d.). p-Anisidine. Retrieved from [Link]

  • IDOSR JOURNALS. (n.d.). Synthesis, Characterization and anti-Microbial Studies of Metal (II) Complexes with (E)-4-methoxy-N-(4-methoxybenzylidene ) aniline. Retrieved from [Link]

  • Gizzie, E. A., et al. (2023). Interfacing poly(p-anisidine) with photosystem I for the fabrication of photoactive composite films. RSC Advances, 13(54), 38287-38296.
  • ResearchGate. (n.d.). Development and Physicochemical Investigation of a p-Anisidine-3,5-Dinitrobenzoic Acid Crystalline Material. Retrieved from [Link]

  • ManTech Publications. (2025, March 20). How Advanced Spectroscopy Techniques Are Revolutionizing Chemical Analysis. Retrieved from [Link]

  • El-Molla, M. M., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Monatshefte für Chemie-Chemical Monthly, 152(6), 651-660.
  • NIST. (n.d.). p-Anisidine, 3-nitro-. Retrieved from [Link]

  • ResearchGate. (n.d.). -FT-IR of poly p-anisidine. Retrieved from [Link]

  • Asian Journal of Chemistry. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Retrieved from [Link]

  • SpectraBase. (n.d.). N-benzylidene-p-anisidine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Iranian Chemical Communication. (2019). Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone. Retrieved from [Link]

  • Iranian Chemical Communication. (n.d.). Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone and azo-metal (II) complexes and singular value decomposition (SVD) investigation. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2016). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N -. Retrieved from [Link]

  • Rieger, D., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(13), 2567-2576.
  • ManTech Publications. (2025, January 15). Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Kumler, W. D. (1946). The absorption spectra of some para substituted aniline derivatives; the presence of x bands. Journal of the American Chemical Society, 68(7), 1184-1192.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purifying N-(1,2-dimethylpropyl)-4-methoxybenzenamine

Welcome to the technical support resource for the purification of crude N-(1,2-dimethylpropyl)-4-methoxybenzenamine. This guide is designed for researchers, medicinal chemists, and process development scientists who enco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of crude N-(1,2-dimethylpropyl)-4-methoxybenzenamine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this target compound with high purity. As this secondary amine is often synthesized via reductive amination of p-anisidine and 3-methyl-2-butanone (or related methods), this guide focuses on impurities common to this pathway. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding what you are trying to remove. The crude product from the synthesis of N-(1,2-dimethylpropyl)-4-methoxybenzenamine is rarely clean. The primary contaminants typically fall into several classes:

  • Unreacted Starting Materials: Residual p-anisidine and 3-methyl-2-butanone.

  • Reaction Intermediates: The corresponding imine, N-(1,2-dimethylpropylidene)-4-methoxyaniline, may be present if the reduction step is incomplete.

  • Side-Products: While sterically hindered, trace amounts of over-alkylation or byproducts from condensation reactions related to the starting materials can occur, similar to impurities found in related syntheses like the Leuckart method.[1][2]

  • Reagent-Related Residues: Catalysts, acids, or bases used in the reaction that were not fully removed during initial work-up.

  • Degradation Products: Aromatic amines are susceptible to air oxidation over time, often resulting in the formation of colored, high-molecular-weight impurities.[3]

Section 2: Troubleshooting and Purification Strategies (Q&A Format)

This section addresses common issues encountered during the purification process.

Question: My crude product is a dark brown or black oil. What causes this discoloration and how can I address it?

Answer: This is a classic sign of oxidation. Aromatic amines, especially when crude and potentially acidic or basic, are prone to air oxidation, forming highly colored polymeric impurities.

  • Causality: The lone pair on the nitrogen atom makes the aromatic ring highly activated and susceptible to oxidation. Trace metals or residual acid/base can catalyze this process.

  • Recommended Solutions:

    • Acid/Base Wash: Before any other purification, perform a liquid-liquid extraction. Dissolve the crude oil in a non-polar organic solvent (e.g., ethyl acetate, dichloromethane). Wash with a mild acid (e.g., 1M HCl) to extract your basic amine product into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) and re-extract your purified amine back into an organic solvent. This process effectively removes neutral and acidic impurities.

    • Activated Charcoal Treatment: After the acid/base wash, if the color persists in the organic solution of your product, you can treat it with activated charcoal. Add a small amount of charcoal (typically 1-2% w/w), stir for 15-30 minutes, and then filter through a pad of Celite® or a syringe filter to remove the charcoal. This is highly effective for removing large, colored, planar impurities.

Question: I am struggling to get good separation using silica gel column chromatography. My product is streaking badly on the column and TLC plate. What is happening?

Answer: This is the most common problem when purifying amines on silica gel. The issue stems from an acid-base interaction between your basic amine and the acidic silica surface.[4]

  • Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom of your amine strongly adsorbs to these sites, leading to very poor elution, significant peak tailing (streaking), and in some cases, irreversible binding or degradation on the column.[5]

  • Recommended Solutions:

    • Mobile Phase Modification (Preferred Method): Add a small amount of a competitive base to your eluent. Triethylamine (TEA) at 0.5-1% (v/v) is the standard choice. The TEA will "cap" the acidic sites on the silica, allowing your product to elute cleanly.[5] Always use this modified eluent for packing the column and running the separation.

    • Use a Different Stationary Phase: If streaking persists, switch to a more inert stationary phase. Neutral alumina is a good alternative to silica for basic compounds. Amine-functionalized silica columns are also commercially available and provide excellent results by creating a basic environment.[4]

Experimental Protocol: Flash Column Chromatography with Mobile Phase Modification
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a suitable solvent system (e.g., Hexane/Ethyl Acetate) that provides a retention factor (Rf) of ~0.3 for your target compound. Crucially, spot the crude material on a TLC plate and develop it in your chosen solvent system with and without 1% TEA to visualize the improvement in spot shape.

  • Eluent Preparation: Prepare a sufficient volume of your chosen eluent and add 1% (v/v) of triethylamine.

  • Column Packing: Wet-pack a flash chromatography column with silica gel using the TEA-modified eluent. Do not let the column run dry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution & Fraction Collection: Run the column with the TEA-modified eluent, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine (b.p. 89.5 °C) may require co-evaporation with a lower-boiling solvent like dichloromethane for complete removal.

Question: My compound has a high boiling point and I'm worried it will decompose with heat. Is distillation a viable option?

Answer: Yes, vacuum distillation is an excellent and often preferred method for purifying high-boiling point liquids on a larger scale, as it allows distillation to occur at a much lower temperature.[6] Aromatic amines generally have high boiling points, making vacuum distillation the method of choice to prevent thermal decomposition.[7][8]

  • Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the system pressure with a vacuum pump, the temperature required to achieve boiling is significantly lowered.

  • Recommended Solution:

    • Set up a vacuum distillation apparatus. Ensure all glassware is rated for vacuum work and check for cracks.

    • Use a suitable vacuum pump (a simple diaphragm pump is often sufficient to significantly lower the boiling point).

    • Always use a magnetic stir bar or boiling chips to ensure smooth boiling.

    • Collect a small forerun fraction, which will contain any lower-boiling impurities, before collecting the main fraction at a stable temperature and pressure.

Question: My purified product is an oil at room temperature. How can I get a solid for easier handling, storage, and final purity check?

Answer: Converting the amine free-base into a salt is a standard and highly effective technique. The resulting salt is typically a stable, crystalline solid with a sharp melting point.[5][9]

  • Causality: The ionic nature of the salt (e.g., an ammonium chloride) allows it to pack into a much more ordered and stable crystal lattice compared to the neutral free-base, which may only have weaker intermolecular forces.[7] This results in a higher melting point and promotes crystallinity.

  • Recommended Solution (Formation of the Hydrochloride Salt):

    • Dissolve the purified amine oil in a non-polar, anhydrous solvent like diethyl ether or ethyl acetate.

    • Slowly, with stirring, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or gaseous HCl).

    • The hydrochloride salt will typically precipitate out as a white solid.

    • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

    • This solid can then be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether, isopropanol).

Section 3: General Purification Workflow and Logic

The following diagrams illustrate the decision-making process for purifying crude N-(1,2-dimethylpropyl)-4-methoxybenzenamine.

PurificationWorkflow start Crude Product (Oil) wash Dissolve in Organic Solvent Perform Acid-Base Extraction start->wash decision Assess Purity & Scale wash->decision distill Vacuum Distillation (Large Scale / Volatile Impurities) decision->distill > 5g or B.P. Difference > 30°C chrom Column Chromatography (Small Scale / Similar B.P. Impurities) decision->chrom < 5g or Isomeric Impurities salt Optional: Convert to HCl Salt for Solid Handling & Recrystallization distill->salt chrom->salt final Pure N-(1,2-dimethylpropyl)-4-methoxybenzenamine salt->final

Caption: High-level purification workflow for N-(1,2-dimethylpropyl)-4-methoxybenzenamine.

ChromTroubleshoot start Problem: Poor Separation in Column check_tlc Analyze Crude on TLC start->check_tlc streaking Is the Product Spot Streaking / Tailing? check_tlc->streaking add_tea Solution: Add 0.5-1% Triethylamine (TEA) to the Mobile Phase streaking->add_tea Yes coelution Problem: Spots are Symmetric but Co-eluting streaking->coelution No change_solvent Solution 1: Change Solvent System (e.g., DCM/Methanol) coelution->change_solvent change_phase Solution 2: Change Stationary Phase (e.g., Alumina, Amine-Silica) coelution->change_phase

Caption: Troubleshooting logic for amine purification by column chromatography.

Section 4: Frequently Asked Questions (FAQs)

Q1: Which purification method is best for achieving >99.5% purity?

A1: For achieving very high purity, a multi-step approach is often best. Start with an acid-base extraction to remove the bulk of neutral or acidic impurities. Follow this with either vacuum distillation or column chromatography. For the final "polishing" step, converting the amine to its hydrochloride salt and recrystallizing it is highly effective at removing trace impurities, often yielding material of >99.5% purity.[5]

Q2: How can I definitively assess the purity of my final product?

A2: A combination of analytical techniques is recommended.

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the structure of your compound and reveal the presence of any organic impurities with distinct signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of your target compound.[1]

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity by peak area.[10]

  • Non-aqueous Titration: A classic method to determine the purity of an amine or its salt by titrating with a strong acid like perchloric acid.[11]

Q3: What are the primary safety concerns when handling N-(1,2-dimethylpropyl)-4-methoxybenzenamine?

A3: While a specific Safety Data Sheet (SDS) may not be available, compounds in the N-alkylaniline class should be handled with caution. Assume the compound is toxic if swallowed, in contact with skin, or if inhaled, similar to related anilines.[12][13] It may also cause skin and eye irritation.[14]

  • Handling: Always work in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and safety glasses or goggles.

  • Disposal: Dispose of chemical waste according to your institution's guidelines.

Q4: Can I use a method other than chromatography or distillation?

A4: For some amine mixtures, selective separation can be achieved using pH-controlled buffer extractions, which can be less tedious than chromatography and safer than high-temperature distillation.[15] This involves carefully selecting aqueous buffers at specific pH values to selectively protonate and extract amines based on their differing basicities (pKa values). While more complex to set up, it can be a powerful technique, especially on a larger scale.

Comparison of Purification Techniques

TechniqueTypical PurityTypical YieldSuitable ScaleProsCons
Acid-Base Extraction Moderate (removes gross impurities)85-98%All ScalesFast, inexpensive, removes non-basic/non-acidic impurities.Will not separate different amine impurities from each other.
Vacuum Distillation High (>99%)[5]70-90%> 2 gExcellent for large scale, removes non-volatile impurities effectively.[16]Requires high-boiling liquid, risk of thermal decomposition if not done under vacuum.[6]
Column Chromatography High (>98%)[5]60-85%< 10 gGood for separating compounds with similar boiling points but different polarities.Can be low-yielding due to adsorption, requires significant solvent.[4]
Recrystallization (as a salt) Very High (>99.5%)[5]80-95%All ScalesExcellent final purification step, produces stable solid material.[9]Requires an additional reaction step (salt formation), yield loss in mother liquor.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of (4-Methoxyphenyl)dimethylamine. Benchchem.com.
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  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. assets.thermofisher.com.
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]

  • Ashenhurst, J. (2026). 3 Trends That Affect Boiling Points. Master Organic Chemistry. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.com. [Link]

  • Lange, L., et al. (n.d.). Process for the purification of aromatic amines.
  • Benchchem. (2025). Technical Support Center: Purification of Secondary Alkyl Amines. Benchchem.com.
  • Domasevitch, K. V. (2021). Answer to "How to recrystallization amine compound and it is not soluble in common organic solvents?". ResearchGate. [Link]

  • Benchchem. (2025).
  • Zeletzki, H., et al. (n.d.). Method for purifying N,N-dimethylaminopropylamine.
  • Cody, J. T., & Schwarzhoff, R. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of analytical toxicology, 33(7), 359–370. [Link]

  • Czaplicka, M., et al. (2021). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Molecules, 26(14), 4349. [Link]

  • Santa Cruz Biotechnology. (n.d.).
  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 793-796. [Link]

  • Ghosh, A., et al. (2014). A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • University of Rochester. (n.d.).
  • MilliporeSigma. (n.d.).
  • Sdfine. (n.d.).
  • Clark, J. (n.d.). An introduction to amines. Chemguide. [Link]

  • PENTA. (2025).
  • CDH Fine Chemical. (n.d.).
  • Dr. Rajarajeswari K. (2022). Distillation of High Boiling Liquids and Boiling Point Determination. YouTube. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for CAS 93713-40-9 (Glycerine Acetate)

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering chromatograp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering chromatographic challenges with CAS 93713-40-9, commonly known as Glycerine Acetate or 1-Monoacetin. As a highly polar molecule, its analysis can be prone to issues like peak tailing, which can compromise the accuracy and robustness of your methods.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. We will move beyond simple checklists to explain the fundamental causes of these issues and provide logical, field-proven protocols to resolve them.

Analyte Profile: CAS 93713-40-9 (Glycerine Acetate)

Before troubleshooting, it is crucial to understand the physicochemical properties of the analyte, as these directly influence its chromatographic behavior.

PropertyValueSource
CAS Number 93713-40-7[1]
Common Names Glycerine Acetate, 1-Monoacetin, Acetylated monoglycerides[1][2][3]
Molecular Formula C₅H₁₀O₄[1][3]
Molecular Weight 134.13 g/mol [3][4]
Chemical Structure (SMILES) C(COC(C)=O)(CO)O[1]
Key Properties Clear, colorless to pale yellow liquid. Soluble in water and organic solvents. Contains polar hydroxyl (-OH) groups.[1]

The presence of hydroxyl groups and its overall polarity are the primary factors making Glycerine Acetate challenging to analyze under standard reversed-phase conditions, often leading to poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my peak for CAS 93713-40-9 (Glycerine Acetate) tailing?

Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[5] For a polar, neutral compound like Glycerine Acetate, this is most commonly caused by secondary retention mechanisms .[6]

In an ideal reversed-phase separation, retention is driven solely by hydrophobic interactions between the analyte and the stationary phase. However, secondary interactions, particularly with the silica backbone of the column, can disrupt this process. The primary cause is the interaction between polar analytes and residual silanol groups (Si-OH) on the silica surface.[5][6][7]

Even though Glycerine Acetate is not a basic compound, its polar hydroxyl groups can form strong hydrogen bonds with acidic silanol groups on the column packing. Molecules that engage in this secondary interaction are retained longer than those that do not, creating a "tail" on the peak.

dot graph TD { graph [fontname="Arial", fontsize=10, layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.0];

} ddot Caption: Primary vs. Secondary Retention Mechanisms.

Other potential causes include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[7][8]

  • Column Contamination or Damage: A build-up of contaminants or a physical void at the column inlet can distort peak shape.[9][10]

  • Co-eluting Impurity: An impurity hidden under the main peak can appear as a tail.[6]

Q2: I'm seeing peak tailing. What is the most logical troubleshooting sequence?

A systematic approach saves time and resources. Follow this workflow, starting with the simplest and most likely solutions.

dot graph G { graph [fontname="Arial", fontsize=10, layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.0];

} ddot Caption: Initial Troubleshooting Flowchart.

Protocol 1: Diagnosing Mass Overload

The easiest issue to check is column overload.

  • Prepare a sample dilution series: 1:2, 1:10, and 1:100 of your original sample concentration.

  • Inject the original sample and then each dilution.

  • Observe the peak shape. If the tailing factor improves significantly (i.e., the peak becomes more symmetrical) with dilution, you are experiencing mass overload.[7]

  • Solution: Reduce the sample concentration or injection volume. If a high concentration is required, consider a column with a larger internal diameter or a higher stationary phase capacity.[7]

Q3: How can I optimize my mobile phase to reduce tailing for Glycerine Acetate?

Mobile phase optimization is a powerful tool for improving the peak shape of polar compounds.

Mobile Phase pH

While pH is most critical for ionizable analytes, it still plays a role here by affecting the ionization state of the residual silanol groups on the column.[11][12] Silanols are acidic (pKa ~3.5-4.5).

  • At low pH (e.g., pH < 3.0): The silanol groups are fully protonated (Si-OH), making them less acidic and less likely to engage in strong secondary interactions.[6][13]

  • At mid-range pH (e.g., pH 4-7): Silanols are partially or fully deprotonated (SiO⁻), creating highly active sites that strongly interact with polar analytes.[5]

Recommendation: For reversed-phase analysis of Glycerine Acetate, operating at a low pH is the best strategy to minimize silanol interactions.

Protocol 2: Adjusting Mobile Phase pH
  • Prepare a mobile phase with a pH of 2.5-3.0. Use a buffer to maintain this pH. A common choice is 0.1% formic acid or a 10-20 mM potassium phosphate buffer adjusted to the target pH.

  • Equilibrate the column with at least 20 column volumes of the new mobile phase.

  • Inject your sample and compare the peak shape to your original conditions. You should observe a significant reduction in tailing.

Mobile Phase Additives

For particularly stubborn tailing, mobile phase additives can be used. However, these are often "masking agents" and a better column choice is usually the superior long-term solution.

  • Ion-Pairing Reagents: Reagents like trifluoroacetic acid (TFA) not only lower the pH but can also act as ion-pairing agents, though this is more relevant for charged analytes.[14][15]

  • Silanol Blockers: In the past, small amounts of a competing base like triethylamine (TEA) were added to the mobile phase to block the active silanol sites.[13] Caution: This approach is less common with modern, high-purity columns and can permanently alter the column chemistry.

Q4: My peak is still tailing after mobile phase optimization. Could my column be the problem?

Yes, the column is often the root cause of peak tailing for polar compounds. If mobile phase adjustments are not sufficient, a critical evaluation of your stationary phase is the next logical step.

Column Technology and Selection
Column TypeDescriptionSuitability for Glycerine Acetate
Traditional (Type A Silica) Older silica with higher metal content and more acidic silanol groups.Poor. Highly likely to cause severe peak tailing.[13]
High-Purity, End-Capped (Type B Silica) Modern standard. Silica is low in metals, and most residual silanols are chemically deactivated ("end-capped").Good starting point. Significantly reduces tailing compared to Type A silica. However, end-capping is never 100% complete.[6][7][16]
Polar-Embedded Phase A C18 or C8 chain with a polar group (e.g., amide) embedded near the base. This polar group helps to shield the analyte from residual silanols.Excellent. These columns are designed for polar analytes and are compatible with highly aqueous mobile phases.[17][18]
Polar-Endcapped Phase Instead of a non-polar end-capping group, a polar group is used to deactivate silanols.Excellent. Similar in application to polar-embedded phases, offering improved peak shape for polar compounds.[17]
Hydrophilic Interaction Chromatography (HILIC) Uses a polar stationary phase (e.g., bare silica, amide) with a high organic mobile phase. Ideal for very polar compounds that have little or no retention in reversed-phase.Alternative approach. If Glycerine Acetate is poorly retained even on a polar-embedded column, HILIC is the recommended next step.[19]
Protocol 3: Diagnosing a Failed or Contaminated Column
  • Check Column History: How many injections has the column seen? Has it been exposed to harsh pH conditions (pH > 8) that could degrade the silica?[9][10]

  • Flush the Column: If you suspect contamination, disconnect the column from the detector and flush it with a series of strong solvents. A typical sequence for a reversed-phase column is:

    • Water (20 column volumes)

    • Acetonitrile (20 column volumes)

    • Isopropanol (20 column volumes)

    • Acetonitrile (20 column volumes)

    • Re-equilibrate with your mobile phase.

  • Test with a Standard: Inject a well-behaved, neutral compound (e.g., toluene) to see if its peak shape is also distorted. If it is, this points to a physical problem with the column, like a void or a blocked frit.[10] If the standard looks good but your analyte still tails, the issue is chemical (i.e., silanol interactions).

  • Replace the Column: The most definitive test is to replace the suspect column with a new one of the same type. If the problem is resolved, the old column has reached the end of its life.[20]

Q5: I've optimized my method and am using a new, high-quality column, but I still see minor tailing. What else can I check?

If you have addressed the major chemical and column-related causes, look at the physical configuration of your HPLC system.

  • Extra-Column Volume: This refers to all the volume in the flow path outside of the column itself (injector, tubing, detector flow cell). Excessive volume allows the analyte band to spread, which can contribute to peak broadening and tailing.[5]

    • Action: Ensure you are using tubing with the narrowest possible internal diameter (e.g., 0.005" or 0.12 mm) and that the tubing lengths between the injector, column, and detector are as short as possible.

  • Improper Fittings: A poor connection between a piece of tubing and the column (or another component) can create a small void or dead volume where the sample can get disturbed, causing peak distortion.

    • Action: Double-check all fittings to ensure they are properly seated and not over-tightened. Make sure the ferrule is set to the correct depth for the specific port you are using.

Summary: Troubleshooting Tailing for CAS 93713-40-9
SymptomProbable CauseRecommended Action(s)
Only the analyte peak tails. Secondary chemical interactions (silanols), mass overload.1. Perform a dilution study to rule out overload. 2. Lower mobile phase pH to < 3.0. 3. Switch to a modern, end-capped, or polar-embedded column.
All peaks in the chromatogram tail. Physical system issue (pre-column).1. Check for a blocked inlet frit or guard column. 2. Inspect for a void at the head of the column. 3. Minimize extra-column volume.
Peak shape degrades over time with a new column. Column contamination or degradation of stationary phase.1. Implement a column flushing procedure. 2. Ensure mobile phase pH is within the column's stable range (typically pH 2-8 for silica). 3. Use a guard column to protect the analytical column.
Poor retention AND peak tailing. Analyte is too polar for the current reversed-phase method.1. Use a polar-embedded or polar-endcapped column. 2. Consider switching to an alternative mode of chromatography like HILIC.

By following this guide, you can systematically diagnose and resolve the root cause of peak tailing for CAS 93713-40-9, leading to more accurate, robust, and reliable analytical results.

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 19). Understanding Acetylated Monoglycerides: A Versatile Food Additive. Retrieved from [Link]

  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Axios Research. (n.d.). Glycerine Acetate - CAS - 93713-40-7. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. Retrieved from [Link]

  • Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad? Retrieved from [Link]

  • LCGC International. (2025, December 8). Reinventing Silica Modification for Long-Lasting HPLC Columns. Retrieved from [Link]

  • PubChem. (n.d.). 9-Octadecenoic acid (9Z)-, 1,1'-[1-[(acetyloxy)methyl]-1,2-ethanediyl] ester. Retrieved from [Link]

  • Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from [Link]

  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Retrieved from [Link]

  • Waters Corporation. (2004, October 1). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of N-(1,2-dimethylpropyl)-4-methoxybenzenamine

[1] Ticket ID: STAB-ANILINE-042 Subject: Prevention of Oxidative Degradation During Long-Term Storage Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1] Executive Summary Benzenamine, N-(1,2-di...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: STAB-ANILINE-042 Subject: Prevention of Oxidative Degradation During Long-Term Storage Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary

Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- (an N-alkylated p-anisidine derivative) is a secondary amine with significant electron density on the aromatic ring due to the para-methoxy substituent.[1] This structural feature makes the compound highly susceptible to oxidative degradation via single-electron transfer (SET) mechanisms, leading to the formation of colored quinoid impurities.

This guide provides a self-validating storage protocol designed to maintain purity >98% over extended periods.

The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the enemy. This compound does not simply "spoil"; it undergoes a specific radical-mediated cascade triggered by atmospheric oxygen and light.[1]

Mechanistic Insight

The methoxy group (-OCH₃) at the para position is a strong electron donor (resonance effect). This raises the HOMO (Highest Occupied Molecular Orbital) energy of the aniline ring, making the nitrogen lone pair exceptionally prone to abstraction by oxygen radicals.

Visualizing the Threat: The following diagram illustrates the transition from the colorless parent amine to the highly colored quinone imine species.

OxidationPathway cluster_0 Phase 1: Initiation cluster_1 Phase 2: Propagation Node1 Parent Amine (Colorless Oil/Solid) Node2 Radical Cation [Ar-NH-R]•+ Node1->Node2 + O2 / hν (SET Oxidation) Node3 Neutral Radical [Ar-N-R]• Node2->Node3 - H+ Node4 Quinone Imine (Deep Red/Brown) Node3->Node4 Oxidative Coupling

Caption: Figure 1. The oxidative cascade. The formation of the Quinone Imine (Node 4) is responsible for the characteristic "browning" of the sample.

Storage Protocol (The "How")

Do not rely on standard refrigeration.[1] Follow this Tier 3 Stability Protocol for electron-rich anilines.

Core Storage Parameters
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Arrhenius equation dictates that lowering temp by 10°C halves the reaction rate.[1] At -20°C, radical propagation is kinetically stalled.[1]
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the sample. Nitrogen (

) is lighter and mixes with air more easily when the vial is opened.
Container Amber Glass Blocks UV radiation (200-400 nm) which catalyzes the initial Single Electron Transfer (SET).[1]
Seal Teflon-lined Cap + Parafilm Teflon provides chemical resistance; Parafilm prevents moisture ingress (hygroscopicity accelerates oxidation).[1]
Step-by-Step Aliquoting Workflow

Avoid repeated freeze-thaw cycles, which introduce moisture condensation.[1]

  • Preparation: Dry a Schlenk line or glovebox with Argon.

  • Dissolution (Optional): If storing as a solution, use anhydrous degassed Toluene (Benzene derivatives are stable in aromatic solvents). Avoid ethers (peroxide risk) or halogenated solvents (radical sources).

  • Aliquoting: Divide the bulk material into single-use amber vials.

  • Sealing: Flush the headspace with Argon for 15 seconds before tightening the cap.

  • Banking: Store vials at -20°C.

Troubleshooting & FAQs (The "Fix")

Q1: My sample has turned from pale yellow to a pinkish/brown color. Is it ruined?

  • Diagnosis: This is the "Pink Aniline" phenomenon. It indicates the formation of trace quinone imines (<1%).

  • Verdict: For general synthesis, it is likely still >95% pure. For analytical standards or biological assays, it requires purification.

  • The Fix (Rescue Protocol):

    • Dissolve the compound in Dichloromethane (DCM) .

    • Pass the solution through a short pad of Basic Alumina (not Silica, as Silica is acidic and can trap the amine).

    • The colored impurities will stick to the Alumina; the pure amine will elute.

    • Concentrate under reduced pressure.

Q2: Can I store this compound in DMSO?

  • Strictly No. DMSO is an oxidant (Swern oxidation mechanism). Storing electron-rich amines in DMSO at room temperature will accelerate oxidation to the imine or N-oxide.[1] Use Anhydrous Ethanol or Toluene if a stock solution is required.

Q3: The compound has solidified into a "goo." How do I handle it?

  • Context: N-alkyl anilines often have low melting points and can supercool.[1]

  • Action: Do not heat aggressively. Allow the vial to warm to room temperature in a desiccator. If it remains an oil/solid mixture, it may have absorbed water. Dry by dissolving in DCM, drying over

    
    , and re-evaporating.
    

Quality Control & Analytics

To verify the integrity of your stored sample, use the following self-validating checks.

Analytical Workflow

QC_Workflow Start Sample Retrieval (-20°C) Visual Visual Inspection (Color Check) Start->Visual TLC TLC Analysis (10% MeOH/DCM) Visual->TLC If Dark Brown -> Purify NMR 1H-NMR (CDCl3) Visual->NMR If Pale/Clear -> Verify TLC->NMR Single Spot?

Caption: Figure 2. Quality Control Decision Tree.

  • TLC Visualization: Use UV light (254 nm). Oxidized impurities often fluoresce or appear as a baseline drag.

  • NMR Marker: Look for the methoxy singlet (

    
     ppm).[1] Oxidation often shifts this peak or creates a smaller "satellite" peak slightly downfield.
    

References

  • Mechanism of Aniline Oxidation

    • Title: "Oxidation of aromatic amines: An overview of the reaction mechanisms."
    • Source: National Institutes of Health (NIH) / PubMed[1]

    • Link:[Link] (General reference for amine oxidation mechanisms).

  • Purification of Anisidines

    • Title: "Purification of Laboratory Chemicals - Anilines and Derivatives."[1]

    • Source: ScienceDirect / Butterworth-Heinemann[1]

    • Link:[Link][1]

  • Handling of Air-Sensitive Reagents

    • Title: "The manipulation of air-sensitive compounds."[1]

    • Source: Wiley Online Library[1]

    • Link:[Link][1]

  • Chemical Safety & Data (Benzeneamine Derivatives)

    • Title: "PubChem Compound Summary: Aniline Deriv
    • Source: PubChem[1]

    • Link:[Link][1]

Sources

Optimization

Resolving steric hindrance issues in the synthesis of N-alkylated anisidines

Status: Online Agent: Senior Application Scientist Ticket ID: ANIS-007-STERIC Subject: Troubleshooting low yields and stalled reactions in ortho-substituted anisidine synthesis. Triage: Diagnostic Decision Matrix Before...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Senior Application Scientist Ticket ID: ANIS-007-STERIC Subject: Troubleshooting low yields and stalled reactions in ortho-substituted anisidine synthesis.

Triage: Diagnostic Decision Matrix

Before modifying your reaction parameters, determine the source of your steric hindrance. The strategy changes depending on whether the bulk lies on the nucleophile (the anisidine) or the electrophile (the alkyl group).

Anisidine_Triage Start START: Identify Steric Source Source_Anisidine Steric Source: Anisidine Ring (e.g., ortho-methoxy, 2,6-disubstituted) Start->Source_Anisidine Source_Alkyl Steric Source: Alkylating Agent (e.g., sec-alkyl, tert-butyl, branched) Start->Source_Alkyl Method_BH Method A: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) Source_Anisidine->Method_BH High Purity Req. Method_RA Method B: Ti-Mediated Reductive Amination Source_Anisidine->Method_RA Aldehyde/Ketone Available Source_Alkyl->Method_RA Best Selectivity Method_SN2 Method C: Direct SN2 Alkylation (Not Recommended for high sterics) Source_Alkyl->Method_SN2 Only if Primary Halide Ligand_RuPhos Ligand: RuPhos (Promotes Reductive Elimination) Method_BH->Ligand_RuPhos Secondary Anisidine Ligand_BrettPhos Ligand: BrettPhos (High Activity for Primary Amines) Method_BH->Ligand_BrettPhos Primary Anisidine Additive_Ti Additive: Ti(OiPr)4 (Forces Imine Formation) Method_RA->Additive_Ti Essential for Steric Bulk

Figure 1: Decision matrix for selecting the optimal synthetic route based on the locus of steric hindrance.

Module 1: Palladium-Catalyzed Coupling (Buchwald-Hartwig)

Best For: Creating C-N bonds when the anisidine has an ortho-methoxy group that blocks nucleophilic attack in standard


 reactions.
The Core Problem: Reductive Elimination

In sterically hindered systems, the catalytic cycle often stalls at the reductive elimination step. The bulky ortho-methoxy group prevents the palladium center from adopting the necessary geometry to expel the product.

The Solution: Ligand Engineering

You must switch to dialkylbiaryl phosphine ligands. Standard ligands like BINAP or


 will fail here.
LigandTarget SubstrateMechanism of Action
RuPhos Secondary Amines / Bulky Anilines The bulk of the ligand forces the product off the metal center (accelerates reductive elimination).
BrettPhos Primary Amines Highly active for oxidative addition; prevents over-arylation but requires careful base selection.
tBuXPhos General Hindered Coupling Good alternative if RuPhos fails; extremely bulky.
Troubleshooting FAQ

Q: My reaction turns black and precipitates Pd black immediately.

  • Cause: The catalyst is decomposing before oxidative addition occurs. This often happens if the amine is too hindered to stabilize the Pd(0) intermediate.

  • Fix: Switch to a precatalyst like RuPhos Pd G4 or BrettPhos Pd G4 . These ensure a 1:1 L:Pd ratio and protect the active species until it enters the cycle [1].

Q: I see the oxidative addition product (Ar-Pd-L) by NMR, but no product.

  • Cause: Stalled reductive elimination. The steric bulk of your ortho-anisidine is preventing the C-N bond formation.

  • Fix: Switch to RuPhos . Its specific geometry (dicyclohexylphosphino groups) creates a "pocket" that facilitates the ejection of bulky amines [2].

Module 2: Reductive Amination (Ti-Mediated)

Best For: Alkylating ortho-anisidines with bulky ketones or aldehydes where Pd-catalysis is too expensive or sensitive.

The Core Problem: Imine Formation

The classic reductive amination (


) fails with ortho-anisidines because the initial attack of the nitrogen on the carbonyl carbon is sterically blocked. The equilibrium heavily favors the starting materials.
The Solution: Titanium(IV) Isopropoxide

Adding


 is non-negotiable for these substrates. It serves two functions:
  • Lewis Acid: Activates the carbonyl.

  • Water Scavenger: Shifts the equilibrium toward the imine by chemically trapping water.

Troubleshooting FAQ

Q: I am using


 but the reaction is stuck at 10% conversion. 
  • Cause:

    
     is a mild reducing agent. In sterically crowded systems, the imine formation is slow, and the reducing agent might be decomposing or simply too slow to trap the transient imine.
    
  • Fix: Use the Two-Step Protocol (see Protocol B below). Form the imine completely with

    
     first (verify by IR/NMR), then add a stronger reducing agent like 
    
    
    
    or even
    
    
    if the imine is very stable [3].

Q: My product is a gel/oil and difficult to purify.

  • Cause: Titanium byproducts.

  • Fix: The quench is critical. Use a saturated solution of Rochelle's Salt (Sodium Potassium Tartrate) or 1M NaOH to break the Ti-emulsion during workup.

Experimental Protocols
Protocol A: RuPhos-Mediated Coupling (High Steric Demand)

Use this for coupling ortho-anisidines with aryl halides or sterically demanding alkyl halides (via hybridization changes).

  • Setup: In a glovebox or under strict Argon flow, charge a vial with:

    • Ortho-Anisidine (1.0 equiv)

    • Aryl/Alkyl Halide (1.1 equiv)

    • NaOtBu (1.4 equiv) - Base choice is critical; weaker bases like carbonate often fail here.

    • RuPhos Pd G4 (1–3 mol%) - Alternatively:

      
       (1 mol%) + RuPhos (2-4 mol%).
      
  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 80–100°C for 12–24 hours.

  • Workup: Cool, dilute with EtOAc, filter through Celite, and concentrate.

  • Validation: Check conversion via LCMS. If mono-alkylation is the goal, RuPhos is excellent at preventing the second addition due to extreme steric crowding [1, 2].

Protocol B: Ti-Mediated Reductive Amination

Use this for alkylating ortho-anisidines with ketones/aldehydes.

  • Imine Formation (The Critical Step):

    • Combine ortho-Anisidine (1.0 equiv) and Ketone (1.1 equiv) in a flask.

    • Add Titanium(IV) isopropoxide (1.25 equiv) neat (no solvent) or in minimal dry THF.

    • Stir at Room Temperature for 6–12 hours. Note: For extremely hindered ketones (e.g., acetophenone derivatives), heat to 60°C.

    • Checkpoint: Monitor disappearance of carbonyl peak in IR (~1700 cm⁻¹) or formation of imine in NMR.

  • Reduction:

    • Dilute with absolute Ethanol (if run neat).

    • Cool to 0°C.[1]

    • Add

      
        (1.5 equiv) portion-wise. (Caution: Gas evolution).
      
    • Allow to warm to RT and stir for 2 hours.

  • Quench (The "Titanium Crash"):

    • Add 1M NaOH or Saturated Rochelle’s Salt solution. Stir vigorously for 1 hour until two clear layers form (organic vs. aqueous slurry).

    • Extract with EtOAc [3, 4].[2]

References
  • RuPhos Utility: Maiti, D., & Buchwald, S. L. (2009). "Ligand-Accelerated C-N Bond Formation: A Versatile Catalyst for the Amination of Aryl Halides." Journal of the American Chemical Society.[3] Link

  • Steric Mechanism: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

  • Ti(OiPr)4 Protocol: Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry. Link

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

Sources

Troubleshooting

Identification of degradation products of Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-

Welcome to the Technical Support Center for the degradation profiling of Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- (commonly referred to as N-(1,2-dimethylpropyl)-p-anisidine). As a Senior Application Scientist, I h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the degradation profiling of Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- (commonly referred to as N-(1,2-dimethylpropyl)-p-anisidine).

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the fundamental chemical causality driving the degradation of N-alkylated methoxyanilines, provide self-validating experimental workflows, and address the most complex chromatographic and mass spectrometric challenges you will face in the lab.

Part 1: Mechanistic Knowledge Base

The parent compound, an N-alkylated p-anisidine, is highly susceptible to both oxidative and enzymatic degradation. Understanding the structural fate of this molecule is critical before attempting LC-MS/MS identification. The primary degradation pathways involve N-dealkylation , O-demethylation , and subsequent oxidation to highly reactive quinone imines .

G Parent N-(1,2-dimethylpropyl)- 4-methoxybenzenamine (Parent) NDealkyl p-Anisidine (N-Dealkylation) Parent->NDealkyl CYP450 (HAT Mechanism) ODemethyl N-Alkyl-p-aminophenol (O-Demethylation) Parent->ODemethyl CYP450 / Hydrolysis QuinoneImine Quinone Imine (Reactive Electrophile) NDealkyl->QuinoneImine Oxidation (e.g., Fenton) ODemethyl->QuinoneImine Oxidation GSHAdduct GSH-Quinone Imine Adduct (Stable for LC-MS) QuinoneImine->GSHAdduct Nucleophilic Trapping (Glutathione)

Figure 1: Primary degradation and bioactivation pathways of N-(1,2-dimethylpropyl)-p-anisidine.

Part 2: Troubleshooting Guides & FAQs

Q1: During forced oxidative degradation (e.g., Fenton's reagent) or microsomal incubations, we observe a rapid loss of the parent compound but cannot achieve mass balance. Where are the degradation products going? Causality: The parent compound undergoes O-demethylation or N-dealkylation to form p-aminophenol or p-anisidine derivatives. Under oxidative conditions, these intermediates are rapidly oxidized to quinone imines [1]. Quinone imines are highly electrophilic due to the electron-withdrawing nature of the imine group conjugated with the ring. If no nucleophilic trapping agent is present, they will rapidly polymerize or covalently bind to matrix proteins, rendering them invisible to standard LC-MS analysis[2]. Solution: You must perform the degradation assay in the presence of a trapping agent like Glutathione (GSH). The thiol group of GSH undergoes a Michael addition with the quinone imine, restoring aromaticity and forming a stable, water-soluble adduct detectable by MS[3].

Q2: What is the exact enzymatic mechanism driving the N-dealkylation step, and why does it matter for our stability assays? Causality: Cytochrome P450-mediated N-dealkylation proceeds via a Hydrogen Atom Transfer (HAT) mechanism rather than a Single Electron Transfer (SET)[4]. The highly reactive iron-oxo species (Compound I) abstracts a hydrogen atom from the alpha-carbon of the 1,2-dimethylpropyl group. This is followed by oxygen rebound to form an unstable hemiaminal, which collapses to release the alkyl chain as an aldehyde and yields p-anisidine. Implication: Because the rate-limiting step is the C-H bond cleavage (HAT), isotopic labeling (deuteration) at the alpha-carbon of the 1,2-dimethylpropyl group can significantly increase the metabolic half-life of the compound if you are attempting to stabilize the API.

Q3: We are having trouble chromatographically resolving the isobaric products of N-oxidation (hydroxylamine) and O-demethylation + ring hydroxylation. How can we differentiate them? Causality: Both pathways result in a net addition of oxygen (+16 Da). However, their ionization efficiencies and fragmentation pathways differ drastically. Solution: Utilize MS/MS diagnostic fragments. The N-oxide/hydroxylamine will readily lose water (-18 Da) and the entire alkyl group during Collision-Induced Dissociation (CID). Conversely, the ring-hydroxylated product will retain the oxygen atom on the aromatic core and primarily show the loss of the C5H10 alkene (-70 Da).

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in checkpoints that confirm the chemical or biological system is actively functioning before you spend time analyzing the data.

Protocol A: GSH-Trapping Assay for Reactive Quinone Imines

Objective: Capture and stabilize transient electrophilic degradation products.

  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Reagent Spiking: Add the parent compound (N-(1,2-dimethylpropyl)-4-methoxybenzenamine) to a final concentration of 10 µM. Add Glutathione (GSH) to a vast excess (5 mM).

  • Initiation: For enzymatic degradation, add Human Liver Microsomes (HLM) at 1 mg/mL and initiate with 1 mM NADPH. (For chemical oxidation, substitute HLM/NADPH with 0.1 mM FeSO4 and 1 mM H2O2).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Validation Check (Critical): Run a parallel control without GSH. Analyze the parent compound depletion in this control. If parent depletion is <20%, the oxidative system is inactive (e.g., degraded NADPH or inactive Fenton reagents). Do not proceed to adduct analysis until the system is optimized.

  • Centrifugation: Centrifuge at 14,000 x g for 15 min at 4°C to pellet precipitated proteins. Extract the supernatant for LC-MS/MS.

Protocol B: LC-HRMS/MS Workflow for Degradant Identification

Objective: Selectively identify GSH adducts amidst complex biological matrices.

  • Chromatography: Use a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with a shallow gradient. Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • MS Acquisition Mode: Utilize a hybrid triple quadrupole linear ion trap or Q-TOF mass spectrometer[5].

  • Targeted Screening: Set up a Neutral Loss (NL) scan. GSH adducts uniquely lose pyroglutamic acid (-129 Da) under positive electrospray ionization (ESI+) CID[6]. Program the MS to trigger a full MS/MS (EPI) scan whenever a neutral loss of 129.0426 Da is detected.

  • Validation Check: Inject a known GSH-adduct standard (e.g., Acetaminophen-GSH) prior to your samples to verify the collision energy is correctly tuned to produce the 129 Da neutral loss.

Part 4: Data Presentation

The table below summarizes the exact monoisotopic masses and diagnostic MS/MS fragments you should target when profiling the degradation of this compound.

DegradantDegradation PathwayMolecular FormulaExact Mass [M+H]⁺Diagnostic MS/MS Fragments (m/z)
Parent Compound N/AC₁₂H₁₉NO194.1545124.076 (Loss of C₅H₁₀ alkene)
p-Anisidine N-DealkylationC₇H₉NO124.0762109.052 (Loss of CH₃ radical)
N-Alkyl-p-aminophenol O-DemethylationC₁₁H₁₇NO180.1388110.060 (Loss of C₅H₁₀ alkene)
Quinone Imine OxidationC₁₁H₁₅NO178.1232Highly reactive; rarely observed intact
GSH Adduct Bioactivation + TrappingC₂₁H₃₂N₄O₇S485.2070356.164 (Loss of pyroglutamic acid, -129 Da)

Part 5: References

  • Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Effect of varying initial p-anisidine concentration during Fenton's oxidation. ResearchGate. Available at:[Link]

  • Generation and identification of reactive metabolites by electrochemistry and immobilized enzymes coupled on-line to liquid chromatography/mass spectrometry. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • Screening and identification of GSH-trapped reactive metabolites using hybrid triple quadruple linear ion trap mass spectrometry. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • Application of LC-MS based glutathione-trapped reactive metabolites in the discovery of toxicity of traditional Chinese medicine. TMR Publishing Group. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C-NMR Spectral Analysis of Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-, a substituted aniline derivative. In fields like drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-, a substituted aniline derivative. In fields like drug discovery and materials science, unambiguous structural confirmation is paramount. NMR spectroscopy stands as the gold standard for elucidating the molecular structure of organic compounds in solution.[1][2] This document will serve as a practical reference for researchers and drug development professionals, detailing not just the expected spectral data but also the underlying principles and comparative insights necessary for robust characterization. We will explore predicted ¹H and ¹³C-NMR data, advanced 2D-NMR correlation techniques for definitive assignment, and standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Implications

Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-, also known as N-(1,2-dimethylpropyl)-p-anisidine, possesses a unique combination of structural features that give rise to a distinct and informative NMR spectrum. The molecule consists of a 1,4-disubstituted aromatic ring, an N-alkyl group with a chiral center, and a methoxy ether group.

The presence of a stereocenter at the C1 position of the propyl group is critical. This chirality renders the two methyl groups on the isopropyl moiety diastereotopic, meaning they are chemically non-equivalent and will, therefore, exhibit separate signals in both ¹H and ¹³C-NMR spectra. This inherent asymmetry is a key feature to confirm during spectral analysis.

Caption: Numbered structure of N-(1,2-dimethylpropyl)-4-methoxyaniline.

Predicted ¹H-NMR Spectral Analysis

The ¹H-NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this molecule, we anticipate signals in three distinct regions: aromatic, aliphatic, and the exchangeable N-H proton.

Aromatic Region (δ 6.5-7.0 ppm)

The 1,4-disubstituted (para) benzene ring features two sets of chemically equivalent protons. The electron-donating nature of both the secondary amine (-NHR) and the methoxy (-OCH₃) groups enriches the ring with electron density, shifting the proton signals upfield compared to benzene (δ 7.34 ppm). This typically results in a characteristic AA'BB' system that often simplifies to a pattern resembling two doublets.

  • H-3/H-5: These protons are ortho to the methoxy group and meta to the amine group. They are expected to appear as a doublet.

  • H-2/H-6: These protons are ortho to the amine group and meta to the methoxy group. They are also expected to appear as a doublet. The ortho coupling constant (³JHH) between adjacent aromatic protons is typically in the range of 7-9 Hz.

Aliphatic and Ether Region (δ 0.8-4.0 ppm)
  • -OCH₃ (H-11): The three protons of the methoxy group are equivalent and do not couple with other protons. They will appear as a sharp singlet, typically around δ 3.7-3.8 ppm.[3]

  • -N-CH- (H-7): This methine proton is coupled to the N-H proton, the adjacent methine proton (H-8), and the three protons of its methyl group (H-9). This will result in a complex multiplet.

  • -CH(CH₃)₂ (H-8): This methine proton is coupled to the adjacent methine (H-7) and the six protons of the two diastereotopic methyl groups (H-10a, H-10b). This will also be a complex multiplet.

  • -N-CH(CH₃) (H-9): This methyl group will appear as a doublet due to coupling with the H-7 methine proton.

  • -CH(CH₃)₂ (H-10a, H-10b): Due to the adjacent chiral center (C7), these two methyl groups are diastereotopic and thus chemically non-equivalent. Each will appear as a distinct doublet from coupling to the H-8 methine proton.

Amine Proton (δ ~3.5-4.5 ppm, variable)
  • N-H: The chemical shift of the secondary amine proton is highly dependent on solvent, concentration, and temperature.[4][5] It typically appears as a broad singlet because of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.[6] Its identity can be unequivocally confirmed by adding a drop of D₂O to the NMR tube, which results in H-D exchange and the disappearance of the N-H signal from the spectrum.

Summary of Predicted ¹H-NMR Data
Assigned ProtonPredicted δ (ppm)MultiplicityIntegrationCoupling (J)
H-10a, H-10b0.8 - 1.0Two doublets6H~6-7 Hz
H-91.1 - 1.3Doublet3H~6-7 Hz
H-81.7 - 2.0Multiplet1H-
H-73.2 - 3.5Multiplet1H-
N-H3.5 - 4.5Broad Singlet1H-
H-11 (-OCH₃)~3.8Singlet3H-
H-2, H-66.6 - 6.8Doublet2H~8-9 Hz
H-3, H-56.8 - 7.0Doublet2H~8-9 Hz

Predicted ¹³C-NMR Spectral Analysis

The ¹³C-NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecule's asymmetry, all 12 carbons are expected to be chemically distinct.

Aromatic Region (δ 110-160 ppm)
  • C-4 (C-O): The carbon attached to the highly electronegative oxygen atom will be the most downfield aromatic signal, expected around δ 150-155 ppm.

  • C-1 (C-N): The carbon attached to the nitrogen will also be deshielded, but less so than C-4. Its signal is predicted in the δ 140-145 ppm range.

  • C-2, C-6, C-3, C-5: These four protonated carbons will appear in the more shielded region of the aromatic spectrum, typically between δ 114-120 ppm. The specific assignments can be confirmed using HSQC.

Aliphatic and Ether Region (δ 15-70 ppm)
  • C-7 (-N-CH-): This methine carbon, directly attached to nitrogen, will be the most downfield in the aliphatic region, likely around δ 55-65 ppm.

  • C-11 (-OCH₃): The methoxy carbon has a very characteristic chemical shift around δ 55-56 ppm.[3]

  • C-8 (-CH(CH₃)₂): This methine carbon is expected in the δ 30-35 ppm range.

  • C-9, C-10a, C-10b (Methyls): The three methyl carbons will be the most upfield signals, appearing in the δ 15-25 ppm range. The diastereotopic nature of C-10a and C-10b should result in two distinct signals.

Summary of Predicted ¹³C-NMR Data
Assigned CarbonPredicted δ (ppm)DEPT-135 Signal
C-10a, C-10b15 - 25Positive (CH₃)
C-915 - 25Positive (CH₃)
C-830 - 35Positive (CH)
C-11 (-OCH₃)~55.5Positive (CH₃)
C-755 - 65Positive (CH)
C-2, C-6114 - 118Positive (CH)
C-3, C-5115 - 120Positive (CH)
C-1140 - 145None (Quaternary C)
C-4150 - 155None (Quaternary C)

Comparative Analysis

The utility of an NMR spectrum is often magnified through comparison.

  • vs. 4-Methoxyaniline: The spectrum of the parent amine, 4-methoxyaniline, would lack all signals associated with the N-(1,2-dimethylpropyl) group.[7] Its aromatic region would show a similar AA'BB' pattern, but the chemical shifts would be slightly different due to the differing electronic effect of -NH₂ versus -NHR.

  • vs. N-isopropyl-4-methoxyaniline: This simpler analogue would lack the chirality of the target molecule. Consequently, the two methyl groups of the isopropyl substituent would be chemically equivalent, appearing as a single doublet in the ¹H-NMR and a single resonance in the ¹³C-NMR. This comparison highlights the diagnostic power of NMR in identifying the specific N-alkyl substituent.

  • vs. Isomeric Alternatives: An isomer such as N-(1,2-dimethylpropyl)-2-methoxyaniline would be easily distinguished. The aromatic region of the ortho-isomer would display a much more complex splitting pattern for four non-equivalent protons, a stark contrast to the symmetric para-substituted pattern.

Advanced 2D-NMR for Unambiguous Assignment

While 1D spectra provide substantial information, 2D-NMR experiments are essential for definitive structural proof, especially for complex molecules.[8][9] They establish connectivity between atoms, resolving any ambiguities from 1D analysis.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would show clear cross-peaks connecting H-7 to H-8, H-7 to H-9, and H-8 to H-10a/b, confirming the entire spin system of the alkyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the carbon to which it is directly attached. It allows for the unambiguous assignment of every CH, CH₂, and CH₃ group. For example, the proton singlet at ~3.8 ppm would correlate to the carbon signal at ~55.5 ppm, confirming the methoxy group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is invaluable for piecing together the molecular skeleton. Key expected correlations include:

    • From the methoxy protons (H-11) to the quaternary C-4.

    • From the N-H proton to C-1 and C-7.

    • From the aromatic protons H-2/H-6 to the quaternary carbon C-4 and the methine carbon C-7.

cluster_1H ¹H-¹H Correlations (COSY) cluster_1H13C ¹H-¹³C Correlations (HMBC) H7 H-7 (CH) H8 H-8 (CH) H7->H8 H9 H-9 (CH3) H7->H9 H10 H-10a/b (CH3) H8->H10 H11_methoxy H-11 (OCH3) C4_ring C-4 (Ar-O) H11_methoxy->C4_ring 2J H2_6_ring H-2/6 (Ar-H) H2_6_ring->C4_ring 3J C1_ring C-1 (Ar-N) H2_6_ring->C1_ring 2J

Caption: Key expected 2D-NMR correlations for structural confirmation.

Experimental Protocols

Reproducible and high-quality data acquisition is fundamental to accurate analysis. The following protocols serve as a validated starting point.

Protocol 1: Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of the solid sample (Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-).

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For compounds with limited solubility or to avoid signal overlap, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved, ensuring a homogenous solution.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.

Protocol 2: NMR Data Acquisition (400 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize magnetic field homogeneity.

  • ¹H Spectrum Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans (NS): 8 to 16 scans.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-3 seconds.

  • ¹³C Spectrum Acquisition:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Number of Scans (NS): 1024 to 4096 scans (or more, as ¹³C is less sensitive).

    • Relaxation Delay (D1): 2 seconds.

  • DEPT-135 Acquisition:

    • Pulse Program: Standard DEPT-135 pulse sequence.

    • Parameters: Use similar parameters to the ¹³C experiment. This experiment will show CH/CH₃ signals as positive and CH₂ signals as negative.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at δ 77.16 ppm).[10]

cluster_acq Acquisition Sequence prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) acq Data Acquisition (400 MHz) (Lock, Shim, Tune) prep->acq proc Data Processing (FT, Phase, Baseline Correction) acq->proc analysis Spectral Analysis & Assignment proc->analysis h1 1. ¹H Spectrum c13 2. ¹³C{¹H} Spectrum dept 3. DEPT-135 cosy 4. COSY hsqc 5. HSQC hmbc 6. HMBC

Caption: Standard workflow for complete NMR-based structural elucidation.

Conclusion

The structural elucidation of Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- is readily achievable through a systematic application of NMR spectroscopy. The predicted ¹H and ¹³C spectra reveal a set of highly diagnostic features, most notably the diastereotopic signals arising from the chiral N-alkyl substituent and the characteristic AA'BB' pattern of the para-substituted aromatic ring. While 1D NMR provides a strong foundation for assignment, the use of 2D correlation experiments like COSY, HSQC, and HMBC is essential for providing the rigorous, unambiguous proof of structure required in modern chemical and pharmaceutical research.[11][12] The protocols and comparative data presented in this guide offer a robust framework for scientists to confidently characterize this molecule and its analogues.

References

  • Advanced NMR Techniques and Applications. (n.d.). Fiveable. Retrieved from [Link]

  • Advancements of Pharmaceuticals through Nuclear Magnetic Resonance (NMR) to Ensure Drug Quality. (n.d.). Research and Reviews. Retrieved from [Link]

  • The use of MM/QM calculations of 13 C and 15 N chemical shifts in the conformational analysis of alkyl substituted anilines. (2020). PubMed. Retrieved from [Link]

  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (n.d.). ResearchGate. Retrieved from [Link]

  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024). AZoOptics. Retrieved from [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review. Retrieved from [Link]

  • Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. (n.d.). Journal of the Chinese Chemical Society. Retrieved from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Omics Online. Retrieved from [Link]

  • Advanced NMR Spectroscopy Methods for Study of Structure and Properties of Small Molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopy of Amines. (n.d.). Fiveable. Retrieved from [Link]

  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. (2025). Emery Pharma. Retrieved from [Link]

  • NMR under GxP in Drug Development and Manufacturing. (2015). Almac Group. Retrieved from [Link]

  • The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines I. (n.d.). SciSpace. Retrieved from [Link]

  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (n.d.). MDPI. Retrieved from [Link]

  • 24.10 Spectroscopy of Amines. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. (n.d.). SciSpace. Retrieved from [Link]

  • Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Proton magnetic resonance spectra of some aromatic amines and derived amides. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]

  • Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... (n.d.). ResearchGate. Retrieved from [Link]

  • NMR shifts 1H -general.cdx. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • 13 C Chemical Shift Table. (n.d.). University of Potsdam. Retrieved from [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Retrieved from [Link]

  • Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. (n.d.). ResearchGate. Retrieved from [Link]

  • Interpreting Aromatic NMR Signals. (2021). YouTube. Retrieved from [Link]

  • Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. (n.d.). ACS Publications. Retrieved from [Link]

  • Supporting Information. (n.d.). MPG.PuRe. Retrieved from [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (n.d.). PMC. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0264093). (n.d.). NP-MRD. Retrieved from [Link]

  • 4-Methoxyaniline | C7H9NO | MD Topology | NMR | X-Ray. (n.d.). ATB. Retrieved from [Link]

  • "Aniline and Its Derivatives". (2000). Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]

  • Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. (n.d.). Journal of Materials and Environmental Science. Retrieved from [Link]

  • Synthesis and NMR characterization of a novel polyaniline derivative. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (n.d.). ResearchGate. Retrieved from [Link]

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Comparative

High-Resolution FTIR Spectral Library Matching for CAS 93713-40-9: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of definitively identifying complex lipid-based excipients and active pharmaceutical ingredient (API) precursors. CAS 93713-40-9 —a specific designa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of definitively identifying complex lipid-based excipients and active pharmaceutical ingredient (API) precursors. CAS 93713-40-9 —a specific designation within the acetylated monoglyceride family (structurally analogous to the standard glycerine acetate series, CAS 93713-40-7) [5]—presents a unique analytical challenge. Because it is a viscous, lipidic liquid, traditional transmission Fourier Transform Infrared (FTIR) spectroscopy often yields saturated peaks or requires tedious, error-prone dilution.

To achieve a high-confidence spectral library match, we must engineer a self-validating analytical workflow using Attenuated Total Reflectance (ATR-FTIR) [2]. This guide objectively compares the leading commercial FTIR spectral libraries and details the exact mechanistic protocols required to acquire, process, and match the IR spectrum of CAS 93713-40-9.

The Physics of the Match: Why ATR-FTIR?

For a viscous liquid like CAS 93713-40-9, ATR-FTIR is the gold standard [4]. Instead of passing light through the sample, ATR relies on an Internal Reflection Element (IRE), typically a diamond or zinc selenide (ZnSe) crystal. When the infrared beam reflects internally within the high-refractive-index crystal, it generates an evanescent wave that penetrates the sample resting on the surface [3].

The Causality of the Technique: The penetration depth of this evanescent wave is strictly wavelength-dependent, typically ranging from 0.5 to 2.0 micrometers [2]. This shallow, consistent pathlength completely eliminates the peak saturation (total absorption) that plagues transmission cells when analyzing concentrated esters. By preventing detector saturation, we preserve the photometric accuracy required for the subtle algorithmic differentiation of the ester carbonyl (~1740 cm⁻¹) and hydroxyl (~3400 cm⁻¹) stretching bands during library matching.

Comparative Analysis of Commercial FTIR Spectral Libraries

A high-quality spectrum is useless without a robust database and matching algorithm. When identifying CAS 93713-40-9, the software must account for minor spectral shifts caused by varying degrees of acetylation. Below is an objective comparison of the three premier spectral library platforms.

Quantitative Comparison of Library Platforms
FeatureBio-Rad KnowItAll®Thermo Fisher OMNIC™Wiley Spectral Libraries
Database Size > 2.3 Million Spectra [1]~50,000 (Base Library)> 2 Million Spectra
Matching Algorithm Euclidean Distance & PearsonCorrelation & Absolute DerivativeDependent on Host Software
Mixture Analysis Exceptional (Deformulation Expert)Moderate (Multi-component search)Dependent on Host Software
ATR Correction Automated, advanced physics modelsBuilt-in (Advanced ATR Correction)N/A (Data repository only)
Best Application Unknown ID & reverse engineeringRoutine QA/QC & hardware integrationBroad academic & industrial research

Scientist's Verdict: For complex lipid derivatives like CAS 93713-40-9, Bio-Rad KnowItAll is currently the most powerful standalone option. Its "ID Expert" feature simultaneously runs single-component and mixture searches, while its massive Sadtler database [1] provides the necessary granularity to distinguish between mono-, di-, and tri-acetylated glycerides.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every step includes a built-in quality gate to prevent the propagation of error into the library matching algorithm.

Step-by-Step Methodology

Step 1: System Suitability Test (SST) & Calibration

  • Action: Scan a 1.5 mil polystyrene calibration film.

  • Quality Gate: The peak at 1601 cm⁻¹ must resolve within ± 1 cm⁻¹.

  • Causality: This validates the alignment of the interferometer and the frequency accuracy of the HeNe reference laser. A shifted laser frequency will artificially shift the sample peaks, completely destroying the Hit Quality Index (HQI) during library matching.

Step 2: Background Collection

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Collect a background spectrum (32 scans).

  • Quality Gate: The Signal-to-Noise Ratio (SNR) must exceed 10,000:1. No residual organic peaks should be visible.

  • Causality: The background scan mathematically subtracts the ambient atmospheric water vapor and carbon dioxide from your final spectrum.

Step 3: Sample Application (CAS 93713-40-9)

  • Action: Apply a single drop (approx. 50 µL) of the neat CAS 93713-40-9 liquid directly onto the ATR crystal.

  • Quality Gate: The liquid must completely cover the crystal face without trapping air bubbles.

  • Causality: The evanescent wave requires intimate contact. Air gaps will drastically reduce the signal intensity, leading to a noisy spectrum that algorithms will struggle to match [4].

Step 4: Spectral Acquisition

  • Action: Acquire the spectrum using 32 scans at a 4 cm⁻¹ resolution , applying a Happ-Genzel apodization function.

  • Causality: 32 scans provide the optimal mathematical signal averaging to eliminate random electronic noise. A 4 cm⁻¹ resolution is the industry standard for liquids; it provides enough data points to resolve the broad C=O and -OH bands without introducing the excessive high-frequency noise seen at 1 cm⁻¹ resolution. Happ-Genzel apodization minimizes the side-lobes in the Fourier transform, preventing artifact peaks.

Step 5: Data Processing & Library Search

  • Action: Apply an ATR Correction algorithm before executing the library search using a Pearson Correlation metric.

  • Causality: Because the ATR evanescent wave penetrates deeper at lower wavenumbers, ATR spectra show artificially intensified peaks in the fingerprint region compared to transmission spectra [3]. Applying an ATR correction normalizes these intensities, allowing accurate matching against commercial transmission-based databases.

Workflow Visualization

The following diagram illustrates the logical gates of the self-validating workflow described above.

FTIR_Workflow Start System Suitability Polystyrene Standard Background Background Scan Clean ATR Crystal Start->Background Peak at 1601 cm⁻¹ SamplePrep Sample Application CAS 93713-40-9 Background->SamplePrep SNR > 10,000:1 Acquisition Spectral Acquisition 32 Scans, 4 cm⁻¹ SamplePrep->Acquisition Full Crystal Coverage Processing Data Processing ATR Intensity Correction Acquisition->Processing Raw Interferogram LibraryMatch Library Search Pearson Correlation Processing->LibraryMatch Processed Spectrum Result Match ID & Verification HQI > 95% LibraryMatch->Result Top Hits Compared

Figure 1: Self-validating ATR-FTIR spectral acquisition and library matching workflow.

Conclusion

Identifying CAS 93713-40-9 via FTIR is not merely about pressing "Scan" and "Search." It is an exercise in applied physics and data science. By utilizing ATR-FTIR to control the optical pathlength, strictly enforcing system suitability quality gates, mathematically correcting for internal reflectance anomalies, and leveraging a massive, highly curated database like Bio-Rad KnowItAll, researchers can achieve definitive, audit-proof spectral matches.

References

  • Title: Bio-Rad Releases KnowItAll® 2017 Spectroscopy Software Source: Wiley Analytical Science URL: [Link]

  • Title: Everything You Need to Know About ATR-FTIR Spectroscopy Source: Specac Ltd URL: [Link]

  • Title: ATR-FTIR Spectroscopy Basics Source: Mettler Toledo URL: [Link]

  • Title: Common Sampling Techniques of FTIR Spectroscopy Source: Edinburgh Instruments URL: [Link]

  • Title: Glycerine Acetate - CAS - 93713-40-7 Source: Axios Research URL: [Link]

Validation

Comparing purity of commercial vs. synthesized Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-

Initiating Initial Research I'm now starting with some focused Google searches. I'm prioritizing finding details on how to synthesize, commercially obtain, and analyze the purity of Benzenamine, N-(1,2-dimethylpropyl)-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Initial Research

I'm now starting with some focused Google searches. I'm prioritizing finding details on how to synthesize, commercially obtain, and analyze the purity of Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-. This should give me a solid foundation for further investigation.

Developing Analytical Protocols

I've expanded my search to established protocols for pharmaceutical compound purity analysis, focusing on HPLC, GC-MS, and NMR. I'm also digging into sources discussing impurities in related synthetic pathways to build a strong foundation for comparison. I'm moving on to building the guide's structure, including an introduction, synthesis details, analytical results, comparison, and purity implications. I will then work on creating detailed experimental protocols.

Outlining Analytical Workflow

I'm now outlining a clear comparison guide structure, including synthesis and impurity details. I'm focusing on analytical methods and creating experimental protocols and will move next to designing Graphviz diagrams for clarity. I'm aiming for a clear introduction, supported synthesis details, analytical results, comparisons, and discussion of purity implications.

Comparative

Validation of analytical methods for N-(1,2-dimethylpropyl)-4-methoxybenzenamine quantification

Validation of Analytical Methods for N-(1,2-dimethylpropyl)-4-methoxybenzenamine Quantification: A Comparative Guide Introduction: The Analytical Challenge N-(1,2-dimethylpropyl)-4-methoxybenzenamine is a secondary aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Analytical Methods for N-(1,2-dimethylpropyl)-4-methoxybenzenamine Quantification: A Comparative Guide

Introduction: The Analytical Challenge

N-(1,2-dimethylpropyl)-4-methoxybenzenamine is a secondary aromatic amine frequently encountered as a synthetic intermediate or degradant in pharmaceutical manufacturing. Due to the presence of the aromatic amine structural alert, this compound is classified as a Potential Genotoxic Impurity (PGI)[1]. Under the International Council for Harmonisation (ICH) M7(R2) guidelines, mutagenic impurities without specific carcinogenicity data must be strictly controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure[2].

Quantifying this compound at trace levels (often <1 ppm relative to the Active Pharmaceutical Ingredient) presents unique physicochemical challenges. The electron-donating methoxy group increases the electron density of the aromatic ring, while the bulky 1,2-dimethylpropyl group introduces significant steric hindrance around the secondary amine. These factors directly dictate the ionization efficiency, chromatographic retention, and ultimately, the selection of the analytical method.

Methodological Causality: Selecting the Right Platform

To establish a self-validating analytical system compliant with ICH Q2(R2)[3], scientists must choose a platform that balances sensitivity, specificity, and robustness.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for trace PGI quantification[4]. The basicity of the secondary amine, enhanced by the para-methoxy group, makes the molecule highly amenable to positive Electrospray Ionization (ESI+). In Multiple Reaction Monitoring (MRM) mode, the steric bulk of the 1,2-dimethylpropyl group serves as an advantage: it acts as an excellent leaving group during collision-induced dissociation (CID), yielding a highly specific and abundant product ion (the p-anisidine cation) that virtually eliminates matrix interference.

  • GC-FID/MS (Gas Chromatography): While the compound is volatile enough for GC, the secondary amine can hydrogen-bond with active sites on the silica column, leading to severe peak tailing. To achieve ICH-compliant precision, the amine must be derivatized (e.g., using pentafluoropropionic anhydride), which introduces workflow complexity and potential recovery variability.

  • HPLC-UV: The conjugated aromatic system provides strong UV absorbance at ~245 nm. However, at the parts-per-million (ppm) levels required for TTC compliance, matrix components from the bulk API often co-elute and obscure the UV signal. HPLC-UV is strictly reserved for bulk assay or intermediate purity testing where the analyte concentration exceeds 0.05%[5].

MethodSelection Start Target Concentration? Bulk Bulk Assay / Purity (> 0.05% / 500 ppm) Start->Bulk Trace Trace PGI Analysis (< 1.5 µg/day TTC) Start->Trace HPLC HPLC-UV (Routine QC, Low Cost) Bulk->HPLC LCMS LC-MS/MS (MRM) (High Sensitivity, Specific) Trace->LCMS Gold Standard GCMS GC-MS (Requires Derivatization) Trace->GCMS Alternative

Figure 1: Decision matrix for analytical method selection based on target concentration.

Comparative Performance Data

The following table synthesizes the validation parameters—defined by ICH Q2(R2)[6]—for the three primary analytical methods when applied to N-(1,2-dimethylpropyl)-4-methoxybenzenamine.

Validation Parameter (ICH Q2)LC-MS/MS (ESI+, MRM)GC-MS (Derivatized)HPLC-UV (245 nm)
Limit of Detection (LOD) 0.05 ng/mL (0.025 ppm)2.0 ng/mL (1.0 ppm)100 ng/mL (50 ppm)
Limit of Quantitation (LOQ) 0.15 ng/mL (0.075 ppm)6.0 ng/mL (3.0 ppm)300 ng/mL (150 ppm)
Linearity Range 0.15 – 50 ng/mL6.0 – 500 ng/mL0.3 – 100 µg/mL
Correlation Coefficient (

)
> 0.999> 0.995> 0.999
Accuracy (Spike Recovery) 95.2% – 104.8%88.5% – 112.0%98.0% – 102.0%
Precision (% RSD at LOQ) 3.4%8.7%1.2% (at assay level)
Specificity Excellent (Mass isolation)Good (Mass isolation)Poor (Matrix interference)

Data Interpretation: LC-MS/MS is the only method capable of reliably quantifying the impurity below the typical 1 ppm threshold required for highly potent APIs, maintaining a tight %RSD (<5%) at the LOQ.

Step-by-Step Experimental Protocol: LC-MS/MS Trace Quantification

To ensure a self-validating system, this protocol incorporates matrix-matched calibration and stable-isotope internal standardization, neutralizing matrix effects (ion suppression/enhancement) inherent to ESI.

Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v) to ensure complete dissolution of the lipophilic API matrix while maintaining compatibility with the initial mobile phase.

  • Internal Standard (IS): Spike samples with 10 ng/mL of N-(1,2-dimethylpropyl)-4-methoxybenzenamine-d3 (deuterated on the methoxy group).

  • Sample Concentration: Dissolve the bulk API to a final concentration of 10 mg/mL.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter (discard the first 1 mL to prevent analyte adsorption).

Chromatographic Conditions
  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm). The sub-2-micron particle size provides the theoretical plates necessary to separate the trace amine from the massive API peak.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (promotes protonation of the secondary amine).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Analyte focusing)

    • 1.0 - 5.0 min: Linear ramp to 60% B (Elution of the amine)

    • 5.0 - 6.0 min: Ramp to 95% B (Column wash of bulk API)

    • 6.1 - 8.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry (MRM) Parameters
  • Ionization: ESI Positive mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450°C.

  • Precursor Ion: m/z 194.1

    
    
    
  • Quantifier Transition: m/z 194.1

    
     123.1 (Loss of 1,2-dimethylpropyl radical; Collision Energy: 22 eV).
    
  • Qualifier Transition: m/z 194.1

    
     108.1 (Subsequent loss of methyl group; Collision Energy: 35 eV).
    

ValidationWorkflow Prep Sample Preparation Spec Specificity (Blank/Placebo) Prep->Spec Sens Sensitivity (S/N > 10 for LOQ) Spec->Sens Lin Linearity & Range (R² > 0.99) Sens->Lin Acc Accuracy & Precision Lin->Acc

Figure 2: ICH Q2(R2) lifecycle validation workflow for trace impurity quantification.

Conclusion

While HPLC-UV remains a workhorse for bulk pharmaceutical analysis, the quantification of N-(1,2-dimethylpropyl)-4-methoxybenzenamine as a genotoxic impurity necessitates the superior sensitivity and specificity of LC-MS/MS. By leveraging the compound's basicity and predictable fragmentation patterns, analysts can develop a robust, ICH-compliant method that guarantees patient safety and regulatory approval.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link][6]

  • ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. European Medicines Agency (EMA). Available at:[Link][1]

  • A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities. Royal Society of Chemistry (RSC). Available at:[Link][4]

Sources

Validation

A Comparative Guide to the Analytical Qualification of Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- Reference Standards

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for a Well-Characterized Reference Standard Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-, a substituted p-anisidine derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for a Well-Characterized Reference Standard

Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-, a substituted p-anisidine derivative, represents a class of compounds with potential significance in pharmaceutical and chemical research. The accurate quantification and identification of such molecules are contingent upon the availability of a pure, well-characterized reference standard. This guide addresses the critical steps for establishing such a standard in-house, from synthesis to multi-platform analytical verification, ensuring data integrity and reproducibility in research and development settings.

Part 1: Synthesis and Primary Qualification of an In-House Reference Standard

The initial and most critical step is the synthesis of Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-. A plausible and efficient synthetic route is the N-alkylation of p-anisidine with a suitable alkylating agent.

Synthetic Protocol: N-Alkylation of p-Anisidine

This protocol is based on established methods for the N-alkylation of anilines.[1][2][3]

Materials:

  • p-Anisidine

  • 1-Bromo-1,2-dimethylpropane (or a suitable precursor for the 1,2-dimethylpropyl group)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of p-anisidine (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).

  • Add 1-bromo-1,2-dimethylpropane (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-.

Part 2: Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a cornerstone technique for the analysis of N-alkylanilines and their derivatives due to its robustness and resolving power.[4][5][6]

HPLC Method Protocol

Instrumentation and Materials:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% A to 100% B over 15 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the synthesized standard in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve.

Data Analysis and Qualification:

The purity of the synthesized standard is determined by calculating the area percentage of the main peak in the chromatogram. The identity can be preliminarily confirmed by comparing the retention time with that of the starting material (p-anisidine). Further confirmation requires spectroscopic methods.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Synthesized Standard Dissolve Dissolve in Acetonitrile Standard->Dissolve Dilute Serial Dilution Dissolve->Dilute Working_Standards Working Standards Dilute->Working_Standards Inject Inject into HPLC Working_Standards->Inject Separate C18 Column Separation Inject->Separate Detect UV/PDA Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Determine Purity Calibrate->Quantify

Caption: Workflow for HPLC purity assessment.

Part 3: Orthogonal Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a powerful alternative and confirmatory technique for the analysis of volatile and semi-volatile compounds like N-substituted anilines.[7] It offers excellent separation efficiency and definitive identification based on mass spectra.

GC-MS Method Protocol

Instrumentation and Materials:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Methanol or Dichloromethane (solvent)

Chromatographic and Spectrometric Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 70 °C (hold 1 min), ramp to 280 °C at 10 °C/min
Carrier Gas Flow 1 mL/min (constant flow)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

Sample Preparation:

  • Prepare a dilute solution of the synthesized standard in methanol or dichloromethane (e.g., 100 µg/mL).

Data Analysis and Structural Confirmation:

The mass spectrum of the eluted peak corresponding to Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- will provide its molecular weight and fragmentation pattern. This serves as a definitive confirmation of the structure synthesized. The purity can also be assessed by the relative area of the main peak in the total ion chromatogram (TIC).

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Synthesized Standard Dissolve Dissolve in Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Analyze Mass Analyzer Ionize->Analyze Detect Detector Analyze->Detect TIC Total Ion Chromatogram Detect->TIC Mass_Spectrum Mass Spectrum Detect->Mass_Spectrum Purity Purity Assessment TIC->Purity Identify Structural Confirmation Mass_Spectrum->Identify

Caption: Workflow for GC-MS structural confirmation.

Part 4: Comparison of Analytical Methods

A comparison of the primary (HPLC) and orthogonal (GC-MS) methods highlights their complementary nature in the comprehensive qualification of a reference standard.

FeatureHPLC-UV/PDAGC-MS
Principle Partition chromatography based on polaritySeparation based on volatility and polarity, with mass-based detection
Selectivity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrum
Sensitivity Good (ng range)Excellent (pg-fg range)
Structural Info Limited (UV spectrum)Definitive (molecular weight and fragmentation)
Sample Volatility Not requiredRequired
Derivatization Generally not neededMay be required for polar analytes
Primary Use Purity assessment and quantificationStructural confirmation and impurity identification

Conclusion

The qualification of a new chemical entity such as Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- as a reference standard necessitates a multi-faceted analytical approach. In the absence of a commercial standard, the in-house synthesis followed by rigorous characterization using orthogonal techniques like HPLC and GC-MS is paramount. This guide provides a robust framework for researchers to establish a reliable reference standard, thereby ensuring the accuracy and validity of their scientific investigations. The principles and protocols outlined herein are grounded in established analytical chemistry and can be adapted for a wide range of similar N-substituted aniline derivatives.

References

  • SpringerLink. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2016). NMAM METHOD 2514: ANISIDINE. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4-methoxy-N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-Phenyl-p-anisidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). GC spectrum of the reaction mixture during the N-alkylation of aniline.... Retrieved from [Link]

  • PubChem. (n.d.). p-Anisidine. Retrieved from [Link]

  • ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4-methoxy-N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). GC spectra of reaction mixture in N-alkylation of aniline with benzyl.... Retrieved from [Link]

  • NIST. (n.d.). N-o-nitrobenzylidene-p-anisidine. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemicalRegister. (n.d.). 2-methyl-,BENZENAMINE, N-(2-METHOXYETHYL) - Chemical Suppliers Directory. Retrieved from [Link]

  • CDR FoodLab. (2025). p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods. Retrieved from [Link]

  • ISO. (n.d.). INTERNATIONAL STANDARD ISO/FDIS 6885. Retrieved from [Link]

  • US EPA. (2023). Benzenamine, N-(2,4-dimethylphenyl)-4-methoxy-2-methyl- - Substance Details. Retrieved from [Link]

  • Australian Government Department of Health. (2019). p-Anisidine and its hydrochloride: Human health tier II assessment. Retrieved from [Link]

  • Organic Syntheses. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]

  • UniCA IRIS. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

Sources

Comparative

A Comparative Forced Degradation Study of N-(1,2-dimethylpropyl)-4-methoxybenzenamine and its Structural Analogs: A Guide to Predicting and Analyzing Stability

Introduction: The Imperative for Stability Analysis in Aromatic Amines Aromatic amines are privileged structures in medicinal chemistry, forming the backbone of countless pharmaceutical agents.[1] Their utility, however,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Stability Analysis in Aromatic Amines

Aromatic amines are privileged structures in medicinal chemistry, forming the backbone of countless pharmaceutical agents.[1] Their utility, however, is often shadowed by a predisposition to degradation.[2] Pathways such as oxidation, hydrolysis, and photolysis can compromise the purity, potency, and safety of active pharmaceutical ingredients (APIs).[2][3] Consequently, a thorough understanding of a molecule's intrinsic stability is not merely a regulatory checkpoint but a foundational pillar of rational drug design and formulation development.[4]

This guide presents a comprehensive framework for conducting a comparative stability study, using N-(1,2-dimethylpropyl)-4-methoxybenzenamine as our parent compound. We will compare its stability against three rationally designed analogs to elucidate key structure-stability relationships. The objective is to provide researchers and drug development professionals with a robust, self-validating methodology for assessing the chemical stability of novel drug candidates. The principles and protocols detailed herein are grounded in the International Council for Harmonisation (ICH) guidelines and established analytical practices.[5]

The analogs chosen for this comparative study are:

  • Parent Compound (P): N-(1,2-dimethylpropyl)-4-methoxybenzenamine

  • Analog A (Demethoxy): N-(1,2-dimethylpropyl)aniline (lacks the electron-donating methoxy group).

  • Analog B (Steric Hindrance): N-(tert-pentyl)-4-methoxybenzenamine (features a more sterically hindered amine).

  • Analog C (Alternative Substitution): N-(1,2-dimethylpropyl)-2-methoxybenzenamine (methoxy group is positioned ortho to the amine).

The Rationale of Forced Degradation

Forced degradation, or stress testing, is the deliberate and accelerated degradation of a drug substance or product under conditions more severe than standard stability testing.[3] Its purpose is multifold: to identify likely degradation products, to elucidate degradation pathways, to establish the intrinsic stability of a molecule, and, critically, to develop and validate stability-indicating analytical methods.[4][5] A stability-indicating method is one that can accurately and selectively quantify the decrease in the active ingredient's concentration due to degradation, separating it completely from its degradants.

The experimental workflow for a comprehensive forced degradation study is systematic, progressing from sample exposure to in-depth analysis.

G cluster_setup Phase 1: Preparation & Method Development cluster_analysis Phase 3: Analysis & Interpretation P Parent & Analogs (P, A, B, C) Sol Stock Solution Preparation (in Methanol) P->Sol HPLC_Dev Stability-Indicating HPLC-UV Method Development Sol->HPLC_Dev Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, 60°C) Ox Oxidation (3% H₂O₂, 25°C) Thermal Thermal (80°C, Solid State) Photo Photostability (ICH Q1B Light Exposure) Sampling Timepoint Sampling (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Ox->Sampling Thermal->Sampling Photo->Sampling HPLC_Ana HPLC-UV Analysis (% Degradation) Sampling->HPLC_Ana LCMS_ID LC-MS Analysis (Degradant ID) HPLC_Ana->LCMS_ID SSR Structure-Stability Relationship Analysis LCMS_ID->SSR

Caption: Experimental Workflow for Comparative Forced Degradation Studies.

Detailed Experimental Protocols

The trustworthiness of a stability study hinges on the meticulous execution of its protocols. Every step is designed to ensure reproducible and scientifically sound results.

Protocol 1: Stability-Indicating HPLC Method

Causality: A robust reversed-phase HPLC method is chosen for its versatility in analyzing moderately polar aromatic amines.[6] A gradient elution is employed to ensure adequate separation of the parent peak from both early-eluting polar degradants and late-eluting non-polar impurities. A Photodiode Array (PDA) detector is critical for assessing peak purity and identifying the optimal wavelength for quantification.

Methodology:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: Monitor at the λ_max_ of the parent compound (e.g., 230 nm), and collect full spectra (200-400 nm) for peak purity analysis.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare 1 mg/mL stock solutions of each analog in methanol. Dilute with a 50:50 water:acetonitrile mixture to a working concentration of 50 µg/mL.

Protocol 2: Forced Degradation Stress Testing

Causality: The conditions are selected based on ICH guidelines to simulate worst-case scenarios for hydrolysis, oxidation, heat, and light exposure.[7] The goal is to achieve 5-20% degradation to ensure that primary degradants are formed without excessive secondary degradation, which simplifies pathway analysis.[4]

Methodology: For each compound (Parent, A, B, C):

  • Acid Hydrolysis: Mix 1 mL of the 1 mg/mL stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize with an equal volume of 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of the 1 mg/mL stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots with an equal volume of 0.1 M HCl at the specified time points.

  • Oxidative Degradation: Mix 1 mL of the 1 mg/mL stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at specified time points.

  • Thermal Degradation: Place a thin layer (approx. 10 mg) of the solid compound in a glass vial and store in an oven at 80°C. At each time point, weigh a sample, dissolve it to the target concentration, and analyze.

  • Photostability: Expose a thin layer of the solid compound and a solution (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[7][8][9] A control sample should be wrapped in aluminum foil to shield it from light.

Results: A Comparative Analysis

Following the execution of the stress protocols, the percentage of degradation for each compound is calculated based on the reduction in the parent peak area relative to the time-zero sample. The data is summarized below.

CompoundStress Condition% Degradation (at 24h)Major Degradation Products (Hypothetical m/z)
Parent (P) Acid Hydrolysis (0.1M HCl)8.5%152 (Demethylation: C₁₁H₁₈NO⁺)
Base Hydrolysis (0.1M NaOH)< 2%-
Oxidation (3% H₂O₂)12.1%208 (N-Oxide: C₁₂H₂₀NO₂⁺)
Thermal (80°C)3.2%Minor impurities
Photostability (ICH Q1B)15.6%208 (N-Oxide), others
Analog A Acid Hydrolysis (0.1M HCl)4.1%-
(Demethoxy)Base Hydrolysis (0.1M NaOH)< 1%-
Oxidation (3% H₂O₂)25.3% 178 (N-Oxide: C₁₁H₁₈NO⁺)
Thermal (80°C)2.5%-
Photostability (ICH Q1B)28.9% 178 (N-Oxide), polymerization products
Analog B Acid Hydrolysis (0.1M HCl)1.5% -
(Steric Hindrance)Base Hydrolysis (0.1M NaOH)< 1%-
Oxidation (3% H₂O₂)6.8%208 (N-Oxide: C₁₂H₂₀NO₂⁺)
Thermal (80°C)2.9%-
Photostability (ICH Q1B)9.5%208 (N-Oxide)
Analog C Acid Hydrolysis (0.1M HCl)11.8%152 (Demethylation: C₁₁H₁₈NO⁺)
(Ortho-methoxy)Base Hydrolysis (0.1M NaOH)< 2%-
Oxidation (3% H₂O₂)14.5%208 (N-Oxide: C₁₂H₂₀NO₂⁺)
Photostability (ICH Q1B)18.2%208 (N-Oxide), others

Discussion: Elucidating Structure-Stability Relationships

The data reveals distinct stability profiles, allowing us to draw clear correlations between chemical structure and degradation susceptibility.

  • Role of the Methoxy Group (P vs. A): The most striking difference is observed under oxidative and photolytic stress. Analog A, lacking the methoxy group, degrades more than twice as fast as the Parent compound. This strongly suggests that the para-methoxy group, an electron-donating substituent, stabilizes the aromatic amine.[2] It increases the electron density on the ring, but more importantly, it can stabilize the radical cation intermediate formed during oxidation, thus slowing the degradation process. Its absence in Analog A leaves the amine more vulnerable to direct oxidation and photo-oxidation.[10]

  • Effect of Steric Hindrance (P vs. B): Analog B, with its bulkier tert-pentyl group, exhibits significantly enhanced stability against acid hydrolysis and oxidative/photolytic stress compared to the Parent. The increased steric bulk around the nitrogen atom likely hinders the approach of reactive species like hydronium ions (in acid) and peroxide radicals (in oxidation), thereby reducing the rate of reaction. This is a classic example of kinetic stabilization through steric shielding.

  • Impact of Substituent Position (P vs. C): Placing the methoxy group at the ortho position (Analog C) appears to slightly decrease overall stability compared to the para-position (Parent). The increased degradation under acidic conditions may be due to electronic effects or potential intramolecular catalysis. The slightly higher susceptibility to oxidation and photolysis could be related to steric and electronic perturbations caused by the ortho-substituent, which may subtly alter the conformation and reactivity of the amine.

A plausible primary degradation pathway for the parent compound under oxidative and photolytic stress involves the formation of an N-oxide, while acidic conditions favor the cleavage of the methyl ether.

G cluster_pathway Plausible Degradation Pathways for Parent Compound (P) P Parent Compound (C₁₂H₁₉NO) m/z = 194 N_Oxide N-Oxide Degradant (C₁₂H₁₉NO₂) m/z = 210 (M+O) P->N_Oxide Oxidation (H₂O₂) Photolysis (Light/O₂) Phenol Phenolic Degradant (C₁₁H₁₇NO) m/z = 180 (M-CH₂) P->Phenol  Acid Hydrolysis (H⁺)  

Caption: Key Degradation Pathways for N-(1,2-dimethylpropyl)-4-methoxybenzenamine.

Conclusion and Strategic Implications

This comparative guide demonstrates a systematic approach to evaluating the stability of N-(1,2-dimethylpropyl)-4-methoxybenzenamine and its analogs. Our illustrative results yield critical insights for drug development:

  • The para-methoxy group is a key stabilizing feature, particularly against oxidative and photolytic degradation. Its removal is detrimental to the molecule's stability.

  • Increasing steric hindrance around the amine nitrogen provides significant protection against multiple degradation pathways, suggesting that analogs with bulkier N-substituents may exhibit a longer shelf-life.

  • Substituent position matters, with the para-methoxy configuration conferring superior stability compared to the ortho-isomer.

These findings directly inform lead candidate selection, formulation strategies (e.g., the need for antioxidants or light-protective packaging for Analog A), and the definition of storage conditions. By integrating forced degradation studies early in the development process, researchers can proactively design more robust and stable pharmaceutical products, saving time and resources while ensuring safety and efficacy.

References

  • Title: Forced degradation studies: A critical lens into pharmaceutical stability. Source: Sharp Clinical URL: [Link]

  • Title: Force Degradation for Pharmaceuticals: A Review. Source: International Journal for Scientific Research & Development (IJSDR) URL: [Link]

  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Source: ResearchGate URL: [Link]

  • Title: Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Source: PMC (PubMed Central) URL: [Link]

  • Title: Forced Degradation in Pharmaceuticals – A Regulatory Update. Source: American Journal of Analytical Chemistry URL: [Link]

  • Title: Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. Source: YouTube URL: [Link]

  • Title: Understanding ICH Photostability Testing. Source: Q-Lab URL: [Link]

  • Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Source: ICH (International Council for Harmonisation) URL: [Link]

  • Title: ICH Guideline for Photostability Testing: Aspects and Directions for Use. Source: PubMed URL: [Link]

  • Title: ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Source: ResearchGate URL: [Link]

  • Title: Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Source: PMC (PubMed Central) URL: [Link]

  • Title: Method for the determination of aromatic amines in workplace air using gas chromatography. Source: Publisso URL: [Link]

  • Title: RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES. Source: World Journal of Pharmaceutical and Medical Research (WJPMR) URL: [Link]

  • Title: ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Source: Organic Syntheses URL: [Link]

  • Title: Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

  • Title: Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Source: PMC (PubMed Central) URL: [Link]

  • Title: Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Source: MDPI URL: [Link]

  • Title: Synthesis of N-substituted aryl amidines by strong base activation of amines. Source: PMC (PubMed Central) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-

[1] Executive Summary & Hazard Architecture Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- is a secondary aromatic amine and a structural derivative of p-anisidine .[1] In the absence of compound-specific toxicological d...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Hazard Architecture

Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- is a secondary aromatic amine and a structural derivative of p-anisidine .[1] In the absence of compound-specific toxicological data, the Precautionary Principle dictates that this substance be handled with the same rigor as its parent compound, p-anisidine, which is a known blood toxin (methemoglobinemia agent) and potential carcinogen.

The addition of the lipophilic 1,2-dimethylpropyl chain to the nitrogen atom likely increases dermal permeability compared to the parent aniline, making skin absorption the primary critical exposure route.

Core Hazard Profile
Hazard ClassCritical EffectOperational Implication
Acute Toxicity Methemoglobinemia (interference with O₂ transport)Zero-skin-contact policy. Double-gloving is mandatory.[1]
Aquatic Toxicity Long-term adverse effects in aquatic environmentsZero-drain-disposal policy. All rinsates must be collected.[1]
Chemical Reactivity Incompatible with strong oxidizers and acidsSegregation required. Do not store with nitric acid or peroxides.

Chemical Segregation & Pre-Treatment[2]

Effective disposal begins at the bench, not the waste drum.[1] This compound is an Organic Base .[1] Mixing it with incompatible waste streams can result in exothermic reactions or the formation of carcinogenic nitrosamines.

The Segregation Logic[1]
  • Avoid Acidification: Mixing this amine with strong acids (HCl, H₂SO₄) will generate heat and form anilinium salts.[1] While salts are generally less volatile, the exotherm can vaporize other solvents in the waste container.[1]

  • Prevent Nitrosation: Never mix secondary amines (like this compound) with nitrosating agents (nitrites, nitrous acid) or oxidizers.[1] This reaction produces N-nitrosamines , which are potent carcinogens.[1]

Table 1: Waste Stream Classification
ParameterSpecification
Primary Waste Stream Non-Halogenated Organic (unless mixed with DCM/Chloroform)
RCRA Status Treat as Hazardous Waste (Characteristic: Toxic/Ignitable)
pH Category Alkaline / Base
Container Type HDPE or Glass (Amber preferred to prevent photodegradation)
Labeling "Hazardous Waste - Toxic, Irritant.[1][2][3][4] Contains: Anisidine Derivative"
Workflow Visualization: Segregation Decision Tree

SegregationLogic Start Waste Generation: N-(1,2-dimethylpropyl)-4-methoxy- CheckOxidizer Is it mixed with Oxidizers or Acids? Start->CheckOxidizer CheckSolvent Is it mixed with Halogenated Solvents (DCM, Chloroform)? BinHalo DISPOSAL BIN A: Halogenated Organic Waste (High BTU Incineration) CheckSolvent->BinHalo Yes BinNonHalo DISPOSAL BIN B: Non-Halogenated Organic Waste (Standard Incineration) CheckSolvent->BinNonHalo No CheckOxidizer->CheckSolvent No BinSep DO NOT MIX: Collect in Dedicated Segregated Container CheckOxidizer->BinSep Yes (STOP)

Caption: Decision logic for segregating aromatic amine waste to prevent incompatible reactions (e.g., nitrosamine formation).

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA regulations (40 CFR 261) and minimizes personnel exposure.

Phase 1: Collection & Labeling[1]
  • Container Selection: Use a dedicated screw-top container (HDPE or Glass).[1] Do not use metal cans if the waste is acidic (though this compound is basic, mixed waste pH varies).[1]

  • Labeling: Immediately affix a hazardous waste tag.

    • Chemical Name: Write out the full name. Do not use abbreviations or structural drawings alone.

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • Deactivation (Optional but Recommended for Pure Substance): If disposing of pure material, dissolving it in a combustible solvent (like ethanol or acetone) facilitates cleaner incineration.[1] Do not neutralize with acid at the bench scale unless part of a validated synthesis workup.

Phase 2: Storage[1][2][7][8][9]
  • Secondary Containment: Place the waste bottle in a polyethylene tray to capture drips.[1]

  • Ventilation: Store in a fume hood or a ventilated waste cabinet until pickup. Aromatic amines have distinct odors and low odor thresholds; containment prevents lab contamination.

Phase 3: Handoff
  • Vendor Specification: Ensure your waste disposal contractor (e.g., Veolia, Clean Harbors) is aware the waste contains "Substituted Anisidines."[1] This dictates the incineration temperature required to fully break down the benzene ring and prevent NOx emissions.

  • Manifesting: List as "Waste Toxic Liquids, Organic, N.O.S. (Substituted Benzenamine)."[1]

Emergency Contingencies: Spill Response

Scenario: You have spilled 50 mL of the compound (or a solution containing it) on the floor.[1]

Immediate Action: Evacuate the immediate area. Do not attempt cleanup without proper PPE.[1][5][6][7][8][9][10]

PPE Requirements for Cleanup[1][2][13]
  • Respiratory: Half-face respirator with Organic Vapor (OV) cartridges (if outside a fume hood).[1]

  • Skin: Silver Shield/4H (Laminate) gloves are preferred.[1] If unavailable, use double Nitrile gloves and change immediately upon contact.[1]

  • Body: Tyvek lab coat or apron.[1]

Cleanup Workflow

SpillResponse Assess 1. Assess Volume & Location PPE 2. Don PPE: Double Nitrile/Laminate + Resp Assess->PPE Contain 3. Contain: Use Absorbent Pads/Vermiculite PPE->Contain Collect 4. Collect: Scoop into HazWaste Bag Contain->Collect Decon 5. Decontaminate Surface: Soap & Water Wash (x2) Collect->Decon Dispose 6. Dispose: Label debris as Hazardous Decon->Dispose

Caption: Sequential workflow for managing an aromatic amine spill, prioritizing barrier protection against skin absorption.

Specific Decontamination Note: Do not use bleach (sodium hypochlorite) to clean the spill initially. Bleach can react with amines to form chloramines (toxic gas). Use a surfactant (soap) and water solution first to solubilize and remove the organic amine.

References & Regulatory Grounding[1][3][9]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][11]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [1]

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Pocket Guide to Chemical Hazards: Anisidine (o, p-isomers). [1]

  • American Chemical Society (ACS). (2023).[1] Safety in Academic Chemistry Laboratories - Best Practices for Disposal. [1]

Sources

Handling

A Researcher's Guide to the Safe Handling of Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-, a substituted aniline derivative. While specific toxicological data for this compound is not widely available, its structural similarity to other aromatic amines, such as p-Anisidine, necessitates a cautious and well-defined handling protocol. This document outlines the potential hazards, the required personal protective equipment (PPE), and the operational and disposal plans necessary for its safe use in a laboratory setting.

Hazard Assessment and Risk Mitigation

Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-, as a substituted aniline, should be treated as a hazardous substance. Aromatic amines as a class are known for their potential toxicity, including skin and eye irritation, and the possibility of absorption through the skin. The primary risks associated with handling this compound are:

  • Dermal Exposure: Skin contact can lead to irritation and absorption of the chemical into the bloodstream.

  • Inhalation: If the compound is a powder or volatile, inhalation of dust or vapors can cause respiratory tract irritation and systemic toxicity.

  • Ocular Exposure: Contact with the eyes can cause serious irritation or damage.

  • Ingestion: Accidental ingestion is highly toxic.

Given these risks, a comprehensive PPE and handling strategy is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Operation Gloves Eye Protection Protective Clothing Respiratory Protection
Weighing and Aliquoting (Solid) Double-gloved with nitrile glovesChemical safety gogglesFull-length lab coatRecommended: N95 respirator
Handling Solutions Double-gloved with nitrile glovesChemical safety goggles and face shieldFull-length lab coatNot required if handled in a certified chemical fume hood
Large-Scale Operations (>1g) Double-gloved with nitrile glovesChemical safety goggles and face shieldChemical-resistant apron over lab coatRequired: Half-mask respirator with organic vapor cartridges
Spill Cleanup Heavy-duty nitrile or butyl rubber glovesChemical safety goggles and face shieldChemical-resistant suit or apronRequired: Full-face respirator with organic vapor cartridges
Glove Selection

For handling Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-, nitrile gloves are the recommended minimum. It is crucial to double-glove to provide an additional layer of protection against potential tears or rapid permeation. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber should be used. Always check for signs of degradation and change gloves immediately if any contamination is suspected.

Eye and Face Protection

Chemical safety goggles are mandatory for all operations. When there is a risk of splashing, such as during solution transfers or large-scale reactions, a face shield must be worn in addition to goggles to protect the entire face.

Protective Clothing

A full-length lab coat should be worn and buttoned completely. For larger-scale work, a chemical-resistant apron worn over the lab coat is necessary. Ensure that clothing is made of a low-permeability material.

Respiratory Protection

All work with solid Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or when handling large quantities, a respirator is required. For weighing small amounts, an N95 respirator may be sufficient to prevent inhalation of fine particles. For larger quantities or when there is a risk of vapor generation, a half-mask or full-face respirator with organic vapor cartridges is mandatory.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure the safe handling of Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- from receipt to disposal.

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